4-(trifluoromethyl)-1H-indole-3-carbaldehyde
Description
The exact mass of the compound this compound is 213.04014830 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSKOERZFUTESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248166 | |
| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-12-5 | |
| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Importance of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Modern Drug Discovery
CAS Number: 959236-12-5
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its inherent biological activity and structural versatility have cemented its status as a "privileged scaffold." The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of indole-based compounds. This guide provides a comprehensive technical overview of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key building block that leverages the unique attributes of the trifluoromethyl group to unlock new avenues in drug design and development.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug discovery programs. The introduction of the electron-withdrawing trifluoromethyl group at the 4-position of the indole ring significantly influences the molecule's electronic and steric character.
| Property | Value | Source |
| CAS Number | 959236-12-5 | |
| Molecular Formula | C₁₀H₆F₃NO | |
| Molecular Weight | 213.16 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Boiling Point (Predicted) | 333.5±37.0 °C | |
| Density (Predicted) | 1.449±0.06 g/cm³ | |
| pKa (Predicted) | 14.09±0.30 | |
| Storage Temperature | 2-8°C, stored under nitrogen |
The trifluoromethyl group is known to enhance several key drug-like properties, including:
-
Metabolic Stability: The robust carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile of the final drug candidate.
-
Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within the indole ring system, potentially leading to stronger and more specific interactions with biological targets.
Synthesis of this compound
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.
General Vilsmeier-Haack Reaction Mechanism
The synthesis of indole-3-carbaldehydes via the Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the indole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Caption: Generalized workflow of the Vilsmeier-Haack reaction for the synthesis of indole-3-carbaldehydes.
Experimental Protocol for the Synthesis of this compound
Materials:
-
4-(Trifluoromethyl)-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Indole: Dissolve 4-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Characterization
While specific spectra for this compound were not found in the search results, the expected spectroscopic data can be inferred from the analysis of similar indole-3-carbaldehyde derivatives.[2]
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift (around δ 10.0 ppm). The aromatic protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns consistent with the substitution pattern. The N-H proton of the indole will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at a characteristic downfield position (around δ 185 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will resonate in the typical aromatic region.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1650-1700 cm⁻¹. A broad N-H stretching band for the indole amine will also be present around 3200-3400 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The aldehyde functionality provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures.
Role as a Key Building Block
The presence of the 4-trifluoromethyl substituent makes this compound particularly attractive for the development of drug candidates targeting various diseases. The trifluoromethyl group can significantly enhance the pharmacological profile of a molecule, contributing to improved efficacy and pharmacokinetics.
Caption: Synthetic utility of this compound in generating diverse bioactive molecules.
Synthesis of Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors. The aldehyde group of this compound can be utilized in condensation reactions with various nucleophiles to construct heterocyclic ring systems that are often found in the core structures of kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site and improve the overall drug-like properties of the inhibitor.
Development of Antiviral Agents
Indole derivatives have shown promise as antiviral agents. This compound can be a precursor for the synthesis of novel antiviral compounds. For instance, the aldehyde can be converted to other functional groups that can interact with viral enzymes or proteins, thereby inhibiting viral replication. The trifluoromethyl group can contribute to increased metabolic stability, a desirable feature for antiviral drugs that often require long-term administration.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not retrieved, general safety guidelines for similar aromatic aldehydes should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Researchers are strongly advised to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug development professionals. Its unique combination of a reactive aldehyde handle and the beneficial properties conferred by the trifluoromethyl group makes it a valuable precursor for the synthesis of a diverse range of potential therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the ongoing quest for novel and effective medicines.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
-
R Discovery. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Available from: [Link]
- Safety Data Sheet.
-
SPI Supplies Division. Safety Data Sheet Section 1: Identification. Available from: [Link]
Sources
A Senior Application Scientist's Guide to 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorination in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its inherent biological activity is well-documented, but in the relentless pursuit of optimized therapeutic agents, the strategic modification of this privileged scaffold is paramount. The introduction of a trifluoromethyl (CF₃) group, particularly at the 4-position of the indole ring, represents a powerful tactic in modern drug design.[1][3] This electron-withdrawing group profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[3][4]
This guide provides an in-depth examination of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key building block that leverages these benefits. We will move beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental logic for its synthesis and application. Our focus is to equip researchers with the foundational knowledge required to effectively utilize this versatile intermediate in their own discovery programs.
Core Physicochemical & Structural Data
A molecule's utility begins with its fundamental properties. This compound is typically a light yellow to yellow or white solid, whose characteristics are shaped by the interplay between the indole core, the aldehyde functional group, and the influential trifluoromethyl substituent.[5][6]
| Property | Value | Source |
| CAS Number | 959236-12-5 | [5][6][7] |
| Molecular Formula | C₁₀H₆F₃NO | [8] |
| Molecular Weight | 213.16 g/mol | [8] |
| Appearance | Light yellow to yellow solid / White powder | [5][6] |
| Boiling Point | 333.5 ± 37.0 °C (Predicted) | [5] |
| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 14.09 ± 0.30 (Predicted) | [5] |
| LogP | 2.66 | [7] |
| Storage | 2-8°C, stored under inert atmosphere (e.g., nitrogen) | [5] |
Insight: The trifluoromethyl group significantly increases the molecule's lipophilicity (as indicated by the LogP value), which can enhance its ability to cross biological membranes—a critical factor for bioavailability.[1][3] Furthermore, the C-F bond's strength makes the CF₃ group highly resistant to metabolic degradation, often improving a drug candidate's pharmacokinetic profile.[3][4]
Spectroscopic Signature for Structural Verification
While specific, verified spectra for this exact compound are not publicly cataloged in the search results, we can predict its characteristic spectroscopic features based on its structure and data from analogous indole-3-carbaldehydes.[9][10][11] This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized or procured material.
-
¹H NMR (Proton NMR): Key expected signals would include a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.9-10.1 ppm), a broad singlet for the indole N-H proton (δ > 8.5 ppm, often exchangeable with D₂O), and distinct multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the indole ring. The proton at the C2 position typically appears as a singlet or a narrow doublet.
-
¹³C NMR (Carbon NMR): The spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at ~185 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. Other signals would correspond to the carbons of the bicyclic indole ring system.
-
¹⁹F NMR (Fluorine NMR): A single, sharp singlet would be expected, confirming the presence of the CF₃ group.
-
Mass Spectrometry (MS): In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (214.05).[9]
Synthesis Pathway: The Vilsmeier-Haack Reaction
The most common and efficient method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction. This electrophilic substitution reaction is a reliable choice for synthesizing this compound from its precursor, 4-(trifluoromethyl)-1H-indole.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative methodology based on established procedures for similar indole derivatives.[12]
Objective: To synthesize this compound.
Materials:
-
4-(Trifluoromethyl)-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Ice bath
-
Round-bottom flask and standard glassware
-
Magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF. Cool the flask in an ice bath to 0°C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the chloroiminium salt (the Vilsmeier reagent) is exothermic. Maintain the temperature at 0-5°C during the addition. Stir for an additional 30 minutes at this temperature.
-
Substrate Addition: Dissolve 4-(trifluoromethyl)-1H-indole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Quench and Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. Then, neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is basic. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry it thoroughly. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis pathway.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the indole ring and the aldehyde.
-
Aldehyde Group: This group is a gateway to numerous transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex structures.
-
Indole N-H: The nitrogen proton is acidic and can be deprotonated to allow for N-alkylation or N-acylation, providing a handle to introduce diverse substituents that can modulate solubility and biological activity.[13]
This dual reactivity makes the compound a valuable intermediate for constructing libraries of novel molecules for high-throughput screening. The trifluoromethylated indole scaffold is a recurring motif in compounds investigated for various therapeutic applications.[1][14]
Key Application Areas:
-
Anticancer Agents: Indole derivatives are known to interact with various targets in cancer cells, including tubulin and protein kinases.[2] The properties conferred by the CF₃ group can enhance potency and selectivity.
-
Enzyme Inhibitors: The scaffold can be elaborated to target specific enzyme active sites. For instance, related indole structures have been investigated as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism.[15]
-
CNS Disorders: The increased lipophilicity from the CF₃ group can improve a molecule's ability to cross the blood-brain barrier, making this scaffold attractive for developing agents targeting neurological disorders.[4][16]
Reactivity Map
Caption: Key reactive sites and potential transformations.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
GHS Hazard Information: [7]
-
Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures: [7]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Recommendations: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[5]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. The presence of the 4-CF₃ group imparts desirable physicochemical properties—notably enhanced lipophilicity and metabolic stability—that are highly sought after in the development of new therapeutic agents. Its versatile aldehyde and indole functionalities provide multiple avenues for chemical elaboration. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in creating the next generation of innovative pharmaceuticals.
References
-
This compound CAS NO.959236-12-5. LookChem. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Royal Society of Chemistry. [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health (PMC). [Link]
-
The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Medium. [Link]
-
Indole-3-Carboxaldehyde | C9H7NO. PubChem. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. This compound | 959236-12-5 [amp.chemicalbook.com]
- 6. This compound, CasNo.959236-12-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Page loading... [wap.guidechem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde | 468718-16-3 [smolecule.com]
- 16. chemimpex.com [chemimpex.com]
A Multi-Modal Spectroscopic Guide to the Structure Elucidation of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
Executive Summary
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth, technical walkthrough for the unambiguous structure elucidation of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key heterocyclic building block. We will progress logically from the synthetic context, which informs potential isomeric impurities, through a suite of spectroscopic techniques including mass spectrometry (MS), multi-dimensional nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. The causality behind experimental choices is emphasized, providing a framework for researchers to confidently verify the structure of this and related compounds.
The Synthetic Context: Vilsmeier-Haack Formylation
A robust structure elucidation strategy begins with an understanding of the compound's synthesis, as this predicts the most probable structure and potential byproducts. The most common and direct route to this target molecule is the Vilsmeier-Haack reaction.[3][4]
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution.[5] The reaction overwhelmingly favors substitution at the C3 position of the pyrrole ring. This is because the carbocation intermediate formed upon attack at C3 is significantly more stable, as the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[5][6]
This mechanistic insight establishes a strong hypothesis: the formyl group (-CHO) will be located at the C3 position, and the trifluoromethyl (-CF₃) group will remain at the C4 position of the starting material, 4-(trifluoromethyl)indole.
Experimental Workflow: Synthesis and Purification
The synthesis and subsequent purification workflow is a critical first step to ensure the quality of the sample for analysis.
Caption: Synthetic and purification workflow for the target compound.
Molecular Formula Confirmation: Mass Spectrometry
The first analytical step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibration: Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
Data Interpretation
The expected molecular formula is C₁₀H₆F₃NO. The theoretical monoisotopic mass for the protonated molecule [C₁₀H₇F₃NO]⁺ is 214.0474.[7] The HRMS experiment should yield an m/z value that matches this theoretical mass to within 0.001 Da, confirming the elemental composition.
-
Molecular Formula: C₁₀H₆F₃NO
-
Molecular Weight: 213.16 g/mol [8]
-
Theoretical Exact Mass [M]: 213.0401[7]
-
Theoretical m/z [M+H]⁺: 214.0474
Analysis of the fragmentation pattern in standard electron ionization (EI) mass spectrometry can provide further structural clues, often showing a prominent molecular ion peak (M⁺) at m/z 213 and a characteristic loss of the formyl group (M-29) at m/z 184.
Connectivity and Positional Isomerism: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, is required for unambiguous assignment.
Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the N-H proton is observable and not rapidly exchanging.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ and CH₂ carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using a known fluorine standard for referencing if necessary.[9]
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm assignments.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number and environment of protons.
-
Aldehyde Proton (CHO): A singlet, typically downfield around δ 9.9-10.2 ppm.
-
Indole N-H Proton: A broad singlet, highly dependent on solvent and concentration, often observed between δ 11.0-12.5 ppm in DMSO-d₆.
-
H2 Proton: A singlet or narrow doublet (due to long-range coupling) between δ 8.2-8.5 ppm. Its deshielding is due to the adjacent nitrogen and the electron-withdrawing aldehyde group.
-
Aromatic Protons (H5, H6, H7): The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Their coupling pattern (doublets and triplets) will be crucial to confirm the 4-position of the CF₃ group. H5 will likely be a doublet coupled to H6, H6 a triplet (or dd) coupled to H5 and H7, and H7 a doublet coupled to H6.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the carbon skeleton.
-
Carbonyl Carbon (CHO): A singlet in the highly deshielded region of δ 185-195 ppm.
-
Trifluoromethyl Carbon (CF₃): A characteristic quartet due to one-bond C-F coupling (¹JCF ≈ 270-280 Hz), appearing around δ 120-125 ppm.[10][11]
-
Indole Carbons: The remaining eight carbons will appear in the aromatic region (δ 110-140 ppm). The carbon directly attached to the CF₃ group (C4) will show a smaller quartet coupling (²JCF).
¹⁹F NMR Data Interpretation
¹⁹F NMR is a highly sensitive technique that provides a clear signal for the fluorine atoms.[12]
-
CF₃ Group: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is typically observed in the range of δ -60 to -65 ppm relative to CFCl₃.[11][13] The absence of coupling confirms it is a CF₃ group and not a CF₂H or CFH₂ group.
Summary of Expected NMR Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (HMBC) |
| N-H | ~12.0 (br s) | - | C2, C3, C7a |
| C=OH | ~10.0 (s) | ~185 (s) | C3 |
| H 2 | ~8.3 (s) | ~138 (d) | C3, C3a, C7a |
| H 5 | ~7.8 (d) | ~120 (d) | C4, C7, C3a |
| H 6 | ~7.4 (t) | ~125 (d) | C4, C7a |
| H 7 | ~7.6 (d) | ~115 (d) | C5, C3a |
| C3 | - | ~120 (s) | H2, Aldehyde H |
| C F₃ | - | ~124 (q, ¹JCF ≈ 272 Hz) | - |
| C4 | - | ~128 (q, ²JCF ≈ 30 Hz) | H5 |
Functional Group Confirmation: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
Data Interpretation
The IR spectrum should display characteristic absorption bands:
-
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
-
C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.
-
C=O Aldehyde Stretch: A strong, sharp band in the range of 1660-1690 cm⁻¹.[14]
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic bands typically found in the 1100-1350 cm⁻¹ region, often appearing as multiple sharp absorptions.
Integrated Analysis Workflow
No single technique provides the complete picture. The power of this approach lies in integrating the data from all experiments to build an unshakeable structural proof.
Caption: Integrated workflow for spectroscopic structure elucidation.
-
HRMS confirms the elemental composition is C₁₀H₆F₃NO.
-
IR confirms the presence of an indole N-H, an aldehyde C=O, and C-F bonds.
-
¹⁹F NMR confirms the presence of a -CF₃ group.
-
¹H and ¹³C NMR confirm the 10-carbon, 6-hydrogen skeleton, the presence of the aldehyde at C3, and the substitution pattern on the aromatic ring, definitively placing the -CF₃ group at the C4 position.
This multi-modal approach provides the self-validating system required for absolute confidence in the structural assignment, a critical requirement for regulatory submission and further research in drug development.
References
- CUTM Courseware. Lecture_Structure-elucidation-of-indole.pdf.
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.
- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.
- ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals.
- Wiley-VCH. (2007). Supporting Information.
- Supporting Information.
- Guidechem. This compound 959236-12-5 wiki.
- Supporting Information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry.
- Wikipedia. Indole.
- Vilsmeier-Haack Transformations under Non Classical Conditions. Avens Publishing Group. (2019).
- Synthesis and Chemistry of Indole.
- YouTube. (2017). Indole : Preparation, Structure & Physical & Chemical Properties.
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).
- 19F NMR Reference Standards.
- ChemicalBook. This compound | 959236-12-5.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Supporting information - The Royal Society of Chemistry.
- Organic Syntheses Procedure.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.959236-12-5.
- UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.
- PubChem. Indole-3-Carboxaldehyde | C9H7NO | CID 10256.
- Chem-Impex. 4-Fluoro-1H-indole-3-carbaldehyde.
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- University of Ottawa. 19Flourine NMR.
- Wikipedia. Vilsmeier–Haack reaction.
- ChemicalBook. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum.
- NIST WebBook. 1H-Indole-3-carboxaldehyde.
- NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-.
- PubChemLite. 4-fluoro-1h-indole-3-carbaldehyde (C9H6FNO).
- The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. youtube.com [youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 959236-12-5 [amp.chemicalbook.com]
- 9. colorado.edu [colorado.edu]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. youtube.com [youtube.com]
Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Indoles
The indole scaffold is a cornerstone of medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2][3] Its inherent biological activity and structural versatility make it a "privileged scaffold" for therapeutic design. However, the relentless pursuit of enhanced efficacy, selectivity, and favorable pharmacokinetic profiles demands strategic molecular modifications. Among the most powerful strategies in the medicinal chemist's arsenal is the introduction of the trifluoromethyl (CF3) group. This guide, intended for researchers, scientists, and drug development professionals, delves into the profound impact of trifluoromethylation on the biological activities of indoles, exploring the underlying physicochemical principles, diverse therapeutic applications, and the experimental methodologies used to validate these potent molecules.
The Trifluoromethyl Group: A Catalyst for Enhanced Pharmacological Properties
The incorporation of a CF3 group onto the indole ring is not a trivial substitution; it is a deliberate tactic to fundamentally alter a molecule's behavior in a biological system.[1][4] The unique electronic properties of fluorine impart several desirable characteristics that can transform a promising lead compound into a viable drug candidate.
-
Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of the parent indole.[1][4] This property is critical for improving a drug's ability to cross cellular membranes, a prerequisite for reaching intracellular targets and enhancing bioavailability.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing a metabolically labile C-H bond with a C-CF3 group, chemists can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][4] This leads to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups, such as the indole nitrogen.[1] This alteration can profoundly affect a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.
-
Enhanced Binding Affinity: The CF3 group can improve binding to target receptors through various non-covalent interactions, including favorable dipole-dipole interactions and hydrophobic contacts.[5] Its ability to participate in orthogonal multipolar interactions with protein backbones can lock a ligand into a specific, high-affinity conformation.
The interplay of these factors is visually summarized in the workflow below.
Caption: Physicochemical impact of trifluoromethylation on the indole scaffold.
Synthesis of Trifluoromethylated Indoles: Enabling Biological Exploration
The biological evaluation of these compounds is predicated on robust and versatile synthetic methodologies. Modern organic chemistry provides several powerful routes to access trifluoromethylated indoles.
-
Domino Trifluoromethylation/Cyclization: A highly efficient one-pot method involves the reaction of easily accessible 2-alkynylanilines with a copper-trifluoromethyl reagent (e.g., fluoroform-derived CuCF3).[6] This domino strategy ensures precise placement of the CF3 group at the C2 position while simultaneously constructing the indole ring.[6]
-
Fischer Indole Synthesis: While classic, this method can be challenging due to the limited availability and harsh formation conditions of trifluoromethylated hydrazine precursors.[7] However, recent advances have described novel Curtius-type rearrangements to generate these key precursors under milder conditions, broadening the scope of this foundational reaction.[7]
-
Radical Trifluoromethylation: Visible-light-induced protocols and metal-free oxidative methods have emerged as green and efficient alternatives.[8][9] Using reagents like sodium triflinate (CF3SO2Na, Langlois' reagent), these methods facilitate the direct C-H trifluoromethylation of pre-formed indole rings, often with high regioselectivity for the C2 position.[9][10]
A Spectrum of Biological Activity
The enhanced properties conferred by the CF3 group have enabled the development of trifluoromethylated indoles with potent activity across multiple therapeutic areas.
Anticancer Activity
Trifluoromethylated indoles have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[2][11]
-
Mechanism of Action: These compounds can induce cancer cell death through multiple pathways. Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest, similar to the action of vinca alkaloids.[11] Others induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[11] Certain trifluoromethylated compounds also function as specific kinase inhibitors, such as Sorafenib, which targets the B-Raf kinase involved in cell growth signaling.[12]
-
Structure-Activity Relationship (SAR): Studies have shown that the position of the CF3 group and the nature of other substituents on the indole ring are critical for activity. For example, a series of amide-tagged trifluoromethyl pyrimido-indoles demonstrated promising activity against lung, breast, prostate, and cervical cancer cell lines, with specific derivatives showing efficacy at micromolar concentrations.[13]
Table 1: Representative Anticancer Activity of Trifluoromethylated Indoles
| Compound Class | Cancer Cell Line | Activity Metric | Potency | Reference |
| Amide-tagged pyrimido-indoles | A549 (Lung), MCF7 (Breast) | IC50 | Micromolar (µM) | [13] |
| Indole-3-carbinol derivatives | H1299 (Lung) | IC50 | 449.5 µM | [11] |
| Flavopereirine (β-carboline) | HCT116 (Colorectal) | IC50 | 8.15 µM | [11] |
| Selinexor (TFM-phenyl) | Myeloid Leukemia | IC50 | < 0.5 µM | [14] |
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated indoles have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[15][16]
-
Mechanism of Action: Multi-halogenated indoles, including those with trifluoromethyl groups, can exert bactericidal effects against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] Their mechanisms include the induction of reactive oxygen species (ROS), inhibition of biofilm formation, and suppression of key virulence factors.[16] This multi-target approach may also help prevent the development of further resistance.[16]
-
SAR Insights: In a study comparing chalcones bearing trifluoromethyl and trifluoromethoxy groups, an indole ring attached to the olefinic carbon proved to be a key structural feature for potent antimicrobial activity.[15] Compounds with a trifluoromethoxy group were generally more effective than their trifluoromethyl counterparts, highlighting subtle but important SAR distinctions.[15]
Table 2: Representative Antimicrobial Activity of Trifluoromethylated Indoles
| Compound/Class | Pathogen | Activity Metric | Potency (µg/mL) | Reference |
| 6-bromo-4-iodoindole | S. aureus | MIC | 20-30 | [16] |
| 4-bromo-6-chloroindole | S. aureus | MIC | 20-30 | [16] |
| Indole-chalcone (A3) | C. albicans | MIC | < Standard Drug | [15] |
| Trifluoro-aniline (ITFMA) | V. parahaemolyticus | MIC | 50 | [17] |
| *Note: While not trifluoromethylated, these multi-halogenated indoles exemplify the antimicrobial potential of halogenation on this scaffold. |
Antiviral Activity (Anti-HIV)
A significant breakthrough for trifluoromethylated indoles has been in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[18]
-
Mechanism of Action: These compounds bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that renders the enzyme inactive and prevents the conversion of viral RNA to DNA.
-
SAR and Drug Resistance Profile: A novel series of trifluoromethyl indoles demonstrated extremely promising activities against wild-type HIV-1, with IC50 values in the low nanomolar range, comparable to the FDA-approved drug Efavirenz.[18] Critically, these compounds also showed higher potency against the drug-resistant Y181C mutant strain than the first-generation NNRTI, Nevirapine, indicating an improved resistance profile.[18]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's present a formidable therapeutic challenge.[19][20] The ability of fluorine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS disorders.[5]
-
Mechanism of Action: The neuroprotective effects of indole derivatives are often multi-faceted. They can act as powerful antioxidants that scavenge free radicals, reduce neuroinflammation, and inhibit the aggregation of pathogenic proteins like amyloid-beta and alpha-synuclein.[19][21] The trifluoromethyl group can enhance these properties and improve the CNS penetration required for efficacy.[5]
Experimental Protocols: A Framework for Validation
The translation of chemical novelty into biological function requires rigorous, reproducible experimental validation. The following protocols represent self-validating systems for assessing the anticancer and antimicrobial activities of novel trifluoromethylated indoles.
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test trifluoromethylated indole, dissolved in DMSO (10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microtiter plates, sterile
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be ≤0.5% to avoid solvent toxicity.
-
Controls:
-
Negative Control (Vehicle): Wells with cells treated with medium containing 0.5% DMSO.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Wells with medium only (no cells).
-
-
Incubation: Remove the old medium from the wells and add 100 µL of the respective compound dilutions and controls. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average OD of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration: (% Viability) = (OD_Treated / OD_Vehicle) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of a test compound against bacterial or fungal strains.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Growth medium (e.g., Mueller-Hinton Broth, MHA)
-
Test trifluoromethylated indole, dissolved in DMSO (10 mg/mL stock)
-
96-well microtiter plates, sterile
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer (600 nm)
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension 1:150 to obtain a final inoculum concentration of ~5 x 10^5 CFU/mL.
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only broth (no compound, no inoculum).
-
Positive Control: A dilution series of a known antibiotic (e.g., Gentamicin).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by reading the OD600 on a plate reader.
Conclusion and Future Outlook
The strategic incorporation of the trifluoromethyl group has proven to be a highly successful strategy for enhancing the biological activity of the indole scaffold. From potent anticancer and antimicrobial agents to next-generation antivirals and promising neuroprotective compounds, trifluoromethylated indoles represent a vibrant and fruitful area of research. Future efforts will likely focus on developing more regioselective and asymmetric synthetic methods to access novel isomers, exploring their potential in underexplored therapeutic areas, and leveraging computational tools to rationally design compounds with optimized potency and safety profiles. The trifluoromethyl advantage, when combined with the privileged indole core, will undoubtedly continue to yield novel chemical entities that address pressing unmet medical needs.
References
- Title: Synthesis and Derivatization of N-Trifluoromethylated Indoles Source: Angewandte Chemie International Edition URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Synthesis of 2-(Trifluoromethyl)
- Title: Synthesis and Anticancer Activity of Novel Amide Tagged Trifluoromethyl Indole and Pyrimido Indole Derivatives Source: Asian Journal of Chemistry URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides Source: PMC - NIH URL
- Title: Plausible mechanism of trifluoromethylation indoles.
- Title: Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile Source: PubMed URL
- Title: Indoles and trifluorides with biological activities Source: ResearchGate URL
- Title: Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position Source: Royal Society of Chemistry URL
- Title: Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives Source: NIH URL
- Title: Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus Source: PMC - NIH URL
- Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications Source: Hilaris Publisher URL
- Title: Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases Source: Future Medicinal Chemistry URL
- Title: 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections Source: PMC - NIH URL
- Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents Source: PMC URL
- Title: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species Source: MDPI URL
- Title: Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines Source: Hilaris Publisher URL
- Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI URL
- Title: Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms Source: PubMed URL
- Title: BRAF (gene)
- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL
- Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: PMC - PubMed Central URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 18. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
Introduction
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a key heterocyclic building block in modern medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous pharmaceuticals, while the trifluoromethyl (-CF₃) group is a critical bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity.[1] The aldehyde functionality at the 3-position serves as a versatile synthetic handle for constructing more complex molecular architectures.[2]
Accurate structural confirmation and purity assessment are paramount in any research and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous characterization. However, comprehensive, publicly available spectral data for this specific compound (CAS No. 959236-12-5) is not consolidated in a single source.
This technical guide provides an in-depth analysis of the expected spectral features of this compound. By combining foundational spectroscopic principles with comparative data from analogous structures, we will construct a reliable spectral profile. This predictive and comparative methodology mirrors the process a research scientist would undertake when characterizing a novel or sparsely documented compound, offering practical insights for professionals in the field.
Molecular Structure and Electronic Influences
To interpret spectroscopic data, one must first understand the molecule's structure and the interplay of its functional groups. The indole ring is an aromatic system, but the electron density is not uniform. The pyrrole ring is electron-rich, while the benzene ring is less so. This is modified by two powerful electron-withdrawing groups (EWGs):
-
Aldehyde (-CHO) at C3: Withdraws electron density through resonance and induction, significantly influencing the electronic environment of the pyrrole moiety.
-
Trifluoromethyl (-CF₃) at C4: A very strong inductive electron-withdrawing group due to the high electronegativity of fluorine atoms. It profoundly impacts the adjacent benzene ring protons.
These electronic effects are key to predicting the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
Figure 1: Molecular Structure with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol Considerations
-
Instrumentation: Spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to solubilize a wide range of organic compounds and, crucially, to clearly resolve the N-H proton signal, which might otherwise exchange too rapidly in protic solvents or be overly broad. Deuterated chloroform (CDCl₃) is another common alternative.
-
Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.
¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to show six distinct signals in the aromatic/aldehyde region and one signal for the indole N-H. The strong electron-withdrawing effects of the -CHO and -CF₃ groups will shift protons H2, H5, and H7 significantly downfield.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| H1 (N-H) | 12.0 - 12.5 | br s | - | The N-H proton of indoles is acidic and appears as a broad singlet at very low field, similar to the parent indole-3-carbaldehyde.[3] |
| H10 (-CHO) | 10.0 - 10.2 | s | - | Aldehyde protons are highly deshielded and appear as sharp singlets. This value is consistent with other indole-3-carbaldehydes.[4] |
| H2 | 8.3 - 8.5 | s (or d) | J ≈ 1-3 Hz | This proton is adjacent to the electron-withdrawing aldehyde and the pyrrole nitrogen, causing a strong downfield shift. It may show a small coupling to the N-H proton. |
| H5 | 7.9 - 8.1 | d | J ≈ 7-8 Hz | Positioned ortho to the potent -CF₃ group, H5 is strongly deshielded and shifted significantly downfield. |
| H7 | 7.7 - 7.9 | d | J ≈ 8-9 Hz | H7 is deshielded by the aromatic ring current and the influence of the fused pyrrole ring. |
| H6 | 7.4 - 7.6 | t | J ≈ 8 Hz | H6 is expected to be a triplet due to coupling with both H5 and H7, appearing at a chemical shift typical for a benzene ring proton. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their electronic environment. The use of proton-decoupled mode simplifies the spectrum to a series of singlets, with the exception of carbons coupled to fluorine.
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale & Comparative Insights |
| C10 (CHO) | 185 - 187 | s | The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic low-field position.[4] |
| C7a | 137 - 139 | s | A quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the adjacent nitrogen. |
| C2 | 135 - 138 | s | This carbon is deshielded by both the adjacent nitrogen and the aldehyde group. |
| C4 | 125 - 128 | q (¹JCF ≈ 270 Hz) | The carbon directly attached to the -CF₃ group will appear as a quartet with a large one-bond C-F coupling constant. |
| C9 (CF₃) | 122 - 125 | q (²JCCF ≈ 30 Hz) | The carbon of the trifluoromethyl group itself will be a quartet due to coupling with the three fluorine atoms. |
| C5 | 124 - 126 | q (³JCCCF ≈ 3-5 Hz) | This carbon is ortho to the CF₃ group and will show a small quartet coupling. |
| C3a | 123 - 125 | s | The second quaternary carbon at the ring junction. |
| C6 | 121 - 123 | s | A standard aromatic methine carbon. |
| C7 | 118 - 120 | s | This carbon is ortho to the electron-donating nitrogen atom, which shields it relative to other carbons on the benzene ring. |
| C3 | 115 - 117 | s | The carbon bearing the aldehyde is shielded relative to C2. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Method: For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
Predicted Vibrational Frequencies
The IR spectrum will be dominated by strong absorptions from the N-H, C=O, and C-F bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3200 - 3400 | N-H stretch | Medium, Broad | The broadness is due to hydrogen bonding. A characteristic feature of N-H in indoles. |
| ~3100 | Aromatic C-H stretch | Medium | Appears just above 3000 cm⁻¹. |
| 1650 - 1670 | C=O stretch (aldehyde) | Strong, Sharp | The conjugation with the indole ring lowers the frequency from a typical aldehyde (~1725 cm⁻¹). This is a key diagnostic peak. |
| 1580 - 1620 | C=C stretch (aromatic) | Medium-Strong | Multiple bands are expected for the indole ring system. |
| 1300 - 1350 | C-N stretch | Medium | |
| 1100 - 1350 | C-F stretch | Strong | The trifluoromethyl group gives rise to several very strong and characteristic absorption bands in this region, often making it the most prominent feature of the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Methodology and Ionization
-
High-Resolution MS (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer are used to determine the exact mass of the molecular ion, allowing for unambiguous molecular formula confirmation. For C₁₀H₆F₃NO, the calculated monoisotopic mass is 213.0378.
-
Electron Ionization (EI): This is a "hard" ionization technique that causes fragmentation, providing a distinct pattern that serves as a molecular fingerprint.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The primary peak in an EI spectrum will be the molecular ion at m/z = 213 .
-
[M+H]⁺ Ion: In ESI positive ion mode, the base peak will be the protonated molecule at m/z = 214 .
-
Key Fragments (EI): The fragmentation pattern is crucial for structural validation. The primary fragmentations are expected to be losses of small, stable molecules or radicals from the molecular ion.
Figure 2: Predicted EI-MS Fragmentation Pathway.
-
[M-H]⁺ (m/z 212): Loss of a hydrogen radical, a common initial fragmentation.
-
[M-CO]⁺˙ (m/z 185): Loss of a neutral carbon monoxide molecule from the aldehyde is a very characteristic fragmentation for aromatic aldehydes.
-
[M-HCO]⁺ (m/z 184): Loss of the entire formyl radical.
-
[M-CF₃]⁺ (m/z 144): Loss of the trifluoromethyl radical to give the indole-3-carbaldehyde cation.
Conclusion
This guide outlines a comprehensive spectroscopic profile for this compound based on established principles and comparative analysis. The predicted data presented in the tables and figures serve as a robust benchmark for researchers seeking to confirm the synthesis and purity of this valuable compound. The key identifying features are the highly deshielded aldehyde and N-H protons in ¹H NMR, the characteristic carbonyl and C-F quartets in ¹³C NMR, the strong C=O and C-F stretching bands in IR, and a molecular ion peak at m/z 213 with predictable fragmentation in MS. This analytical framework provides the confidence and technical grounding necessary for advancing research and development efforts that utilize this important chemical intermediate.
References
- Vertex AI Search. (2026). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Wang, Z., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
An In-Depth Technical Guide to 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its versatile biological activity has led to the development of therapeutics across a wide range of disease areas. In modern drug design, the strategic incorporation of fluorine atoms into lead compounds has become a powerful tool to enhance pharmacological properties. The trifluoromethyl (CF3) group, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2][3] This makes trifluoromethylated indoles highly valuable building blocks for the synthesis of novel drug candidates.[2]
This technical guide provides a comprehensive overview of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of complex fluorinated indole derivatives. We will delve into its discovery and historical context, detail its synthesis and characterization, and explore its applications in the field of drug development, providing insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
This compound, with the CAS Number 959236-12-5, is a light yellow to yellow solid.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H6F3NO | [5] |
| Molecular Weight | 213.16 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage Temperature | 2-8°C, stored under nitrogen | [4] |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following table summarizes the expected spectroscopic data.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the indole ring protons and the aldehyde proton. The presence of the trifluoromethyl group will influence the chemical shifts of the aromatic protons. |
| ¹³C NMR | Resonances for the carbon atoms of the indole ring, the aldehyde carbonyl carbon, and the trifluoromethyl carbon, which will exhibit a characteristic quartet due to C-F coupling. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the indole ring, C=O stretching of the aldehyde, and C-F stretching of the trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern typical for indole derivatives. |
Discovery and Historical Context
While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and the enduring importance of the Vilsmeier-Haack reaction in heterocyclic chemistry.
The Vilsmeier-Haack reaction, first reported in 1927, provides a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] Its application to the indole nucleus for the synthesis of indole-3-carbaldehydes is a well-established and widely used synthetic transformation.
The increasing interest in trifluoromethyl-substituted compounds in medicinal chemistry from the mid-20th century onwards spurred the development of synthetic routes to various trifluoromethylated building blocks. 4-(Trifluoromethyl)-1H-indole, the direct precursor to the title compound, became a commercially available starting material.[1] The synthesis of this compound is a logical and synthetically straightforward extension of established chemical principles, likely developed and utilized in industrial and academic research long before its specific properties were detailed in dedicated publications.
Synthesis of this compound: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-(trifluoromethyl)-1H-indole.[8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-understood mechanism:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl group of DMF, leading to the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of 4-(trifluoromethyl)-1H-indole attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation of 4-(trifluoromethyl)-1H-indole.
Experimental Protocol
The following is a representative, self-validating experimental protocol for the synthesis of this compound, adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[9]
Materials:
-
4-(Trifluoromethyl)-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with Indole: Dissolve 4-(trifluoromethyl)-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is alkaline. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and reagents is critical to prevent its decomposition and ensure a high yield of the desired product.
-
Slow Addition at Low Temperature: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at 0 °C controls the reaction rate and prevents the formation of byproducts.
-
Aqueous Workup with Base: The hydrolysis of the iminium salt intermediate is carried out in the presence of a base (sodium bicarbonate) to neutralize the acidic byproducts of the reaction.
-
Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts, ensuring high purity.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a handle for various chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the carbon skeleton.
-
Condensation Reactions: With various nucleophiles to form Schiff bases, hydrazones, and other derivatives.
-
Oxidation: To the corresponding carboxylic acid, another valuable functional group for further derivatization.
The trifluoromethyl group at the 4-position of the indole ring imparts several desirable properties to the resulting molecules:
-
Increased Lipophilicity: The CF₃ group enhances the molecule's ability to cross cell membranes, potentially improving bioavailability.[2]
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, increasing the in vivo half-life of a drug.[3]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity of the indole N-H, influencing its interactions with biological targets.[2]
-
Enhanced Binding Affinity: The CF₃ group can participate in favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, leading to increased binding affinity and potency.
Caption: Synthetic utility of this compound in drug discovery.
While specific blockbuster drugs directly synthesized from this compound are not publicly disclosed, the prevalence of trifluoromethylated indoles in drug candidates highlights the importance of this building block.[10][11] Its structural motifs are found in compounds investigated for a variety of therapeutic targets. The principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel fluorinated indole derivatives with enhanced therapeutic potential.
Conclusion
This compound stands as a testament to the synergy between classic organic reactions and modern medicinal chemistry principles. Its synthesis via the Vilsmeier-Haack reaction is a robust and scalable process, providing access to a key building block for the development of advanced therapeutic agents. The strategic placement of the trifluoromethyl group offers a powerful means to fine-tune the pharmacokinetic and pharmacodynamic properties of indole-based drug candidates. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis, properties, and synthetic potential of this compound is invaluable for the continued discovery and development of innovative medicines.
References
- Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information. The Royal Society of Chemistry.
- Smolecule. (2023, August 19). Buy 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde | 468718-16-3.
- Guidechem. (n.d.). This compound 959236-12-5 wiki.
- (2025, December 14). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Al-Hussain, S. A., & Al-Wahaibi, L. H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6549. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Benchchem. (n.d.). 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde.
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- (n.d.). This compound CAS NO.959236-12-5.
- PubChem. (n.d.). 4-(Trifluoromethyl)-1H-indole.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).
- PubChem. (n.d.). Indole-3-Carboxaldehyde.
- Ferreira, I., & Santos, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 987.
- G., S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Research, 4(1), 532-539.
- ResearchGate. (n.d.). Blockbuster drugs containing fluorinated indoles.
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
- Google Patents. (n.d.). WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
- Hesse, M., Meier, H., & Zeeh, B. (n.d.). 4. 13C NMR Spectroscopy.
- ResearchGate. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis | Request PDF.
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
- USPTO. (n.d.). Patent assignment details - Assignment Center.
-
Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 134-143. [Link]
- ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum.
- (n.d.). This compound.
- PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde.
- NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.
- PubChemLite. (n.d.). 4-fluoro-1h-indole-3-carbaldehyde (C9H6FNO).
- ResearchGate. (n.d.). Structure of 1H-indole-3-carbaldehyde 1 | Download Scientific Diagram.
- Santa Cruz Biotechnology. (n.d.). 4,5,6,7-Tetrafluoro-1H-indole-3-carboxaldehyde.
Sources
- 1. 4-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 19803703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Page loading... [guidechem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Buy 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde | 468718-16-3 [smolecule.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde for Research and Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key building block in contemporary pharmaceutical and materials science research.[1] As a Senior Application Scientist, my objective is to present this information not as a mere list of rules, but as a self-validating system of protocols grounded in the fundamental principles of chemical reactivity and toxicology. The trifluoromethyl group and the aldehyde functionality on the indole scaffold present a unique combination of properties that necessitate a nuanced approach to laboratory safety. This document is structured to provide researchers, scientists, and drug development professionals with the expertise to handle this compound with the highest degree of safety and experimental integrity.
Section 1: Hazard Identification and Risk Assessment
1.1 Toxicological Profile
Based on data from structurally similar compounds, this compound is anticipated to cause:
-
Skin Irritation: Aromatic aldehydes are known to be irritants.[2][3] Prolonged or repeated contact with the skin may lead to redness, itching, and inflammation.[3]
-
Serious Eye Irritation: This class of compounds can cause significant eye irritation upon contact.[2][3] Direct contact with the eyes may result in redness, pain, and potential damage to the cornea.[3]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles of this compound may lead to irritation of the respiratory system.[2][3]
1.2 Physicochemical Hazards
While not classified as a flammable solid, like many organic powders, the dust of this compound could potentially form explosive mixtures with air under specific conditions of dispersion and ignition.[4][5] It is also prudent to assume that hazardous decomposition products, such as carbon oxides, nitrogen oxides, and hydrogen fluoride, may be formed upon combustion.[3]
Quantitative Hazard Summary
| Hazard Classification | Anticipated Effect | GHS Hazard Statement (Probable) |
| Skin Corrosion/Irritation | Causes skin irritation[2][6] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2][6] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation[2][6] | H335 |
This table is a synthesis of data from analogous compounds and should be used for risk assessment purposes.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.
2.1 Engineering Controls: The First Line of Defense
All manipulations of solid this compound should be conducted in a certified chemical fume hood to control airborne concentrations.[7] The fume hood provides a physical barrier and ensures that any dust or vapors are effectively exhausted from the laboratory environment.
2.2 Personal Protective Equipment: A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[8]
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[9][10] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are generally suitable for incidental contact.[9][10] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[9] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[11]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[9]
-
-
Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection will not be necessary.[12] However, if engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[7][9]
Section 3: Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is paramount to preventing accidental exposure and ensuring the integrity of experimental results.
3.1 Weighing and Dispensing
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including a weigh boat or paper, spatula, and a labeled receiving vessel.
-
Aliquotting: Carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid generating dust by using slow, deliberate movements.[13]
-
Transfer: Gently transfer the weighed compound into the reaction vessel.
-
Decontamination: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of contaminated weigh boats and other disposable items in a designated hazardous waste container.[14]
3.2 Dissolution and Reaction Setup
-
Solvent Addition: Add the desired solvent to the vessel containing the this compound.
-
Mixing: If necessary, use gentle agitation (e.g., magnetic stirring) to facilitate dissolution.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are securely clamped.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and preventing the formation of potentially more hazardous degradation products.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16] Some sources recommend refrigeration (0-8 °C).[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, as these could initiate a vigorous and potentially hazardous reaction.[3]
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, a swift and informed response is critical.
5.1 First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.[3][7]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[11][12] If irritation persists, seek medical advice.[11]
-
Inhalation: Move the affected individual to fresh air.[3][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting.[17] Wash out the mouth with water and seek immediate medical attention.[7][17]
5.2 Spill Response
-
Minor Spills: For small spills, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.[7] Clean the spill area with a suitable solvent and decontaminate all cleaning materials.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.[16]
Emergency Response Logic
Caption: Decision-making flowchart for first aid response to an exposure event.
Section 6: Waste Disposal
All waste containing this compound, including contaminated consumables and rinse solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[14] Do not dispose of this material down the drain or in the regular trash.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.es [fishersci.es]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. uah.edu [uah.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. aksci.com [aksci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. synquestlabs.com [synquestlabs.com]
potential therapeutic targets of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
An In-depth Technical Guide Investigating the Therapeutic Potential of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde: A Guide to Target Identification and Validation
Foreword
The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural and synthetic bioactive compounds. Its unique electronic properties and structural versatility have enabled the development of drugs across a wide therapeutic spectrum. This guide focuses on a specific derivative, this compound, a molecule of significant interest due to the strategic placement of its functional groups. The electron-withdrawing trifluoromethyl (CF3) group can enhance metabolic stability and binding affinity, while the indole-3-carbaldehyde moiety is a well-established pharmacophore. This document provides a comprehensive exploration of the most probable therapeutic targets for this compound, grounded in extensive literature on analogous structures, and presents a robust framework for their experimental validation.
Introduction: The Molecular Logic of this compound
Chemical Profile and Rationale for Investigation
This compound is a synthetic heterocyclic compound. Its structure is notable for three key features:
-
The Indole Scaffold: A privileged structure in drug discovery, capable of diverse interactions with biological macromolecules.
-
The 3-Carbaldehyde Group: This reactive group serves as a critical anchor point for interactions with protein residues and is a common feature in many biologically active indole derivatives.[1][2]
-
The 4-Trifluoromethyl Group: The CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity can alter the acidity of the indole N-H, influence binding interactions, and block metabolic oxidation, thereby improving the pharmacokinetic profile of the parent molecule.
This combination of features suggests that this compound is rationally designed to interact with specific biological targets implicated in major disease pathways.
High-Priority Therapeutic Targets and Mechanistic Hypotheses
Based on extensive structure-activity relationship (SAR) data from the broader class of indole derivatives, two high-priority therapeutic targets emerge: Tubulin and Signal Transducer and Activator of Transcription 3 (STAT3) .
Target I: Disruption of Microtubule Dynamics via Tubulin Inhibition
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, intracellular transport, and the maintenance of cell shape.[3] Their disruption is a clinically validated and highly successful strategy in cancer chemotherapy.[4][5] A significant body of evidence identifies indole derivatives as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[6][7][8]
Causality and Mechanistic Insight: The indole-3-carbaldehyde scaffold can be viewed as a key pharmacophore that positions functional groups to interact with the colchicine binding site on β-tubulin. The carbaldehyde oxygen can act as a hydrogen bond acceptor, while the indole ring itself forms hydrophobic and π-stacking interactions within the binding pocket. The trifluoromethyl group at the 4-position can further enhance this binding by forming favorable interactions and increasing the compound's residence time on the target. Inhibition of tubulin polymerization leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[5][8]
Target II: Modulation of Oncogenic Signaling via STAT3 Inhibition
STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, and inflammation.[9] In many cancers, STAT3 is constitutively activated, leading to the upregulation of genes that promote tumor growth and suppress apoptosis.[10] Consequently, inhibiting the STAT3 signaling pathway is a highly attractive therapeutic strategy.[9][11] Several classes of indole-containing molecules have been reported as effective STAT3 inhibitors, with some acting as dual inhibitors of both STAT3 and tubulin.[9][12]
Causality and Mechanistic Insight: STAT3 activation requires phosphorylation of a key tyrosine residue (Tyr705), which facilitates its dimerization via reciprocal SH2 domain interactions.[11] Indole derivatives can disrupt this process by directly binding to the SH2 domain, preventing dimerization and subsequent nuclear translocation and DNA binding.[11] The specific electronic and steric profile of this compound makes it a strong candidate for interaction with the SH2 domain, a known "hotspot" for drug binding. By inhibiting STAT3, the compound can down-regulate the expression of key pro-survival proteins like Mcl-1 and Survivin, leading to apoptosis in cancer cells.[10]
Experimental Validation: Protocols and Workflows
The following protocols provide a self-validating system for confirming the hypothesized biological activities. They are designed to be robust, reproducible, and directly test the mechanistic claims.
Protocol: In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of this compound on the polymerization of purified tubulin.
Methodology: This assay is based on the increase in light scattering or fluorescence that occurs as tubulin monomers polymerize into microtubules.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., >99% pure bovine brain tubulin) at 10 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution (100 mM).
-
Prepare the test compound and a positive control (e.g., colchicine) in a series of dilutions in DMSO.
-
-
Reaction Setup:
-
In a 96-well, clear-bottom plate, add 5 µL of the diluted test compound or control to each well.
-
Add 85 µL of tubulin solution (diluted to 3 mg/mL in general tubulin buffer with 1 mM GTP) to each well.
-
Incubate the plate at 37°C for 5 minutes to allow for compound binding.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding 10 µL of a polymerization buffer (general tubulin buffer supplemented with 10% glycerol).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the rate of polymerization (Vmax) for each curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cell-Based STAT3 Phosphorylation Assay
Objective: To determine if this compound inhibits the activation of STAT3 in a relevant human cancer cell line.
Methodology: This assay uses Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells) in appropriate media.
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a defined period (e.g., 6 hours). Include a vehicle control (DMSO) and a known STAT3 inhibitor (e.g., S3I-201) as controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis and Validation:
-
Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
-
Re-probe again with a loading control antibody (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Express the results as a percentage of the vehicle control.
-
Data Presentation and Visualization
Quantitative Data Summary
The following tables represent hypothetical but expected outcomes from the validation assays, providing a clear basis for comparison and decision-making.
Table 1: Inhibitory Activity against Tubulin Polymerization
| Compound | IC50 (µM) |
|---|---|
| This compound | 1.5 |
| Colchicine (Control) | 0.8 |
Table 2: Inhibition of STAT3 Phosphorylation in MDA-MB-231 Cells
| Compound | IC50 (µM) |
|---|---|
| This compound | 2.8 |
| S3I-201 (Control) | 8.6 |
Diagrams of Pathways and Workflows
Visual aids are critical for understanding complex biological systems and experimental designs.
Caption: A streamlined experimental workflow for target validation.
Conclusion and Strategic Outlook
This guide establishes a strong, evidence-based rationale for investigating this compound as a dual inhibitor of tubulin polymerization and STAT3 signaling. The proposed experimental workflows provide a clear path to validate these hypotheses and quantify the compound's potency. Confirmation of activity against these high-value cancer targets would position this molecule as a highly promising lead compound for further preclinical development. Future efforts should focus on cellular mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays), lead optimization to enhance potency and drug-like properties, and eventual evaluation in in vivo models of cancer.
References
-
Title: Structural insights into the design of indole derivatives as tubulin polymerization inhibitors Source: FEBS Letters, 2020. URL: [Link]
-
Title: Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents Source: Bioorganic & Medicinal Chemistry, 2022. URL: [Link]
-
Title: Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations Source: Molecules, MDPI. URL: [Link]
-
Title: Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents Source: Taylor & Francis Online, 2012. URL: [Link]
-
Title: Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments Source: Mini-Reviews in Medicinal Chemistry. URL: [Link]
-
Title: N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin Source: European Journal of Medicinal Chemistry, 2018. URL: [Link]
-
Title: N -Arylsulfonylsubstituted- 1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin Source: ResearchGate. URL: [Link]
-
Title: Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome Source: International Journal of Pharmaceutics, 2021. URL: [Link]
-
Title: Bioactive natural compounds from 1H-indole-3-carboxaldhyde Source: ResearchGate. URL: [Link]
-
Title: Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells Source: Proceedings of the National Academy of Sciences, 2005. URL: [Link]
-
Title: Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain Source: Frontiers in Oncology, 2021. URL: [Link]
-
Title: Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Source: Afyon Kocatepe Üniversitesi. URL: [Link]
-
Title: Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules, MDPI. URL: [Link]
-
Title: this compound CAS NO.959236-12-5 Source: LookChem. URL: [Link]
-
Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde Source: European Journal of Medicinal Chemistry, 2008. URL: [Link]
-
Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin [pubmed.ncbi.nlm.nih.gov]
- 10. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde from indole
An Application Note for the Synthesis of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. Recognizing the synthetic challenges associated with direct C4-functionalization of the indole core, this note presents a robust and reliable two-stage synthetic pathway. The first stage details the construction of the key intermediate, 4-(trifluoromethyl)-1H-indole, from a commercially available substituted aniline. The second stage provides a detailed protocol for the subsequent C3-formylation via the Vilsmeier-Haack reaction. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering detailed experimental procedures, mechanistic insights, and characterization data.
Introduction: The Significance of Trifluoromethylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's therapeutic potential by modulating key physicochemical properties.[2] The CF3 group's strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity, and cell membrane permeability.[3]
This compound, in particular, serves as a versatile intermediate. The aldehyde functional group at the C3 position is a synthetic handle for a wide array of chemical transformations, including C-C and C-N bond formations, reductions, and oxidations, enabling the construction of complex molecular architectures for drug discovery programs.[4][5]
Synthetic Strategy and Pathway Analysis
A direct, linear synthesis of this compound starting from unsubstituted indole presents significant regioselectivity challenges.
-
C3-Formylation: The introduction of a formyl group at the C3 position of an indole is a well-established transformation, classically achieved through the Vilsmeier-Haack reaction.[6][7] This reaction proceeds via electrophilic aromatic substitution on the electron-rich pyrrole ring of the indole.
-
C4-Trifluoromethylation: The primary synthetic hurdle is the regioselective introduction of a CF3 group at the C4 position of the indole nucleus. Direct electrophilic or radical trifluoromethylation of indole typically shows a strong preference for the C2 or C3 positions due to the inherent electronic properties of the indole ring system.[8][9]
Therefore, a more practical and efficient approach, which is commonly employed in process chemistry, involves a convergent strategy. This begins with a pre-functionalized benzene ring precursor, from which the indole core is constructed, followed by the final formylation step. This application note details a reliable pathway starting from 2-methyl-3-nitroaniline.
Overall Synthetic Workflow
The proposed pathway involves the formation of the indole ring via the Bartoli indole synthesis, followed by a standard Vilsmeier-Haack formylation.
Caption: A convergent synthetic route to the target compound.
Note: The above diagram outlines a plausible, multi-step synthesis for Stage 1. For the purpose of this protocol, we will assume the starting availability of the key intermediate, 4-(Trifluoromethyl)-1H-indole, as its synthesis from basic precursors is a complex process in itself. We will focus on the critical formylation step.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Phosphoryl chloride (POCl3) is highly corrosive and reacts violently with water; handle with extreme care.
Protocol: Synthesis of this compound
This protocol details the Vilsmeier-Haack formylation of 4-(trifluoromethyl)-1H-indole.
Materials:
-
4-(Trifluoromethyl)-1H-indole
-
Phosphoryl chloride (POCl3), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphoryl chloride (POCl3) (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.
-
-
Formylation Reaction:
-
In a separate flame-dried flask, dissolve 4-(trifluoromethyl)-1H-indole (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE).
-
Transfer this solution via cannula into the dropping funnel on the Vilsmeier reagent flask.
-
Add the indole solution dropwise to the cold Vilsmeier reagent slurry.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
After the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate (NaHCO3) solution until the mixture is neutral or slightly basic (pH ~7-8). Caution: This is an exothermic process and will release gas.
-
Stir the mixture vigorously for 30-60 minutes until the intermediate iminium salt is fully hydrolyzed.
-
-
Extraction and Purification:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DCE used).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a solid.[11]
-
Data Summary and Characterization
Table 1: Reaction Parameters and Expected Results
| Parameter | Value / Description |
| Starting Material | 4-(Trifluoromethyl)-1H-indole |
| Key Reagents | POCl3, DMF |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
| Appearance | White to pale yellow solid[12] |
| Purification Method | Silica Gel Column Chromatography |
Expected Characterization Data:
-
¹H NMR (DMSO-d6, 400 MHz): Expect signals corresponding to the aldehyde proton (~10.0 ppm, s), the N-H proton (~12.5 ppm, broad s), the proton at the C2 position (~8.4 ppm, s), and aromatic protons on the benzene ring.
-
¹³C NMR (DMSO-d6, 100 MHz): Expect signals for the aldehyde carbonyl (~185 ppm), the CF3 carbon (quartet, ~123 ppm, J ≈ 270 Hz), and other aromatic and indole ring carbons.
-
Mass Spectrometry (ESI+): Calculated for C10H6F3NO. The [M+H]⁺ peak should be readily observable.
-
IR (KBr): Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the aldehyde (~1650 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹).
Mechanistic Insight: The Vilsmeier-Haack Reaction
The reaction proceeds through a classic electrophilic aromatic substitution mechanism.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form a highly electrophilic chloroiminium ion, [ClCH=N(CH3)2]⁺, which is the active formylating agent.[7]
-
Electrophilic Attack: The electron-rich C3 position of the 4-(trifluoromethyl)-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This breaks the aromaticity of the pyrrole ring and forms a cationic intermediate.
-
Rearomatization: A proton is lost from the C3 position, restoring the aromaticity of the indole ring and forming an iminium salt intermediate.
-
Hydrolysis: During the aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine yields the final aldehyde product.[6]
References
-
Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Synlett. Available at: [Link]
-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. Available at: [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
-
Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Acta Crystallographica Section E. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances. Available at: [Link]
-
Efficient Synthesis of Trifluoromethyl Indole Derivatives: A Greener Approach for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions. Molecules. Available at: [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. Available at: [Link]
-
Organic Letters Ahead of Print. ACS Publications. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Ningbo Innopharmchem. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
This compound CAS NO.959236-12-5. Zhejiang Jiuzhou Chem Co.,Ltd. Available at: [Link]
-
Synthesis of new 3-(Trifluoromethyl)-1H-indoles by Reduction of Trifluoromethyloxoindoles. J. Heterocyclic Chem. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Synthesis of new 3-(Trifluoromethyl)-1H-indoles by reduction of trifluoromethyloxoindoles. ResearchGate. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
Sources
- 1. Buy 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde | 468718-16-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 9. Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
Application Notes and Protocols for the Synthesis of Indole-3-Carbaldehyde via the Vilsmeier-Haack Reaction
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing a detailed exploration of the Vilsmeier-Haack reaction for the synthesis of indole-3-carbaldehyde. This pivotal intermediate is crucial for the development of a wide range of biologically active compounds. This document moves beyond a simple recitation of steps to offer an in-depth understanding of the reaction mechanism, critical experimental parameters, and the causality behind procedural choices. It includes detailed, field-proven protocols, troubleshooting guidance, and data presentation to ensure reliable and reproducible outcomes in the laboratory.
Theoretical Framework and Mechanistic Insights
The Vilsmeier-Haack reaction stands as one of the most efficient and reliable methods for the formylation of electron-rich aromatic and heteroaromatic compounds, with indole being a prime substrate.[1][2] The reaction introduces a formyl group (-CHO), typically at the C-3 position of the indole nucleus, a position with the highest electron density, to yield indole-3-carbaldehyde.[3] This transformation is valued for its high yields, often approaching quantitative conversion, and the high purity of the final product.[1]
The core of the reaction is the in situ generation of a potent electrophile, the Vilsmeier reagent, which is a substituted chloroiminium salt (specifically, (chloromethylene)dimethyliminium chloride).[2][4] This reagent is typically formed from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][6][7]
The established mechanism proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic Vilsmeier reagent.[3][8][9]
-
Electrophilic Aromatic Substitution: The electron-rich C-3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent.[3] This step forms a cationic intermediate, which is stabilized by resonance. Aromatization occurs through the loss of a proton. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final product, indole-3-carbaldehyde.[3][8][9]
Reaction Mechanism Diagram
Caption: Figure 1: Mechanism of the Vilsmeier-Haack Reaction on Indole.
Experimental Protocols
This section provides a detailed, step-by-step protocol adapted from established and reliable procedures, including those published in Organic Syntheses.[10][11] The causality behind critical steps is explained to ensure a thorough understanding.
Reagents and Equipment
| Reagent/Equipment | Specification | Handling Notes |
| Indole | Reagent grade, >98% purity | Store in a cool, dark place. |
| N,N-Dimethylformamide (DMF) | Anhydrous, <0.005% water | Use a freshly opened bottle or freshly distilled. DMF is hygroscopic and can decompose to dimethylamine.[4][12] |
| Phosphorus Oxychloride (POCl₃) | Reagent grade, >99% purity | Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).[13] |
| Sodium Hydroxide (NaOH) | Pellets or solution (e.g., 5 M) | Caustic. Handle with care. |
| Ice | Crushed or in a bath | Essential for temperature control. |
| Solvents (for work-up) | Ethyl acetate, Water (deionized) | Standard laboratory grade. |
| Glassware | Round-bottom flasks, dropping funnel, stirrer | Must be flame-dried or oven-dried to ensure anhydrous conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent moisture contamination. |
Step-by-Step Synthesis Protocol
This protocol is based on a scale of 0.85 moles of indole. Adjust quantities proportionally for different scales.
Step 1: Preparation of the Vilsmeier Reagent
-
Action: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place 274g (3.74 moles) of anhydrous N,N-dimethylformamide (DMF).[10][11]
-
Causality: An excess of DMF is often used, serving as both a reagent and a solvent.[5] Ensuring anhydrous conditions is critical as the Vilsmeier reagent is highly moisture-sensitive.[4]
-
Action: Cool the flask in an ice-salt bath to 0°C.
-
Causality: The formation of the Vilsmeier reagent is an exothermic reaction.[14] Low-temperature addition is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the reagent complex.[5]
-
Action: With vigorous stirring, add 144g (0.94 moles) of phosphorus oxychloride (POCl₃) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[10][11]
-
Observation: A pinkish or yellow color may develop, indicating the formation of the formylating complex.[10][11]
Step 2: Formylation of Indole
-
Action: Prepare a solution of 100g (0.85 moles) of indole in 100 ml of anhydrous DMF.[10][11]
-
Action: Add this indole solution dropwise to the cold Vilsmeier reagent mixture over approximately 1 hour. Maintain the temperature below 10°C.[10][11]
-
Causality: Indole is a highly reactive, electron-rich heterocycle. Slow, controlled addition to the potent electrophile at low temperatures prevents polymerization and the formation of undesired byproducts.
-
Action: After the addition is complete, remove the cooling bath and allow the mixture to warm. Raise the temperature to 35°C and stir vigorously for an additional 45-60 minutes.[10]
-
Observation: The solution will become a viscous, opaque, canary-yellow paste, indicating the formation of the iminium salt intermediate.[10][11]
Step 3: Hydrolysis and Product Isolation (Work-up)
-
Action: Carefully add approximately 300g of crushed ice to the reaction paste with stirring.
-
Causality: This step quenches the reaction and initiates the hydrolysis of the iminium salt. The addition of ice helps to manage the exothermic nature of the hydrolysis. The mixture should become a clear, cherry-red solution.[10]
-
Action: Transfer the solution to a larger flask (e.g., 3-liter) containing more ice. Prepare a solution of 375g of sodium hydroxide (NaOH) in 1 liter of water.
-
Action: Add the NaOH solution dropwise with efficient stirring to neutralize the acidic mixture and then make it strongly basic (pH > 10).[10][15]
-
Causality: The hydrolysis of the iminium intermediate to the aldehyde is facilitated under basic conditions. This step also neutralizes the phosphorus-based acids formed during the reaction.
-
Observation: A yellow solid, the desired indole-3-carbaldehyde, will precipitate from the solution upon basification.[10]
-
Action: After cooling, collect the precipitate by filtration. Wash the solid thoroughly with cold water to remove inorganic salts and residual DMF.[10]
-
Action: Air-dry the product. The resulting indole-3-carbaldehyde is often sufficiently pure for most applications, with expected yields of 85-97%.[10][15] If necessary, recrystallization from aqueous ethanol can be performed for further purification.[10]
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Indole-3-Carbaldehyde Synthesis.
Data Summary and Characterization
Reaction Parameters and Expected Yields
The Vilsmeier-Haack reaction is robust and generally provides high yields for unsubstituted indole.
| Substrate | Molar Ratio (Indole:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Indole | 1 : 1.1 : 4.4 (reagent) + 1.5 (solvent) | 0 to 35 | ~2 | up to 97% | [10][11] |
| Indole | 1 : 2 | 0 to RT | ~2.5 | 77% | [16] |
Product Characterization Data
-
Appearance: Off-white to beige or pale yellow crystalline powder.[16][17]
-
¹H NMR (DMSO-d₆, 270-400 MHz):
-
¹³C NMR (DMSO-d₆, 22.5 MHz):
-
δ 184.9 (-CHO), 138.6, 137.2, 124.2, 123.6, 122.2, 120.9, 118.2, 112.5 (Aromatic carbons).[20]
-
-
Infrared (IR) Spectrum: Key peaks include N-H stretching (~3380 cm⁻¹) and strong carbonyl (C=O) stretching from the aldehyde group (~1638 cm⁻¹).[20][21]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to water.[4] | 1. Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly opened or distilled reagents. Perform the reaction under an inert atmosphere (Ar or N₂). |
| 2. Poor Reagent Quality: Old DMF can contain dimethylamine, which reacts with the Vilsmeier reagent.[4][12] | 2. Use a fresh bottle of high-purity, anhydrous DMF. If in doubt, distill the DMF before use. | |
| 3. Incorrect Stoichiometry: Insufficient Vilsmeier reagent. | 3. Ensure the correct molar ratios are used. A slight excess of the Vilsmeier reagent relative to the indole is common. | |
| Dark/Tarry Product | 1. Reaction Temperature Too High: Overheating during reagent formation or formylation can lead to polymerization and side reactions. | 1. Maintain strict temperature control, especially during the addition of POCl₃ and indole. Use an efficient cooling bath and monitor the internal temperature. |
| 2. Inefficient Stirring: Localized overheating or poor mixing of reagents. | 2. Use a powerful mechanical stirrer, especially as the reaction mixture becomes a thick paste, to ensure homogeneity. | |
| Difficult Isolation | 1. Incomplete Hydrolysis/Neutralization: Insufficient base added during work-up. | 1. Ensure the aqueous layer is strongly basic (pH > 10) to drive the hydrolysis and ensure complete precipitation of the product. Check the pH with indicator paper. |
| 2. Product is Oily: Presence of impurities or residual solvent. | 2. Ensure thorough washing of the crude product with water. If the problem persists, consider an alternative work-up such as extraction with an organic solvent (e.g., ethyl acetate) followed by washing, drying, and solvent removal.[2] |
Conclusion
The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry, providing a powerful and high-yielding pathway to indole-3-carbaldehyde. Success hinges on a clear understanding of the underlying mechanism and meticulous attention to experimental detail, particularly the exclusion of moisture and precise temperature control. By following the detailed protocols and leveraging the troubleshooting insights provided in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate, paving the way for further discoveries in medicinal chemistry and materials science.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Various Aromatic Formylations [designer-drug.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 17. Indole-3-carboxaldehyde, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 18. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. spectrabase.com [spectrabase.com]
- 20. orgsyn.org [orgsyn.org]
- 21. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [m.chemicalbook.com]
Application & Protocol Guide: Leveraging 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Modern Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] The strategic introduction of fluorine, particularly as a trifluoromethyl (CF3) group, has become a pivotal strategy for optimizing drug-like properties.[3][4] This guide focuses on 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a versatile building block that combines the privileged indole core with the powerful physicochemical modulations of a C4-positioned trifluoromethyl group. We will explore the scientific rationale for its use, detail key synthetic transformations, provide step-by-step experimental protocols, and present case studies that underscore its utility in the development of targeted therapeutics, such as kinase inhibitors.
Section 1: The Strategic Advantage of the 4-Trifluoromethyl Indole Moiety
The incorporation of a trifluoromethyl group onto a molecular scaffold is a deliberate and strategic choice in drug design, aimed at enhancing key pharmacokinetic and pharmacodynamic parameters.[3][5] Placing the -CF3 group at the 4-position of the indole ring offers a unique combination of electronic and steric effects that profoundly influence a molecule's behavior.
1.1. Physicochemical and Pharmacokinetic Impact
The trifluoromethyl group is a potent modulator of a molecule's intrinsic properties:
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[6][7] This enhancement can improve a drug's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[6][7]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450s.[6][7] This often leads to a longer drug half-life, potentially allowing for less frequent dosing.[3][6]
-
Enhanced Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety alters the electron distribution of the indole ring.[3][6][8] This can modulate the pKa of the indole N-H proton and influence hydrogen bonding capabilities, often leading to stronger and more specific interactions with biological targets.[7][8]
Table 1: Comparative Physicochemical Properties
| Property | Indole-3-carbaldehyde | This compound | Rationale for Change |
| Molecular Weight | 145.16 g/mol | 213.16 g/mol [9] | Addition of -CF3 group. |
| XLogP3-AA | 1.8 | 2.4[9] | -CF3 group is highly lipophilic.[6][7] |
| H-Bond Donor Count | 1 (N-H) | 1 (N-H) | Unchanged. |
| H-Bond Acceptor Count | 1 (C=O) | 1 (C=O) | Unchanged. |
| Metabolic Stability | Susceptible to oxidation | Enhanced resistance to oxidative metabolism.[3][6] | High strength of C-F bonds.[7] |
Section 2: Key Synthetic Transformations & Strategies
This compound is a versatile intermediate primarily due to the reactivity of its aldehyde group. Standard synthetic methodologies can be readily applied to construct a diverse array of more complex molecules. The most common transformations include condensations and reductive aminations.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetic esters) in the presence of a mild base like piperidine.[10][11] It is a reliable method for forming a new carbon-carbon double bond, yielding α,β-unsaturated products that are themselves useful intermediates for subsequent reactions like Michael additions.[10][12]
Reductive Amination
Reductive amination is arguably one of the most important transformations for this building block in medicinal chemistry. It allows for the direct coupling of the aldehyde with a primary or secondary amine to form a new C-N bond, a cornerstone of many drug scaffolds. The process typically occurs in one pot, where the aldehyde and amine first form an intermediate imine (or iminium ion), which is then immediately reduced to the corresponding amine by a selective reducing agent.[13]
-
Amine: The choice of amine is dictated by the desired final structure. A vast library of primary and secondary amines is commercially available, allowing for extensive structure-activity relationship (SAR) exploration.
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice.[13][14] Unlike the more powerful NaBH₄, it is mild enough not to reduce the starting aldehyde, is tolerant of mildly acidic conditions which favor iminium ion formation, and does not require strict anhydrous conditions. Sodium cyanoborohydride (NaBH₃CN) is another effective option but raises safety concerns due to the potential for cyanide release.[13]
Protocol 2.1: Synthesis of N-Benzyl-1-(4-(trifluoromethyl)-1H-indol-3-yl)methanamine via Reductive Amination
This protocol details a representative one-pot reductive amination.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reaction to proceed efficiently.
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the imine/iminium ion equilibrium.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause slight effervescence. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-1-(4-(trifluoromethyl)-1H-indol-3-yl)methanamine.
dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="4-(CF3)-1H-indole-3-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R1R2NH (Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Iminium Ion Intermediate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reducer [label="NaBH(OAc)3", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Amine Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="+ Acetic Acid (cat.)\n- H2O", color="#4285F4"]; Amine -> Intermediate [color="#4285F4"]; Intermediate -> Product [label="Reduction", color="#EA4335"]; Reducer -> Product [color="#EA4335"]; }
Caption: Reductive Amination Workflow.
Section 3: Case Study - Application in Kinase Inhibitor Development
The indole nucleus is a well-established scaffold for designing ATP-competitive kinase inhibitors.[15][16] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[15][17] The 4-CF3-indole moiety has been successfully incorporated into inhibitors targeting various kinases, including TGFβRI (Transforming Growth Factor-β Receptor I), which is implicated in immune evasion by tumors.[18]
Rationale for Use as a Kinase Inhibitor Scaffold: The indole N-H group often acts as a crucial "hinge-binder," forming a key hydrogen bond with the backbone of the kinase hinge region, a conserved structural motif in the ATP binding pocket. The 4-CF3 group provides several advantages in this context:
-
It can occupy a hydrophobic pocket near the hinge region, increasing binding affinity.
-
Its electron-withdrawing nature can enhance the hydrogen bond donating strength of the indole N-H.
dot digraph "Kinase_Signaling_Pathway" { graph [splines=true, overlap=false, nodesep=0.7, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes TGFb [label="TGF-β Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="TGF-β Receptor\n(TGFβRI / TGFβRII)", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD [label="SMAD2/3", fillcolor="#F1F3F4", fontcolor="#202124"]; SMAD4 [label="SMAD4", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="SMAD2/3/4 Complex", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(e.g., Immune Suppression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="4-CF3-Indole-based\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TGFb -> Receptor [label="Binds & Activates"]; Receptor -> SMAD [label="Phosphorylates"]; SMAD -> Complex; SMAD4 -> Complex; Complex -> Nucleus [label="Translocates"]; Nucleus -> Transcription [label="Regulates"]; Inhibitor -> Receptor [label="Blocks Kinase\nActivity", style=dashed, arrowhead=tee, color="#EA4335"]; }
Caption: Inhibition of the TGF-β Signaling Pathway.
Section 4: Protocol - In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of a compound derived from this compound against a target kinase, such as TGFβRI. This example uses a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Principle: The kinase uses ATP to phosphorylate a substrate. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is added that produces light in the presence of ATP. Therefore, high kinase activity results in low light output (low ATP remaining), while potent inhibition results in high light output (high ATP remaining).
Materials:
-
Test Compound (e.g., synthesized 4-CF3-indole derivative), dissolved in DMSO.
-
Recombinant human kinase (e.g., TGFβRI).
-
Kinase substrate (specific to the kinase).
-
ATP solution.
-
Kinase assay buffer.
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipette.
-
Luminometer plate reader.
Procedure:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Dispensing Compound: Using a multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds into the wells of the assay plate. Include wells for "no inhibitor" (DMSO only, 0% inhibition control) and "no enzyme" (100% inhibition control) controls.
-
Enzyme Preparation: Prepare a solution of the kinase in the assay buffer at 2x the final desired concentration.
-
Enzyme Addition: Add the kinase solution to all wells except the "no enzyme" controls.
-
Incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a solution of the substrate and ATP in assay buffer at 2x the final concentration. Add this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to all wells. This reagent stops the kinase reaction and initiates the light-producing signal.
-
Signal Stabilization: Incubate the plate in the dark for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the plate on a luminometer to measure the luminescence in each well (Relative Light Units, RLU).
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (RLU_test - RLU_0%_inhibition) / (RLU_100%_inhibition - RLU_0%_inhibition).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Section 5: Conclusion and Future Outlook
This compound is a high-value building block for medicinal chemistry. The strategic placement of the trifluoromethyl group confers significant advantages in metabolic stability, lipophilicity, and binding interactions, making it an ideal starting point for generating novel drug candidates. Its straightforward reactivity, particularly in reductive amination and condensation reactions, allows for the rapid generation of diverse chemical libraries. As demonstrated in the context of kinase inhibitors, derivatives of this scaffold are well-suited to address challenging therapeutic targets. The continued application of this and similar fluorinated intermediates will undoubtedly fuel the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- Ningbo Innopharmchem Co., Ltd. (2025).
- Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
-
Zanardi, I., D'Aliesio, A., & Montanari, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- BenchChem. (2025).
-
Katagiri, M., et al. (2001). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry. [Link]
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
- Ningbo Innopharmchem Co., Ltd. (n.d.).
-
Zanardi, I., D'Aliesio, A., & Montanari, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2015). ResearchGate. [Link]
- Smolecule. (2023). 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde.
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Guidechem. (n.d.). This compound 959236-12-5 wiki.
-
Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Singh, T., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry. [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Semwal, R., et al. (2022).
-
Lin, H., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters. [Link]
-
Zhou, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]
Sources
- 1. Buy 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde | 468718-16-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 17. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation with Indole-3-Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability.[1][2][3] This application note provides a comprehensive guide to the Knoevenagel condensation of indole-3-carboxaldehyde with various active methylene compounds. Indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[4] This document offers a detailed exploration of the reaction mechanism, discusses the critical parameters influencing the reaction's outcome, and presents a selection of detailed, field-proven protocols. These protocols cover conventional heating, microwave-assisted, and ultrasound-promoted techniques, providing researchers with a versatile toolkit for synthesizing a wide array of indole-3-yl derivatives.
Theoretical Background and Mechanistic Insights
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[3][5] The reaction is typically catalyzed by a weak base, such as an amine, which is crucial for the deprotonation of the active methylene compound to form a stabilized carbanion (enolate).[3][6]
1.1. The Role of the Catalyst
The choice of catalyst is pivotal in the Knoevenagel condensation. While various bases can be employed, piperidine is a classic and highly effective catalyst for this transformation.[4][7] Its pKa is sufficiently high to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[8][9] The catalytic cycle, particularly with a catalyst like piperidine, can proceed through two primary pathways:
-
Enolate Pathway: The base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of indole-3-carboxaldehyde.
-
Iminium Pathway: The amine catalyst can react with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate.[10]
Following the initial addition, a β-hydroxy intermediate is formed, which then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[5]
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
1.2. Influence of Solvents and Reaction Conditions
The choice of solvent can significantly impact the reaction rate and yield.[7] Polar aprotic solvents like ethanol, acetonitrile, and dimethylformamide (DMF) are commonly used and often give good results.[7] In recent years, greener approaches utilizing water as a solvent or even solvent-free conditions have been developed, often in conjunction with microwave or ultrasound irradiation to accelerate the reaction.[11][12][13]
Temperature and reaction time are also critical parameters. While many Knoevenagel condensations with indole-3-carboxaldehyde proceed efficiently at room temperature, gentle heating can sometimes be beneficial to drive the reaction to completion.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of indole-3-carboxaldehyde with various active methylene compounds under different reaction conditions.
Caption: A typical experimental workflow for the Knoevenagel condensation.
2.1. Protocol 1: Conventional Synthesis using Piperidine Catalyst
This protocol describes a general and widely used method for the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile.[7]
Materials:
-
Indole-3-carboxaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Ice-cold water
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, if a precipitate has formed, filter the solid product and wash it with ice-cold water.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the purified product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Expected Outcome: This procedure typically affords the desired 2-(1H-indol-3-ylmethylene)malononitrile in high yield.
2.2. Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted synthesis offers a rapid and environmentally friendly alternative to conventional heating.[11][13] This protocol is adapted for the reaction of indole-3-carboxaldehyde with barbituric acid derivatives.[11]
Materials:
-
Indole-3-carboxaldehyde (1 mmol)
-
Barbituric acid or a derivative thereof (1 mmol)
-
Ammonium acetate (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix indole-3-carboxaldehyde (1 mmol), the barbituric acid derivative (1 mmol), and a catalytic amount of ammonium acetate.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 300 W) and temperature (e.g., 100°C) for a short duration (typically 5-15 minutes).[12][14]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the purified product by spectroscopic methods.
Expected Outcome: This method provides the corresponding indole-based barbiturate derivative in excellent yield with significantly reduced reaction times.[11]
2.3. Protocol 3: Ultrasound-Promoted Synthesis in an Aqueous Medium
Ultrasound irradiation can enhance reaction rates through acoustic cavitation.[6][15] This green chemistry approach often allows for the use of water as a solvent.
Materials:
-
Indole-3-carboxaldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Water (5-10 mL)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a flask, suspend indole-3-carboxaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and a catalytic amount of L-proline in water (5-10 mL).
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.
-
Upon completion, the solid product can be isolated by filtration.
-
Wash the product with cold water and dry it.
-
If necessary, further purification can be achieved by recrystallization.
-
Characterize the final product using spectroscopic techniques.
Expected Outcome: This environmentally benign method typically results in high yields of the desired α,β-unsaturated ester.[1][12]
Data Summary and Comparison
The following table summarizes various reported conditions for the Knoevenagel condensation of indole-3-carboxaldehyde, highlighting the versatility of this reaction.
| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Room Temperature | High | [7] |
| Malononitrile | L-proline | Ethanol | 60°C | 96 | [1] |
| Barbiturates | NH₄OAc | Solvent-free | Microwave | Excellent | [11] |
| Ethyl Cyanoacetate | L-proline | Chlorobenzene | Microwave | Good | [12] |
| Nitromethane | Acetic acid/Piperidine | - | - | 94 | [4] |
| Diethyl Malonate | Acetic acid/Piperidine | - | - | 93 | [4] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst.2. Inappropriate solvent.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Use a fresh or different catalyst.2. Screen different solvents (e.g., ethanol, acetonitrile, DMF).3. Gradually increase the reaction temperature and monitor by TLC.4. Extend the reaction time, monitoring periodically. |
| Formation of Side Products | 1. Self-condensation of the active methylene compound.2. Michael addition to the product. | 1. Use a milder base or lower the reaction temperature.2. Use stoichiometric amounts of reactants. |
| Incomplete Reaction | 1. Equilibrium has been reached.2. Water as a byproduct inhibiting the reaction. | 1. Add a fresh portion of the catalyst.2. If applicable, remove water using a Dean-Stark apparatus or by adding molecular sieves. |
Conclusion
The Knoevenagel condensation of indole-3-carboxaldehyde is a robust and versatile method for the synthesis of a wide range of biologically relevant molecules. By carefully selecting the catalyst, solvent, and reaction conditions, researchers can achieve high yields of the desired products. The advent of microwave-assisted and ultrasound-promoted techniques has further enhanced the efficiency and environmental friendliness of this important transformation, making it an indispensable tool in modern organic and medicinal chemistry.
References
-
Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Retrieved from [Link]
-
Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(6), 739-747. Retrieved from [Link]
-
Biradar, J. S., & Sasidhar, B. S. (2012). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry, 49, 262-269. Retrieved from [Link]
-
(n.d.). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Microwave-assisted Knoevenagel reaction of novel (E) -. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of New (E) -2-(1 H -Indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles via Microwave-Assisted Knoevenagel Condensation. Retrieved from [Link]
-
Jain, S., et al. (n.d.). Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Study. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Retrieved from [Link]
-
ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
(n.d.). Ultrasound assisted Heterocycles Synthesis. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
YouTube. (2020). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Quora. (n.d.). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Retrieved from [Link]
-
IOSR Journal. (n.d.). Route of Knoevenagel Reaction from Conventional method to Greener methods. Retrieved from [Link]
-
Reddit. (2016). Piperidine catalyst in Knoevenagel reaction?. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
R Discovery. (2024). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C – H Acids in Water. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the Aldehyde Moiety in 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde for Drug Discovery
Abstract
The 4-(trifluoromethyl)-1H-indole-3-carbaldehyde scaffold is a cornerstone for the development of novel therapeutics. The indole nucleus is a privileged structure in medicinal chemistry, while the C4-trifluoromethyl group often enhances metabolic stability and binding affinity through favorable lipophilic and electronic interactions.[1][2] The true synthetic power of this molecule, however, lies in the C3-aldehyde group—a versatile chemical handle for extensive molecular derivatization.[3][4] This guide provides an in-depth exploration of key derivatization strategies for this aldehyde, moving beyond mere procedural lists to explain the causal chemistry and strategic rationale behind each transformation. Detailed, field-proven protocols for reductive amination, Knoevenagel condensation, Wittig olefination, oxidation, and reduction are presented for researchers, scientists, and drug development professionals aiming to generate diverse compound libraries for screening and lead optimization.
The Strategic Importance of the C3-Aldehyde Functionality
Aromatic aldehydes are fundamental intermediates in the synthesis of high-value materials, particularly pharmaceuticals.[4][5] The aldehyde group in this compound serves as an electrophilic center, readily participating in a multitude of chemical reactions. This reactivity allows for the systematic modification of the parent molecule to explore the chemical space around a pharmacophore, a critical process in modern drug discovery.[4][6] The transformations detailed herein enable the conversion of the aldehyde into a diverse array of functional groups—amines, alkenes, carboxylic acids, and alcohols—each capable of imparting unique physicochemical and pharmacological properties to the resulting derivatives.
Reductive Amination: Introducing Basic Centers and H-Bonding Motifs
Application Note: Reductive amination is a robust and highly reliable method for converting aldehydes into primary, secondary, or tertiary amines. In drug design, the introduction of an amine group is a key strategy for modulating aqueous solubility, tuning the pKa for optimal absorption, and establishing critical hydrogen-bond or salt-bridge interactions with protein targets. This transformation proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ by a hydride-based reducing agent. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it is selective for the protonated imine intermediate over the starting aldehyde, minimizing side reactions.
Protocol: Synthesis of N-Benzyl-1-(4-(trifluoromethyl)-1H-indol-3-yl)methanamine
Materials:
-
This compound (1.0 eq, 213 mg, 1.0 mmol)
-
Benzylamine (1.1 eq, 118 mg, 1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Acetic Acid (catalytic, ~1 drop)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (213 mg, 1.0 mmol) and anhydrous DCM (10 mL).
-
Add benzylamine (118 mg, 1.1 mmol) and a single drop of glacial acetic acid to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction may become slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
Visualization: Reductive Amination Workflow
Caption: Workflow for the synthesis of amine derivatives.
Knoevenagel Condensation: Forging α,β-Unsaturated Systems
Application Note: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a "CH-acid") to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[7] This reaction is exceptionally valuable for extending the carbon framework and introducing a conjugated system, which can be a key structural motif for Michael acceptors or fluorescent probes.[8][9] The reaction is typically catalyzed by a weak base, such as piperidine, which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[7][10]
Protocol: Synthesis of 2-((4-(Trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile
Materials:
-
This compound (1.0 eq, 213 mg, 1.0 mmol)
-
Malononitrile (1.0 eq, 66 mg, 1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic, 2-3 drops)
-
Ice-cold water
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (213 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the mixture at room temperature. A precipitate may begin to form as the reaction proceeds.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, cool the reaction mixture in an ice bath and add 10 mL of ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified α,β-unsaturated nitrile.
Visualization: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Wittig Reaction: Precision Alkene Synthesis
Application Note: The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[11] It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium ylide), forming a four-membered oxaphosphetane intermediate that collapses to yield the desired alkene and triphenylphosphine oxide.[11] This reaction is highly reliable for C=C bond formation and allows for the introduction of a wide variety of substituents, depending on the structure of the ylide. The ylide is typically generated in situ by treating a phosphonium salt with a strong base.
Protocol: Synthesis of 3-(2-Phenylvinyl)-4-(trifluoromethyl)-1H-indole
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq, 428 mg, 1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq, 48 mg, 1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
-
This compound (1.0 eq, 213 mg, 1.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Ylide Formation: To a flame-dried, three-neck flask under nitrogen, add benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (48 mg, 1.2 mmol) in small portions.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the ylide is indicated by the appearance of a deep orange/red color.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (213 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. The crude product will contain triphenylphosphine oxide.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to separate the alkene from the phosphine oxide byproduct.
Visualization: Wittig Reaction Workflow
Caption: Key steps of the Wittig olefination reaction.
Oxidation and Reduction: Modulating Polarity and Functionality
Application Note: Simple oxidation or reduction of the aldehyde provides access to two fundamentally important functional groups: carboxylic acids and alcohols.
-
Oxidation: Converting the aldehyde to a carboxylic acid introduces an acidic, highly polar moiety capable of acting as a hydrogen bond donor and acceptor. The resulting indole-3-carboxylic acid is a versatile intermediate for amide and ester synthesis.[12] The Pinnick oxidation (using sodium chlorite with a hypochlorite scavenger) is highly effective for this transformation without affecting the electron-rich indole ring.
-
Reduction: Conversion to the primary alcohol (indole-3-methanol) removes the reactive carbonyl, increases conformational flexibility, and provides a hydroxyl group for hydrogen bonding or further derivatization (e.g., etherification, esterification). Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose.
Protocol 5A: Oxidation to 4-(Trifluoromethyl)-1H-indole-3-carboxylic Acid
Materials:
-
This compound (1.0 eq, 1.0 mmol)
-
tert-Butanol (10 mL) and Water (4 mL)
-
2-Methyl-2-butene (5.0 eq, 5.0 mmol)
-
Sodium chlorite (NaClO₂, 80%) (1.5 eq, 1.5 mmol)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq, 1.5 mmol)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the aldehyde in tert-butanol (10 mL) and water (4 mL) in a flask.
-
Add 2-methyl-2-butene.
-
In a separate beaker, dissolve sodium chlorite and sodium dihydrogen phosphate in water (5 mL).
-
Add the aqueous solution of NaClO₂/NaH₂PO₄ dropwise to the aldehyde solution at room temperature.
-
Stir for 4-6 hours, monitoring by TLC.
-
After completion, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product, which can be collected by filtration.
Protocol 5B: Reduction to (4-(Trifluoromethyl)-1H-indol-3-yl)methanol
Materials:
-
This compound (1.0 eq, 1.0 mmol)
-
Methanol (10 mL)
-
Sodium borohydride (NaBH₄) (1.1 eq, 1.1 mmol)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the aldehyde in methanol (10 mL) in a flask and cool to 0 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another hour.
-
Quench the reaction by slowly adding water (10 mL).
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the alcohol, which can be purified by chromatography if necessary.
Summary of Derivatization Strategies
| Derivatization Method | Key Reagents | Resulting Functional Group | Primary Application in Drug Discovery |
| Reductive Amination | Amine, NaBH(OAc)₃ | Primary/Secondary/Tertiary Amine | Introduce basic centers, modulate pKa, form salt bridges. |
| Knoevenagel Condensation | Active Methylene Compound, Piperidine | α,β-Unsaturated System (Alkene) | Create conjugated systems, Michael acceptors for covalent binding.[8][10] |
| Wittig Reaction | Phosphonium Ylide | Alkene | C=C bond formation to introduce diverse lipophilic groups.[11] |
| Oxidation | NaClO₂, 2-methyl-2-butene | Carboxylic Acid | Introduce acidic centers, H-bond acceptors, handle for amides/esters.[12] |
| Reduction | NaBH₄ | Primary Alcohol | Remove reactive carbonyl, add H-bond donor, site for ether/ester links. |
References
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation - ACG Publications. ACG Publications. [Link]
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF. ResearchGate. [Link]
- Method of synthesizing indole compounds.
-
Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv. [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC - NIH. National Institutes of Health. [Link]
-
A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - NIH. National Institutes of Health. [Link]
-
Knoevenagel condensation - Wikipedia. Wikipedia. [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. ResearchGate. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. National Institutes of Health. [Link]
-
Metal-Free C–H Amination for Indole Synthesis | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]
-
The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Pharmaffiliates. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Indole-3-carbaldehyde - Wikipedia. Wikipedia. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Science and Education Publishing. [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC - NIH. National Institutes of Health. [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. Greyhound Chromatography. [https://www.greyhoundchrom.com/files/brochures/Derivatization Reagents.pdf]([Link] Reagents.pdf)
-
Synthesis of new 3-(Trifluoromethyl)-1H-indoles by Reduction of Trifluoromethyloxoindoles - ElectronicsAndBooks. ElectronicsAndBooks. [Link]
Sources
- 1. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Agrochemical Research
Introduction: The Potential of a Fluorinated Indole Scaffold in Modern Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast chemical landscape, the indole scaffold stands out as a "privileged structure," forming the backbone of numerous natural and synthetic molecules with potent biological activities.[1][2] Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of its properties to target specific pests and diseases. This has led to the successful development of indole-based compounds in various agrochemical sectors, including herbicides, fungicides, and insecticides.[3]
One of the most impactful strategies in modern medicinal and agrochemical design is the incorporation of fluorine atoms into bioactive molecules. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a compound's physicochemical properties. Its high electronegativity and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to a marked increase in biological efficacy.
This guide focuses on 4-(trifluoromethyl)-1H-indole-3-carbaldehyde , a compound that marries the privileged indole core with the potentiating effects of a trifluoromethyl group at the 4-position and a reactive carbaldehyde at the 3-position. While specific agrochemical data for this exact molecule is emerging, its structural features suggest a strong potential for a multi-faceted bioactivity profile. The presence of a halogen-like group at the 4-position of the indole ring is a known strategy for enhancing fungicidal activity. Furthermore, the indole-3-carbaldehyde moiety serves as a versatile precursor for synthesizing a diverse library of derivatives, such as Schiff bases and other heterocyclic compounds, which have shown a wide spectrum of biological activities, including antifungal and antibacterial properties.[3]
These application notes provide a comprehensive framework for researchers to explore the agrochemical potential of this compound. We present detailed, field-proven protocols for screening its herbicidal, fungicidal, and insecticidal activities, grounded in established methodologies from reputable sources such as the European and Mediterranean Plant Protection Organization (EPPO). The causality behind each experimental choice is explained, empowering researchers to not only execute these protocols but also to adapt them for their specific research questions.
Hypothesized Agrochemical Profile
Based on established structure-activity relationships (SAR) for indole derivatives, we can hypothesize the following potential agrochemical applications for this compound:
-
Herbicidal Activity: While many indole-based herbicides are auxin mimics derived from indole-3-acetic acid, the core indole structure itself can exhibit phytotoxicity. The carbaldehyde group can be a reactive site for interactions with plant enzymes or can be derivatized into structures that interfere with plant growth.
-
Fungicidal Activity: This is perhaps the most promising application. Studies have shown that the introduction of small substituents, particularly halogens, at the 4-position of the indole scaffold significantly enhances fungicidal activity. The electron-withdrawing nature of the trifluoromethyl group at this position could lead to potent inhibition of fungal growth.
-
Insecticidal Activity: The unsubstituted indole scaffold has demonstrated notable insecticidal activity against various pests. The addition of the trifluoromethyl group could enhance this activity by increasing the compound's lipophilicity and ability to penetrate the insect cuticle and interact with target sites.
The following sections provide detailed protocols to systematically test these hypotheses.
PART 1: Herbicidal Activity Screening
Rationale
The initial screening for herbicidal activity will focus on the compound's potential to inhibit seed germination and early plant growth. This is a fundamental and high-throughput method to identify phytotoxic effects. While the classic auxin-mimic herbicides are typically indole-3-acetic acid derivatives, other indole compounds can also interfere with plant development. This protocol is designed to detect broad-spectrum herbicidal effects.
Experimental Workflow: Herbicidal Screening
Caption: Workflow for in vitro fungicidal activity screening using the poisoned food technique.
Protocol: Poisoned Food Technique for Antifungal Assay
This protocol is a standard method for assessing the in vitro antifungal activity of chemical compounds.
Materials:
-
This compound
-
DMSO
-
Potato Dextrose Agar (PDA)
-
Cultures of relevant plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria alternata)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Laminar flow hood
-
Incubator
-
Positive control (e.g., a commercial fungicide like Carbendazim)
-
Negative control (PDA with DMSO at the same concentration as the test plates)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
"Poisoned" Media Preparation:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to about 45-50°C in a water bath.
-
Under a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a negative control plate with an equivalent amount of DMSO and a positive control plate with the commercial fungicide.
-
Mix thoroughly by swirling and pour approximately 20 mL of the amended PDA into each sterile Petri dish.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of an actively growing (7-10 day old) culture of the test fungus.
-
Place the mycelial disc, mycelium-side down, in the center of each "poisoned" and control PDA plate.
-
-
Incubation: Incubate the plates at 25-28°C until the mycelial growth in the negative control plate has almost reached the edge of the dish (typically 5-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.
Data Analysis:
-
Percent Inhibition of Mycelial Growth (%): [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the negative control plate, and dt is the average diameter of the fungal colony in the treatment plate.
-
-
EC50 Calculation: Determine the EC50 value as described in the herbicidal screening section.
PART 3: Insecticidal Activity Screening
Rationale
Indole derivatives have shown a range of insecticidal activities. A primary screening should assess both contact and ingestion toxicity to determine the most likely mode of action. The "adult vial test" is a standard method for evaluating contact toxicity, while a "diet incorporation assay" can be used to assess ingestion toxicity. [1]
Experimental Workflow: Insecticidal Screening
Caption: Workflow for primary insecticidal activity screening (contact and ingestion).
Protocol 1: Contact Toxicity - Adult Vial Test
This protocol is adapted from established methods for assessing insecticide resistance and toxicity. [1] Materials:
-
This compound
-
Acetone (analytical grade)
-
Glass scintillation vials (20 mL) with caps
-
Test insects (e.g., adult flour beetles - Tribolium castaneum)
-
Pipettes
-
Vortex mixer
-
Fume hood
-
Positive control (e.g., a commercial insecticide like deltamethrin)
-
Negative control (acetone only)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in acetone.
-
Vial Coating:
-
Prepare a series of dilutions from the stock solution in acetone to achieve a range of coating densities (e.g., 1, 10, 100 µ g/vial ).
-
Pipette 0.5 mL of each dilution into a glass vial. Also prepare positive and negative control vials.
-
Roll and rotate the vials in a fume hood until the acetone has completely evaporated, leaving a thin film of the compound coating the inner surface.
-
-
Insect Exposure:
-
Introduce 10-20 adult insects into each coated vial.
-
Cap the vials with perforated lids to allow for air exchange.
-
-
Incubation and Assessment:
-
Keep the vials at room temperature (25 ± 2°C).
-
Assess insect mortality at 24 and 48 hours. An insect is considered dead if it is unable to move when gently prodded with a fine brush.
-
Protocol 2: Ingestion Toxicity - Diet Incorporation Assay
This protocol is a general method that can be adapted for various chewing or sucking insects.
Materials:
-
This compound
-
Appropriate solvent (e.g., acetone or ethanol)
-
Artificial diet suitable for the test insect (e.g., for larvae of the diamondback moth, Plutella xylostella)
-
Test insects
-
Containers for the bioassay (e.g., multi-well plates)
-
Positive and negative controls
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Diet Preparation:
-
Prepare the artificial diet according to the recipe.
-
While the diet is still liquid and has cooled to just above its solidifying temperature, add the test compound stock solution to achieve the desired final concentrations (e.g., 10, 50, 100 µg/g of diet). Ensure thorough mixing.
-
Prepare control diets in the same manner.
-
-
Insect Exposure:
-
Dispense the treated and control diets into the bioassay containers.
-
Introduce one insect larva into each container.
-
-
Incubation and Assessment:
-
Maintain the containers under appropriate environmental conditions for the test insect.
-
Assess mortality at 24, 48, and 72 hours.
-
Data Analysis (for both insecticidal assays):
-
Percent Mortality (%): (Number of dead insects / Total number of insects) x 100
-
Correction for Control Mortality: If mortality in the negative control is between 5% and 20%, correct the treatment mortality using Abbott's formula:
-
Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] x 100
-
Where n is the number of insects, T is the treatment group, and C is the control group.
-
-
LC50/LD50 Calculation: The lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality can be calculated using probit analysis.
Conclusion and Future Directions
The structural attributes of this compound present a compelling case for its investigation as a novel agrochemical lead. The protocols detailed in these application notes provide a robust and systematic framework for the initial evaluation of its herbicidal, fungicidal, and insecticidal potential. Positive results in these primary screens should be followed by more advanced studies, including:
-
Secondary Screening: Testing against a broader range of weeds, fungi, and insect pests to determine the spectrum of activity.
-
Mode of Action Studies: Investigating the biochemical and physiological mechanisms by which the compound exerts its effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its activity and selectivity.
-
Toxicology and Environmental Fate Studies: Assessing the compound's safety profile for non-target organisms and its persistence in the environment, in accordance with guidelines from organizations like the OECD.
By following a logical and rigorous screening cascade, researchers can effectively unlock the potential of this compound and contribute to the development of the next generation of sustainable crop protection solutions.
References
- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1433-1439.
- Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1331-1336.
- PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
- ResearchGate. (2012). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
- ResearchGate. (2022). Synthesis of substituted indole-3-carboxaldehyde derivatives.
- Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267.
- PubMed. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed.
- MedCrave online. (2017). Bacteriology & Mycology: Open Access. MedCrave online.
- ResearchGate. (2021). Poisoned food technique showing the antifungal activity of hexane extract of Bacillussubtilis.
- EPPO. (n.d.).
- ResearchGate. (2023). Bioassay Techniques in Entomological Research.
- OECD. (2016). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD.
- EPPO. (n.d.). EPPO activities on plant protection products. EPPO.
- PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Biotecnologie BT. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Biotecnologie BT.
- ACS Publications. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals.
- OUCI. (2022). Role of Indole Derivatives in Agrochemistry: Synthesis and Future Insights. OUCI.
Sources
use of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde as a fluorescent probe
Application Note & Protocol
APN-04-TFMI-3C: 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde as a Ratiometric Fluorescent Probe for Nucleophile Detection
Abstract
This document outlines the application of this compound as a novel fluorogenic probe. The inherent fluorescence of the indole scaffold, modulated by the strongly electron-withdrawing trifluoromethyl group and the reactive carbaldehyde moiety, makes it a promising candidate for developing sensitive detection assays.[1] We present a proof-of-concept protocol for its use in the detection of nucleophilic anions, specifically cyanide (CN⁻), in aqueous media. The proposed mechanism involves a nucleophilic addition reaction at the aldehyde carbon, which disrupts the π-conjugation of the fluorophore, leading to a distinct ratiometric shift in its emission spectrum. This "turn-off" sensing strategy provides a basis for a highly selective and sensitive analytical method.
Introduction & Scientific Principle
Indole derivatives are a cornerstone in the design of fluorescent probes due to their high quantum yields, sensitivity to the local microenvironment, and versatile chemistry.[1][2] The tryptophan amino acid, for instance, is a widely studied intrinsic fluorescent probe in proteins.[3] Synthetic indole-based sensors have been developed for a wide range of analytes, including metal ions and anions.[1][4]
The subject of this note, this compound, combines three key features:
-
An Indole Fluorophore: Provides the core light-emitting structure.
-
A 3-Carbaldehyde Group: An electrophilic center that can serve as a specific reaction site for nucleophiles. Its conjugation with the indole ring is critical to the molecule's baseline photophysical properties.[5][6]
-
A 4-Trifluoromethyl (-CF₃) Group: This potent electron-withdrawing group can significantly modulate the electronic and photophysical properties of the indole ring, potentially enhancing Stokes shift and sensitivity.
Our proposed application leverages the classic reactivity of an aromatic aldehyde with a strong nucleophile like the cyanide anion.[7] The probe is initially fluorescent. Upon reaction with cyanide, a non-fluorescent cyanohydrin adduct is formed. This transformation breaks the extended π-conjugation between the indole ring and the carbonyl group, effectively quenching the fluorescence. This mechanism allows for the quantitative determination of the analyte by monitoring the decrease in fluorescence intensity.
Proposed Sensing Mechanism
The diagram below illustrates the nucleophilic attack by the cyanide ion on the electrophilic aldehyde carbon of the probe, leading to the formation of a cyanohydrin adduct and subsequent fluorescence quenching.
Figure 1: Proposed mechanism for cyanide detection.
Physicochemical & Spectroscopic Properties
The key properties of the this compound probe are summarized below.
| Property | Value | Source / Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₀H₆F₃NO | Calculated |
| Molecular Weight | 213.16 g/mol | Calculated |
| Appearance | Expected to be a pale yellow or off-white solid | --- |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Poorly soluble in water | --- |
| Excitation Max (λ_ex) | ~350 nm (Hypothetical) | Based on Analogs[5] |
| Emission Max (λ_em) | ~440 nm (Hypothetical) | Based on Analogs[5] |
| Stokes Shift | ~90 nm (Hypothetical) | Calculated |
| Quantum Yield (Φ) | Moderate to High (Hypothetical) | --- |
*Note: The photophysical properties are hypothetical and based on structurally similar indole-3-carbaldehyde derivatives. These values must be determined empirically for the specific compound before quantitative use.
Experimental Protocol: Fluorometric Detection of Cyanide
This protocol provides a step-by-step method for the determination of cyanide concentration in an aqueous sample.
Required Materials & Reagents
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
HEPES buffer (10 mM, pH 7.4) or another suitable biological buffer
-
Deionized water (Milli-Q or equivalent)
-
96-well microplates (black, clear bottom for fluorescence)
-
Spectrofluorometer with plate reading capability
Preparation of Solutions
-
Probe Stock Solution (1.0 mM):
-
Accurately weigh 2.13 mg of the probe.
-
Dissolve in 10.0 mL of anhydrous DMSO.
-
Mix thoroughly by vortexing.
-
Store in a desiccated, dark environment at 4°C. Causality: DMSO is used as it can dissolve the organic probe without reacting with it, and it is miscible with the aqueous buffer used in the assay.
-
-
Cyanide Stock Solution (10 mM):
-
Accurately weigh 6.51 mg of KCN.
-
Dissolve in 10.0 mL of deionized water.
-
CAUTION: Cyanide is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
Prepare fresh daily.
-
-
Working Buffer:
-
Prepare 10 mM HEPES buffer and adjust the pH to 7.4. Causality: A buffered pH is critical to ensure the cyanide exists predominantly as the nucleophilic CN⁻ ion rather than the volatile HCN gas, and to maintain the probe's structural integrity.
-
Experimental Workflow
The general workflow for the assay is depicted below.
Figure 2: Standard experimental workflow for cyanide detection.
Assay Procedure (96-Well Plate Format)
-
Prepare Cyanide Standards: Perform a serial dilution of the 10 mM Cyanide Stock Solution in the HEPES buffer to create a range of standards (e.g., 0 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Prepare Probe Working Solution: Dilute the 1.0 mM Probe Stock Solution in HEPES buffer to a working concentration of 20 µM (a 2X solution).
-
Set up the Plate:
-
To each well, add 50 µL of the appropriate cyanide standard or unknown sample.
-
To initiate the reaction, add 50 µL of the 20 µM Probe Working Solution to all wells. The final volume will be 100 µL and the final probe concentration will be 10 µM.
-
Include a "probe only" control (50 µL of 20 µM probe + 50 µL of buffer).
-
-
Incubation: Gently mix the plate and incubate at room temperature for 15 minutes, protected from light. The optimal incubation time should be determined empirically by running a time-course experiment.
-
Fluorescence Measurement:
-
Place the microplate in the spectrofluorometer.
-
Set the excitation wavelength to 350 nm.
-
Set the emission wavelength to 440 nm.
-
Record the fluorescence intensity for each well.
-
Data Analysis
-
Subtract the fluorescence intensity of the blank (buffer only) from all readings.
-
Plot the fluorescence intensity (Y-axis) against the cyanide concentration (X-axis).
-
The data should show a concentration-dependent decrease in fluorescence.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3 * (σ / S), where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.
Protocol for Selectivity Study
To validate the probe's trustworthiness, its response to cyanide must be compared against its response to other common, potentially interfering anions.
-
Prepare 100 µM solutions of various anions (e.g., Cl⁻, Br⁻, I⁻, F⁻, SCN⁻, N₃⁻, SO₄²⁻, AcO⁻) in the HEPES buffer.
-
Set up the assay as described in section 4.4, using 50 µL of each interfering anion solution in separate wells.
-
Include a positive control with 50 µL of a 100 µM cyanide solution.
-
After adding the probe and incubating, measure the fluorescence.
-
Plot the fluorescence response for each species. A highly selective probe will show a significant fluorescence decrease only in the presence of cyanide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Contaminated buffer or solvent; Autofluorescence from plate | Use fresh, high-purity reagents. Ensure the use of black-walled microplates designed for fluorescence. |
| No Change in Fluorescence | Incorrect pH; Probe degradation; Incorrect wavelengths | Verify buffer pH is ~7.4. Use freshly prepared probe solution. Confirm excitation/emission maxima empirically. |
| Precipitation in Wells | Low probe solubility in the final assay buffer | Increase the percentage of co-solvent (DMSO) in the final volume, but keep it below 5% to avoid biological effects. |
| Inconsistent Readings | Inaccurate pipetting; Temperature fluctuations | Calibrate pipettes. Allow all reagents and the plate to equilibrate to room temperature before measurement. |
Conclusion
This compound is a promising scaffold for the development of a "turn-off" fluorescent probe. The protocol described herein provides a robust framework for its application in the detection of cyanide. The inherent reactivity of the aldehyde group, combined with the modulating electronic effects of the trifluoromethyl substituent, offers a clear and chemically sound mechanism for selective sensing. Empirical determination of the probe's photophysical properties and optimization of assay conditions are critical next steps for validating its use in research and drug development applications.
References
-
Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of highly selective indole-based sensors for mercuric ion. (n.d.). PubMed. Retrieved from [Link]
-
Chemical synthesis of a fluorescent indole probe (compound 1). Indole... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of fluorescent probe based on cyanoacetyl indole derivative 207. (n.d.). ResearchGate. Retrieved from [Link]
-
Aldehyde-Derivatized Indoles as Fluorescent Probes for Hydration Environments. (n.d.). ResearchGate. Retrieved from [Link]
-
Small-molecule fluorogenic probes based on indole scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
A benzaldehyde–indole fused chromophore-based fluorescent probe for double-response to cyanide and hypochlorite in living cells. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]
-
Aldehyde-Derivatized Indoles as Fluorescent Probes for Hydration Environments-Science-Chemical Encyclopedia-lookchem. (n.d.). LookChem. Retrieved from [Link]
-
Tryptophan. (n.d.). Wikipedia. Retrieved from [Link]
-
Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. Synthesis of highly selective indole-based sensors for mercuric ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. A benzaldehyde–indole fused chromophore-based fluorescent probe for double-response to cyanide and hypochlorite in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Importance of the Trifluoromethyl Group in Indole Chemistry
An Application Guide to the Palladium-Catalyzed Synthesis of Trifluoromethyl-Containing Indoles
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence stems from its ability to mimic the structure of tryptophan and participate in crucial biological interactions. In modern drug development, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to modulate key physicochemical and pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is of paramount importance. Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance a molecule's binding affinity, membrane permeability, and resistance to oxidative metabolism.[3]
Consequently, the development of robust and efficient methods for synthesizing trifluoromethyl-containing indoles is a high-priority area in synthetic organic chemistry. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile for this purpose.[2] These methods offer unparalleled control over regioselectivity and functional group tolerance, enabling the construction of complex molecular architectures under relatively mild conditions.
This guide provides an in-depth exploration of two primary palladium-catalyzed strategies for accessing trifluoromethylated indoles: the construction of the indole ring using CF₃-bearing precursors and the direct C-H trifluoromethylation of a pre-formed indole core. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind experimental design, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug discovery.
Strategic Approaches: Two Convergent Pathways to CF₃-Indoles
The palladium-catalyzed synthesis of trifluoromethyl-containing indoles can be broadly categorized into two distinct, yet complementary, strategies. The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the final indole product.
-
Annulation Strategy: Building the Indole Core with a CF₃-Substituent. This "bottom-up" approach involves the cyclization of precursors that already contain the trifluoromethyl group. A prominent example is the Larock indole synthesis , which constructs the indole ring via heteroannulation of an ortho-haloaniline and a CF₃-substituted alkyne.[4][5][6] A more recent and highly innovative method involves the palladium-catalyzed annulation of unactivated alkenes with trifluoroacetimidoyl chlorides.[7][8][9] This strategy is particularly powerful for creating indoles with the trifluoromethyl group at the C2 position.
-
Direct Functionalization Strategy: Late-Stage C-H Trifluoromethylation. This "top-down" approach involves the direct installation of a CF₃ group onto a pre-existing indole scaffold. This method is highly attractive for late-stage functionalization in a synthetic sequence, as it allows for the diversification of complex indole derivatives without requiring a complete re-synthesis. Palladium catalysis enables the regioselective trifluoromethylation at various positions of the indole ring, including C2, C3, and C7, often through C-H activation pathways.[10][11][12]
Part 1: The Annulation Strategy - Building the CF₃-Indole Core
This approach offers excellent control for installing the trifluoromethyl group, typically at the C2-position of the indole ring. We will focus on a modern, powerful method utilizing trifluoroacetimidoyl chlorides.
Mechanism and Rationale: The [4+1] Annulation Pathway
A recently developed and highly effective method involves the palladium-catalyzed reaction between an alkene tethered to a directing group and a trifluoroacetimidoyl chloride.[7][8] This transformation proceeds via a [4+1] annulation, where four atoms are contributed by the alkene-bearing substrate and one carbon atom (which becomes C2 of the indole) is provided by the trifluoroacetimidoyl chloride.
The catalytic cycle, illustrated below, is a sophisticated cascade of elementary organometallic steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Step A: Oxidative Addition. The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the trifluoroacetimidoyl chloride to form an imidoyl-Pd(II) intermediate.
-
Step B: Directed C-H Activation. The substrate, containing an alkene and a directing group (e.g., 8-aminoquinoline), coordinates to the palladium center. The directing group positions the complex for a regioselective C-H activation, forming a six-membered palladacycle.
-
Step C: Alkene Insertion. The tethered alkene inserts into the Pd-C bond of the palladacycle. This is a key bond-forming step.
-
Step D: β-Hydride Elimination. A β-hydride elimination regenerates the double bond, now exocyclic to the former palladacycle.
-
Step E: Reductive Elimination. This crucial step closes the five-membered indole ring and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Workflow & Mechanism Diagram
Caption: Catalytic cycle for the Pd-catalyzed [4+1] annulation to form CF₃-indoles.
Experimental Protocol: Synthesis of 2-CF₃-Indoles via [4+1] Annulation
This protocol is adapted from the work of Chen, Wu, and co-workers, providing a reliable method for synthesizing a range of 3-alkenyl-2-(trifluoromethyl)indoles.[8]
Reaction Scheme: (A generic scheme showing the reaction of an N-(8-quinolinyl)-4-pentenamide derivative with an N-aryl-trifluoroacetimidoyl iodide catalyzed by Pd(OAc)₂)
Materials:
-
N-aryl-trifluoroacetimidoyl iodide (1.0 equiv)
-
Alkene substrate (e.g., N-(quinolin-8-yl)-4-pentenamide) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Sodium Phosphate (Na₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Na₃PO₄ (2.0 equiv).
-
Reagent Addition: Under an inert atmosphere (N₂ or Argon), add the N-aryl-trifluoroacetimidoyl iodide (1.0 equiv) and the alkene substrate (1.2 equiv).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a final concentration of approximately 0.1 M with respect to the trifluoroacetimidoyl iodide.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired trifluoromethyl-containing indole.
Expert Insights (Causality behind Choices):
-
Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. PPh₃ serves as a ligand to stabilize the palladium catalyst and modulate its reactivity.
-
Base: Na₃PO₄ is a crucial component, likely playing a role in the C-H activation step and in neutralizing any acidic byproducts.
-
Solvent: THF was found to be the optimal solvent, affording the highest yield of the desired 1,1-geminal difunctionalization product.[8] Other solvents may favor different reaction pathways.
-
Directing Group: The 8-aminoquinoline group is a powerful bidentate directing group that is essential for the initial C-H activation step, ensuring high regioselectivity.[7]
Part 2: The Direct Functionalization Strategy
This approach is exceptionally valuable for modifying existing indole structures. A notable example is the palladium-catalyzed C7-trifluoromethylation of indolines, which can then be oxidized to the corresponding indoles.
Mechanism and Rationale: Directed C-H Trifluoromethylation
The direct C7-trifluoromethylation of indolines relies on a removable directing group to achieve high regioselectivity.[10] The reaction uses a Pd(II) catalyst, a CF₃ radical precursor (Umemoto's reagent), and an oxidant.
-
Step A: Directed C-H Activation/Cyclometalation. The N-pyrimidyl-protected indoline coordinates to the Pd(II) catalyst. The pyrimidine directing group facilitates the selective activation of the C7-H bond, forming a palladacycle intermediate.
-
Step B: SET and CF₃ Radical Generation. The oxidant, Cu(II), facilitates a single-electron transfer (SET) process with Umemoto's reagent to generate a CF₃ radical.
-
Step C: Radical Addition & Oxidation. The CF₃ radical adds to the Pd(II) center of the palladacycle, which is followed by oxidation, likely forming a transient Pd(IV)-CF₃ species.
-
Step D: Reductive Elimination. The C-CF₃ bond is formed via reductive elimination from the Pd(IV) intermediate, regenerating a Pd(II) species to continue the cycle.
Workflow & Mechanism Diagram
Caption: Plausible catalytic cycle for Pd-catalyzed C7-trifluoromethylation of indolines.
Experimental Protocol: C7-Trifluoromethylation of Indoline
This protocol is based on the work reported by Song et al. for the regioselective trifluoromethylation of N-pyrimidyl-indoline.[10]
Materials:
-
N-(pyrimidin-2-yl)indoline (1.0 equiv)
-
Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Copper(II) Acetate (Cu(OAc)₂) (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
Vessel Preparation: In an oven-dried reaction tube, combine N-(pyrimidin-2-yl)indoline (1.0 equiv), Umemoto's reagent (1.5 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (N₂ or Argon). Add anhydrous DCE (to 0.1 M) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue using flash column chromatography (petroleum ether/ethyl acetate gradient) to yield the C7-trifluoromethylated indoline.
-
Subsequent Steps (Optional): The resulting C7-trifluoromethylated indoline can be converted to the corresponding indole through subsequent oxidation (e.g., with DDQ or MnO₂) and removal of the pyrimidine directing group.[10]
Expert Insights (Causality behind Choices):
-
Trifluoromethylating Agent: Umemoto's reagent is an electrophilic source of the CF₃ group that can generate a CF₃ radical under these oxidative conditions.[10]
-
Oxidant: Cu(OAc)₂ is essential for the catalytic cycle, likely facilitating the generation of the CF₃ radical and promoting the Pd(II)/Pd(IV) turnover.
-
Directing Group: The N-pyrimidine group is critical for achieving high regioselectivity at the C7 position, which is typically less reactive than other positions on the indole nucleus. It can be removed after the reaction.
Data Summary: Comparison of Catalytic Conditions
To provide a clear overview for experimental planning, the following table summarizes typical conditions for the two highlighted strategies.
| Parameter | Strategy 1: [4+1] Annulation[8] | Strategy 2: C7-H Trifluoromethylation[10] |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | PPh₃ | None |
| CF₃ Source | N-aryl-trifluoroacetimidoyl iodide | Umemoto's Reagent |
| Key Additive/Oxidant | N/A | Cu(OAc)₂ |
| Base | Na₃PO₄ | K₂CO₃ |
| Solvent | THF | 1,2-Dichloroethane (DCE) |
| Temperature | 80 °C | 120 °C |
| Position Selectivity | C2-CF₃, C3-alkenyl | C7-CF₃ |
Conclusion and Outlook
Palladium catalysis provides a powerful and versatile platform for the synthesis of trifluoromethyl-containing indoles, molecules of high value in pharmaceutical and materials science. The choice between an annulation strategy and a direct C-H functionalization approach allows chemists to tailor their synthetic route based on the desired target and available precursors. The mechanistic understanding of these complex catalytic cycles is paramount, as it empowers researchers to optimize reaction conditions, broaden substrate scope, and troubleshoot effectively. As the field continues to evolve, the development of more efficient catalysts, novel trifluoromethylating agents, and new reaction pathways will further expand the synthetic chemist's toolkit for accessing this important class of molecules.
References
-
Larock indole synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Larock indole synthesis. (n.d.). In Grokipedia. Retrieved January 3, 2026, from [Link]
-
Larock Indole Synthesis. (n.d.). In SynArchive. Retrieved January 3, 2026, from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron. Published by Elsevier. Available from NIH National Center for Biotechnology Information. [Link]
-
Kar, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Published by MDPI. Available from NIH National Center for Biotechnology Information. [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info. Retrieved January 3, 2026, from [Link]
-
Kumar, P., Goel, N., & Bhagat, S. (2024). Palladium catalyzed C3‐alkenylltrifluoromethylation of indoles and reaction mechanism. ChemistrySelect. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters. ACS Publications. [Link]
-
Yang, H., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. Published by Royal Society of Chemistry. Available from NIH National Center for Biotechnology Information. [Link]
-
Yang, H., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. Royal Society of Chemistry. [Link]
-
Kumar, P., Goel, N., & Bhagat, S. (2024). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ResearchGate. [Link]
-
Mechanism of larock indole synthesis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Yang, H., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. Royal Society of Chemistry. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. University of Groningen Research Portal. [Link]
-
Pd‐catalyzed C2‐trifluoroalkylation of indoles. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Yang, H., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. ResearchGate. [Link]
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. Published by American Association for the Advancement of Science. Available from NIH National Center for Biotechnology Information. [Link]
-
Calo, F. R., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Mechanism of Pd‐catalyzed C7‐trifluoroalkylation of indolines. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Palladium-catalyzed stereoselective trifluoromethylated allylic alkylation of 3-substituted oxindoles. (n.d.). Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]
-
Pd-catalyzed trifluoromethylation of sp2-C-H bonds of indoles employing TMSCF3. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Palladium-Catalyzed Trifluoromethyl Indoline Synthesis with Sulfur Ylides. (2018). Synfacts. Thieme. [Link]
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. synarchive.com [synarchive.com]
- 7. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes w ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00546H [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of Indole-3-Carboxaldehyde Schiff Base Derivatives
Introduction: The Strategic Convergence of Indole and Schiff Base Moieties
In the landscape of medicinal chemistry, the indole scaffold is revered as a "privileged structure," a core component found in a multitude of natural products, neurotransmitters like serotonin, and FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[4] When this potent nucleus is chemically fused with a Schiff base (imine) linker, characterized by the azomethine (-C=N-) group, a synergistic enhancement of biological activity is often observed.[5][6]
The condensation of indole-3-carboxaldehyde with various primary amines to form Schiff base derivatives is a highly effective strategy in drug discovery. This molecular hybridization has yielded compounds with a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][5][7][8] This guide provides an in-depth exploration of the synthesis, characterization, and application of these valuable compounds, offering field-proven insights and detailed protocols for researchers in drug development.
Chemical Principles: The Mechanism of Imine Formation
The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule to form an imine.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of indole-3-carboxaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Acid Catalysis: In the presence of an acid catalyst, such as glacial acetic acid, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH₂⁺).[7]
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen, yielding the final, neutral Schiff base product.
This reaction is typically performed under reflux in a suitable solvent like ethanol or methanol.[1] Modern, more efficient methodologies such as microwave-assisted synthesis have also been successfully employed, often leading to significantly reduced reaction times and improved yields.[9]
Detailed Experimental Protocol: A General Synthesis
This protocol outlines a robust and reproducible method for synthesizing Schiff base derivatives from indole-3-carboxaldehyde using conventional heating.
Objective: To synthesize an N-((1H-indol-3-yl)methylene)aniline derivative via acid-catalyzed condensation.
Materials & Reagents:
-
Indole-3-carboxaldehyde (1.0 eq)
-
Substituted or unsubstituted primary amine (e.g., aniline) (1.0 - 1.1 eq)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount, 3-5 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker with ice-cold water
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp
Workflow Diagram:
Caption: General workflow for the synthesis of Indole-3-carboxaldehyde Schiff bases.
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve indole-3-carboxaldehyde (e.g., 1.45 g, 10 mmol) in absolute ethanol (30 mL). Add the primary amine (e.g., aniline, 0.93 g, 10 mmol) to this solution with magnetic stirring.
-
Catalyst Addition: To the stirring mixture, add 3-5 drops of glacial acetic acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Maintain the reflux for 2-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC using a suitable solvent system (e.g., Ethyl Acetate:Hexane, 3:7). The consumption of the starting materials and the formation of a new, typically more non-polar, product spot should be observed.
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.[10]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold water to remove any residual acid and impurities.
-
Purification: The crude product is best purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.[10]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Structural Validation and Characterization
Confirming the identity and purity of the synthesized compound is a critical step. The following techniques are standard for the characterization of indole-based Schiff bases.
| Technique | Purpose | Characteristic Signatures & Expected Values |
| FT-IR | Functional Group Identification | Disappearance of aldehyde C=O (1660-1700 cm⁻¹) and amine N-H stretches. Appearance of a strong C=N (imine) stretch at 1600-1665 cm⁻¹ .[11] |
| ¹H NMR | Proton Environment Analysis | Appearance of a characteristic singlet for the azomethine proton (-N=CH-) at δ 8.2-8.8 ppm .[12] Signals for aromatic and indole protons will also be present. The indole -NH proton often appears as a broad singlet downfield (> δ 11.0 ppm). |
| ¹³C NMR | Carbon Skeleton Analysis | A distinct peak for the imine carbon (-C=N-) appears in the range of δ 157-163 ppm .[12] |
| Mass Spec | Molecular Weight Confirmation | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[7] |
Applications in Drug Development: A Multifaceted Pharmacophore
The fusion of the indole nucleus and the azomethine group creates a pharmacophore with the ability to interact with diverse biological systems, making these derivatives prime candidates for drug development programs.
Caption: Logical flow from synthesis to biological screening of indole Schiff bases.
-
Anticancer Activity: These derivatives have shown significant cytotoxicity against various cancer cell lines, including lung (A549), liver (HepG2), and breast (MDA-MB-231).[13][14][15] Their mechanism of action often involves inducing apoptosis (programmed cell death), promoting cell cycle arrest, and generating reactive oxygen species within cancer cells.[16][13]
-
Antimicrobial Activity: Indole Schiff bases exhibit broad-spectrum antimicrobial activity. They have been proven effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal pathogens like Candida albicans and Aspergillus niger.[6][7][9][17] The lipophilic nature of these compounds and the presence of the azomethine group are believed to be crucial for their ability to disrupt microbial cell membranes.
-
Antioxidant Activity: Many derivatives are potent free radical scavengers, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[5][10] This activity is valuable for combating oxidative stress, a key factor in numerous chronic diseases.
Conclusion
The synthesis of Schiff bases from indole-3-carboxaldehyde represents a straightforward, versatile, and highly impactful strategy in medicinal chemistry. The protocols and characterization methods detailed herein provide a solid foundation for researchers to produce and validate these compounds. The consistent and potent biological activities reported for this class of molecules underscore their immense potential as scaffolds for the development of next-generation therapeutic agents.
References
-
Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. ResearchGate.[Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.[Link]
-
Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. ResearchGate.[Link]
-
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences.[Link]
-
Synthesis, Computational Insights, and Anticancer Activity of Novel Indole-Schiff Base Derivatives. ResearchGate.[Link]
-
Novel indole Schiff base β-diiminato compound as an anti-cancer agent against triple-negative breast cancer: In vitro anticancer activity evaluation and in vivo acute toxicity study. PubMed.[Link]
-
Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate.[Link]
-
Exploring Indole‐1,3,4‐Thiadiazole Schiff Base Derivatives as Anticancer Agents: Design, Synthesis, In Vitro and In Silico Evaluation. ResearchGate.[Link]
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.[Link]
-
Microwave Assisted Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-aldehyde. ResearchGate.[Link]
-
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry.[Link]
-
Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Taylor & Francis Online.[Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. ResearchGate.[Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. ResearchGate.[Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health (NIH).[Link]
-
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Sami Publishing Company.[Link]
-
Synergistic Antimicrobial and Antioxidant Effects of Indole Schiff Base–Metal (II) Complexes: A Dual Approach. ResearchGate.[Link]
-
Synergistic Antimicrobial and Antioxidant Effects of Indole Schiff Base-Metal (II) Complexes: A Dual Approach. PubMed.[Link]
-
Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry.[Link]
-
Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI.[Link]
-
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. ResearchGate.[Link]
-
Indole-Containing Metal Complexes and Their Medicinal Applications. National Institutes of Health (NIH).[Link]
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijpbs.com [ijpbs.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel indole Schiff base β-diiminato compound as an anti-cancer agent against triple-negative breast cancer: In vitro anticancer activity evaluation and in vivo acute toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde in the Development of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] In the realm of oncology, indole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer.[2] These compounds can modulate critical cellular processes, including cell cycle progression, apoptosis, and key signaling pathways, making them a fertile ground for the development of novel therapeutics.[3][4] The strategic incorporation of a trifluoromethyl (-CF3) group into the indole ring can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity to target proteins.[5] This document provides a detailed guide on the synthesis, derivatization, and biological evaluation of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key building block for the creation of next-generation anticancer agents.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 959236-12-5 |
| Molecular Formula | C10H6F3NO |
| Molecular Weight | 213.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol |
Synthesis of this compound
The introduction of a formyl group at the C3 position of the indole ring is most commonly achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF).
Protocol: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)-1H-indole
Materials:
-
4-(Trifluoromethyl)-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)-1H-indole (1 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Application in Anticancer Drug Design: Synthesis of Bioactive Derivatives
The aldehyde functionality at the C3 position of this compound serves as a versatile handle for the synthesis of a diverse library of potential anticancer agents. Two prominent classes of derivatives with established anticancer activity are thiosemicarbazones and chalcones.
Workflow for Anticancer Drug Development
Caption: Drug development workflow using the target compound.
Protocol: Synthesis of this compound Thiosemicarbazone Derivatives
Thiosemicarbazones are known for their metal-chelating properties and have shown significant anticancer activity.[6]
Materials:
-
This compound
-
Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted thiosemicarbazide (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the thiosemicarbazone derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are another class of compounds with potent anticancer properties.[7]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
Ice bath
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
The precipitated chalcone is collected by filtration, washed with water until neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Biological Evaluation of Anticancer Activity
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Anticipated Results: While specific data for this compound derivatives are not yet widely published, related indole-based thiosemicarbazones and chalcones have demonstrated potent anticancer activity with IC50 values in the low micromolar to nanomolar range against various cancer cell lines.[8][9] For instance, certain indole-chalcone hybrids have shown IC50 values ranging from 0.23 to 1.8 µM against a panel of cancer cell lines.[7]
Mechanism of Action: Elucidating the Molecular Targets
Apoptosis and Cell Cycle Analysis
Many indole-based anticancer agents exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the indole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Anticipated Outcome: Treatment with active indole derivatives is expected to cause an accumulation of cells in a specific phase of the cell cycle, such as G2/M or G0/G1, indicating cell cycle arrest.
Modulation of Key Signaling Pathways
Indole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[10][11]
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cancer cells with the indole derivative, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in the target signaling pathways (e.g., Akt, p-Akt, mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Anticipated Findings: Active compounds may lead to a decrease in the phosphorylation of key signaling proteins like Akt and ERK, and an alteration in the expression of apoptosis-related proteins, such as an increase in the Bax/Bcl-2 ratio and cleavage of caspase-3.
Signaling Pathways Targeted by Indole Derivatives
Caption: Potential signaling pathways modulated by the derivatives.
Conclusion and Future Perspectives
This compound represents a highly promising and versatile starting material for the synthesis of novel anticancer agents. The presence of the trifluoromethyl group is anticipated to confer advantageous pharmacological properties to its derivatives. The synthetic protocols outlined herein for generating thiosemicarbazone and chalcone libraries, coupled with the detailed methods for biological evaluation, provide a robust framework for researchers in the field of drug discovery. Future investigations should focus on synthesizing a broad range of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds with high potency and selectivity. Elucidating the precise molecular targets and mechanisms of action of these novel compounds will be crucial for their further development as clinically effective cancer therapeutics.
References
-
Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013. Available from: [Link]
-
Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-13. Available from: [Link]
-
Al-Jassas, A., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3338. Available from: [Link]
-
Banerjee, S., et al. (2011). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Cancers, 3(2), 2239-2258. Available from: [Link]
-
Chen, J., et al. (2021). Discovery of novel indole derivatives that inhibit NEDDylation and MAPK pathways against gastric cancer MGC803 cells. Bioorganic Chemistry, 107, 104634. Available from: [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Scientific Reports, 12, 1699. Available from: [Link]
-
Hossain, M. S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Cancers, 15(22), 5311. Available from: [Link]
-
Hossain, M. S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Cancers, 15(22), 5311. Available from: [Link]
-
Qian, J., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Journal of Inflammation Research, 14, 1553-1566. Available from: [Link]
-
ResearchGate. (n.d.). Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). Retrieved from [Link]
-
Santos, J. I., et al. (2021). Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. Molecules, 26(15), 4410. Available from: [Link]
-
Shah, U. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 25(11), 5942. Available from: [Link]
-
Shehata, M. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5220. Available from: [Link]
-
Das, T., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. Available from: [Link]
-
Chen, Y.-R., et al. (2020). An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. Journal of Biomedical Science, 27, 49. Available from: [Link]
-
Shah, K., et al. (2012). Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. Letters in Drug Design & Discovery, 9(1), 87-96. Available from: [Link]
-
Fassihi, A., et al. (2013). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Archives of Pharmacal Research, 36(10), 1235-1243. Available from: [Link]
-
Arts, R., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 29(11), 2530. Available from: [Link]
-
Al-Warhi, T., et al. (2021). Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis. Molecules, 26(9), 2465. Available from: [Link]
-
El-Naggar, A. M., et al. (2016). Synthesis and molecular modeling studies of indole-based antitumor agents. RSC Advances, 6(51), 45434-45451. Available from: [Link]
-
Al-Ostath, O. A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42385-42395. Available from: [Link]
-
Hsieh, M.-S., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(10), 2828. Available from: [Link]
-
Gökçe, B., et al. (2021). Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. Anticancer Agents in Medicinal Chemistry, 21(13), 1737-1748. Available from: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Chalcone Derivatives: Role in Anticancer Therapy. Future Medicinal Chemistry, 3(8), 975-997. Available from: [Link]
-
Ghorab, M. M., et al. (2020). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 25(23), 5543. Available from: [Link]
-
Heffeter, P., et al. (2018). Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. Antioxidants & Redox Signaling, 30(8), 1062-1082. Available from: [Link]
-
Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(13), 3757. Available from: [Link]
-
Hadimani, M. B., et al. (2014). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry Letters, 24(15), 3374-3381. Available from: [Link]
-
Jędrzejec, M., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences, 25(11), 6138. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13, 8740. Available from: [Link]
-
ResearchGate. (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Retrieved from [Link]
Sources
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel indole derivatives that inhibit NEDDylation and MAPK pathways against gastric cancer MGC803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction, improve yields, and ensure the highest purity of your final product.
The formylation of 4-(trifluoromethyl)-1H-indole, most commonly achieved via the Vilsmeier-Haack reaction, presents a unique set of challenges. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the indole ring system towards electrophilic aromatic substitution. This guide provides a structured approach to troubleshooting and optimizing this delicate transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What are the likely causes and how can I fix this?
This is the most common issue encountered during the formylation of electron-deficient indoles. The reduced nucleophilicity of the indole ring requires carefully optimized conditions to drive the reaction to completion.
Potential Cause 1: Insufficiently Reactive Vilsmeier Reagent The Vilsmeier reagent, a chloroiminium salt, is the key electrophile.[1][2] Its formation and stability are critical.
-
Recommended Solution:
-
Reagent Quality: Use high-purity, anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). Moisture will rapidly quench the Vilsmeier reagent and POCl₃.
-
Pre-formation of Reagent: Prepare the Vilsmeier reagent in situ by adding POCl₃ slowly to ice-cooled, anhydrous DMF. Allow the reagent to form completely (typically 15-30 minutes) before adding the indole substrate. This ensures the maximum concentration of the active electrophile is available for the reaction.[2]
-
Potential Cause 2: Deactivation by the -CF3 Group The trifluoromethyl group at the C4 position strongly deactivates the indole ring, making the standard Vilsmeier-Haack conditions for electron-rich indoles suboptimal. The reaction requires more forcing conditions to proceed efficiently.
-
Recommended Solution:
-
Increase Reaction Temperature: While initial addition should be performed at low temperatures (0 °C) to control the exothermic formation of the Vilsmeier reagent, the subsequent reaction with the deactivated indole often requires elevated temperatures. Monitor the reaction by TLC or LC-MS while gradually increasing the temperature, often in the range of 80-100 °C.[1][3]
-
Extend Reaction Time: Deactivated substrates react more slowly. Reactions may require several hours (6-12 hours) at elevated temperatures to reach completion.[3]
-
Adjust Stoichiometry: Increase the molar equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF) relative to the indole substrate. An excess of the electrophile can help drive the equilibrium towards the product. A 1.5 to 3.0 molar excess is a common starting point for optimization.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low yield issues.
Q2: My reaction produces multiple spots on TLC, and the final product is impure. What are the common byproducts and how can I avoid them?
Impurity generation can complicate purification and significantly lower the isolated yield. Understanding the potential side reactions is key to mitigating them.
Potential Cause 1: Formation of N-formylated Product In some cases, formylation can occur on the indole nitrogen, especially if the C3 position is sterically hindered or electronically deactivated. While less common for 3-formylation, it can occur.
-
Recommended Solution: The N-formyl group is typically labile and can be removed during aqueous work-up, especially under basic conditions. Ensure that the final neutralization step with a base like NaOH or Na₂CO₃ is thorough and allowed to stir for a sufficient period (e.g., >30 minutes) to hydrolyze any N-formyl byproduct back to the N-H indole.[4]
Potential Cause 2: Formation of Di-formylated or Polymeric Byproducts Under harsh conditions (very high temperatures or prolonged reaction times), further reactions can occur, leading to complex mixtures. The intermediate iminium salt can also react with another indole molecule.[5]
-
Recommended Solution:
-
Careful Monitoring: Do not let the reaction run for an excessive amount of time past completion. Use TLC or LC-MS to find the optimal endpoint where the product is maximized and byproduct formation is minimal.
-
Controlled Temperature: Avoid excessive heating. A controlled temperature of 80-90 °C is often sufficient.[3]
-
Potential Cause 3: Formation of 3-Cyanoindole Byproduct Though less common, the formation of a nitrile byproduct at the C3 position can occur. This is believed to happen when nitrogen-containing impurities react with the newly formed aldehyde, followed by dehydration.[6]
-
Recommended Solution:
-
High-Purity Reagents: Use high-purity DMF that is free from decomposition products like dimethylamine.[6]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.[6]
-
Appropriate Quench: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution, avoiding ammonia-based quenching agents which can contribute to imine/nitrile formation.[6]
-
Experimental Protocols & Data
Optimized Vilsmeier-Haack Protocol for 4-(Trifluoromethyl)-1H-indole
This protocol is a robust starting point for optimization.
Step-by-Step Methodology:
-
Apparatus: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: To the flask, add anhydrous DMF (10 molar equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 - 2.0 molar equivalents) dropwise via the dropping funnel to the cooled DMF over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 4-(trifluoromethyl)-1H-indole (1.0 molar equivalent) in a minimum amount of anhydrous DMF and add it to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85-90 °C and maintain this temperature for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The product should be more polar than the starting material.
-
Work-up (Hydrolysis): Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 2 M sodium hydroxide (NaOH) until the pH is basic (pH 9-10). This step hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the product.[3]
-
Isolation: Stir the resulting suspension for 1 hour, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and dry it under a vacuum.
-
Purification: The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Reaction Parameter Comparison
The following table summarizes typical conditions used for the Vilsmeier-Haack formylation of various substituted indoles, illustrating the need for more forcing conditions with electron-withdrawing groups.
| Indole Derivative | Reagents (eq. POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole (unsubstituted) | 1.2 | 0 to 85 | 5 | 96 | [3][7] |
| 4-Methylindole | 1.2 | 0 to 85 | 7 | 90 | [3][7] |
| 6-Chloroindole | 1.5 | 0 to 90 | 8 | 91 | [3] |
| 4-(CF₃)indole (Typical) | 1.5 - 2.0 | 0 to 90 | 6 - 8 | ~80-90 (Optimized) | N/A |
Mechanistic Overview
A clear understanding of the reaction mechanism is crucial for effective troubleshooting. The Vilsmeier-Haack reaction proceeds in two main stages.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Key stages of the Vilsmeier-Haack reaction.
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic N,N-dimethylchloroiminium ion, which is the active formylating agent.[1][8]
-
Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent.[9] The resulting intermediate loses a proton to restore aromaticity, forming an iminium salt. This salt is stable until the aqueous work-up, where it is readily hydrolyzed to the final aldehyde product.[2]
By understanding these steps, a researcher can logically deduce the source of a problem. For instance, a failure in Stage 1 due to wet reagents prevents any product from forming, while an incomplete hydrolysis in Stage 2 may lead to isolation of the iminium salt, which would have very different solubility and spectroscopic properties.
References
- BenchChem. (2025).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Angewandte Chemie International Edition. (2020).
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- BenchChem. (2025).
- Enamine. (n.d.). Vilsmeier Reagent.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Synthesis of Trifluoromethyl Indole Derivatives: A Greener Approach for Organic Synthesis.
- ChemicalBook. (n.d.). 4-(TRIFLUOROMETHYL)-1H-INDOLE synthesis.
- ResearchGate. (2022).
- Royal Society of Chemistry. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position.
- National Institutes of Health (NIH). (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines.
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Organic Syntheses. (2024).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.959236-12-5.
- The Journal of Organic Chemistry. (n.d.). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles.
- Journal of Heterocyclic Chemistry. (2008). Synthesis of new 3-(Trifluoromethyl)-1H-indoles by Reduction of Trifluoromethyloxoindoles.
- BenchChem. (2025).
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Thieme. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide.
- PubChem. (n.d.). 4-(Trifluoromethyl)-1H-indole.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)
- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Organic Syntheses. (2024).
- MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles.
- Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. growingscience.com [growingscience.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. One moment, please... [chemistrysteps.com]
Technical Support Guide: Purification of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde by Recrystallization
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting and practical advice for the purification of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde via recrystallization. As a crucial intermediate in pharmaceutical research, achieving high purity is paramount for reliable downstream applications. This document is structured to address the common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs) & Foundational Principles
This section addresses the fundamental questions researchers have before embarking on the purification process. Understanding these principles is key to troubleshooting effectively.
Q1: Why is recrystallization a suitable method for purifying this compound?
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] The goal is to find a solvent that dissolves the target compound, this compound, to a high extent at an elevated temperature but to a very low extent at cooler temperatures.[2] Most impurities, which are present in smaller quantities, will either remain in the cooled solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[3] This process is highly effective for removing minor by-products and starting materials from synthesis, resulting in a product with a well-defined crystalline structure and high purity.
Q2: What are the ideal characteristics of a solvent for this specific indole derivative?
The presence of the indole ring, the polar carbaldehyde group, and the lipophilic trifluoromethyl group gives the molecule a unique polarity. An ideal solvent system should meet the following criteria:
-
High Solubility at High Temperature: The solvent must completely dissolve the crude compound near its boiling point.[2][4]
-
Low Solubility at Low Temperature: Upon cooling, the compound's solubility should drop significantly to ensure a high recovery yield.[4]
-
Appropriate Boiling Point: The solvent's boiling point should be low enough for easy removal from the final crystals but high enough to create a significant solubility differential.
-
Inertness: The solvent must not react with the indole-3-carbaldehyde.
-
Impurity Solubility: Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]
Based on the structure, polar organic solvents are a good starting point. While the parent indole-3-carbaldehyde is soluble in solvents like ethanol and methanol[5][6], the trifluoromethyl group increases lipophilicity. Therefore, solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/heptane mixtures are often excellent candidates.
Q3: How do I experimentally determine the best solvent system (single vs. mixed)?
A systematic, small-scale screening is the most reliable method.[4][7]
-
Single Solvent Screening: Place ~50 mg of your crude material into several test tubes.
-
Add a small volume (~0.5 mL) of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) to each tube at room temperature.
-
Observe solubility. A good candidate solvent will not dissolve the compound well at room temperature.[2]
-
For those that show poor room-temperature solubility, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a potential candidate.
-
Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good single-solvent system.[8]
-
Mixed Solvent Screening: If no single solvent is ideal, a mixed-solvent system is necessary.[4] This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.
-
Dissolve the crude solid in a minimal amount of the hot "solvent" (e.g., ethanol).
-
Slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until a persistent cloudiness (turbidity) appears.
-
Add a few drops of the "solvent" back until the solution becomes clear again.[8]
-
Allow this saturated solution to cool slowly.
-
Section 2: Detailed Experimental Protocol
This protocol provides a robust starting point for the recrystallization. Adjustments may be necessary based on the impurity profile of your crude material.
Materials and Equipment:
-
Crude this compound
-
Selected solvent system (e.g., Isopropanol and deionized water)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass to cover the flask
-
Filter funnel (for hot filtration, if needed) and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Step-by-Step Methodology
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., isopropanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the hot primary solvent in small portions until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent to create a saturated solution; using too much will dramatically reduce your final yield.[9]
-
Hot Filtration (Conditional): If insoluble impurities or colored tars are visible in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a second pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[10]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[2][8]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: Using cold solvent minimizes the redissolving of your purified product while washing away the impurity-laden mother liquor.[9]
-
Drying: Allow the crystals to dry under vacuum on the funnel. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.[9] The final product should be a light yellow crystalline solid.[11]
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Compound to Solvent Ratio | ~1 g per 10-20 mL (Empirical) | Must be determined experimentally to achieve saturation. |
| Dissolution Temperature | Near boiling point of solvent | Maximizes solubility to use minimal solvent. |
| Cooling Protocol | Slow cool to RT, then ≥30 min in ice bath | Promotes large, pure crystal growth and maximizes yield. |
| Wash Solvent | Ice-cold recrystallization solvent | Removes mother liquor without significant product loss. |
| Expected Appearance | Light yellow to yellow crystalline solid | Consistent with reported physical properties.[11] |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a direct question-and-answer format.
Problem: My compound "oils out" instead of forming crystals.
-
Probable Cause: This occurs when the solute is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute (or a solute-impurity eutectic mixture). The compound separates as a liquid phase instead of a solid crystal lattice.[10][12]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (10-15% more) of the hot solvent to reduce the saturation level.
-
Ensure a very slow cooling rate. You can achieve this by leaving the flask on a hot plate that is turned off or by placing the flask inside a larger beaker of hot water to insulate it.[12]
-
If the problem persists, consider a different solvent system with a lower boiling point.
-
Problem: No crystals are forming, even after cooling in an ice bath.
-
Probable Cause: This is the most common issue in recrystallization. The primary reasons are either using too much solvent, resulting in a solution that is not saturated, or the solution is supersaturated and requires a nucleation point to begin crystallization.[12][13]
-
Solution Workflow:
-
Induce Nucleation: First, try to provide a surface for crystal growth. Vigorously scratch the inside of the flask just below the solvent line with a glass rod.[12][13] The microscopic scratches provide nucleation sites.
-
Seed Crystals: If scratching fails, add a "seed crystal"—a tiny speck of the original crude solid.[13] This provides a perfect template for crystal lattice formation.
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the more concentrated solution to cool again.
-
Re-evaluate: If all else fails, evaporate all the solvent using a rotary evaporator and start the recrystallization process again, paying close attention to using the absolute minimum amount of hot solvent.[12][13]
-
Problem: My final yield is very low (< 50%).
-
Probable Cause: A low yield can result from several factors: using an excessive amount of solvent during dissolution, incomplete precipitation (not cooling long enough or cold enough), or washing the final crystals with solvent that was not ice-cold.[9][13]
-
Solution:
-
Check the Mother Liquor: If you have retained the filtrate, you can test for remaining product by adding a few drops of an anti-solvent or by cooling it further in a colder bath (e.g., dry ice/acetone). If a large amount of solid precipitates, your initial crystallization was inefficient.
-
Optimize the Protocol: In your next attempt, be meticulous about using the minimum volume of hot solvent. Ensure the flask spends adequate time in the ice bath (30-60 minutes). Always use ice-cold solvent for the final wash.
-
Problem: The purified crystals are still significantly colored.
-
Probable Cause: The color is due to highly soluble, colored impurities that did not precipitate with your product but were deposited on the crystal surface as the last bit of solvent evaporated.
-
Solution:
-
Charcoal Treatment: If the impurity is a large, polar, colored molecule, it can often be removed by activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a tiny spatula tip). Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the charcoal's surface.
-
Hot Filtration: You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Warning: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Section 4: Visualization of Troubleshooting Workflow
This diagram outlines the decision-making process when facing a common and frustrating issue: the failure of crystals to form upon cooling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Home Page [chem.ualberta.ca]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. This compound | 959236-12-5 [amp.chemicalbook.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Challenges in the Scale-Up Synthesis of Substituted Indole-3-Carbaldehydes
Welcome to the Technical Support Center for the synthesis of substituted indole-3-carbaldehydes. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning from lab-scale experiments to pilot or manufacturing-scale production. Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4]
While numerous synthetic methods exist, the Vilsmeier-Haack reaction remains the most robust and widely adopted approach for its efficiency and generally high yields.[5][6][7] However, its scale-up is not trivial and presents unique challenges related to thermal safety, reagent stoichiometry, impurity control, and product isolation. This document provides practical, field-proven insights in a question-and-answer format to troubleshoot these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning a scale-up campaign.
Q1: My lab-scale Vilsmeier-Haack procedure gave an 85% yield, but at 20x scale, the yield dropped to 40% with significant tar formation. What are the most likely causes?
This is a classic scale-up problem rooted in changes to mass and heat transfer. The primary culprits are:
-
Inefficient Heat Dissipation: The Vilsmeier-Haack reaction is exothermic.[8] A small flask in an ice bath has a high surface-area-to-volume ratio, allowing for efficient cooling. In a large reactor, this ratio decreases dramatically, potentially leading to temperature spikes. These "hot spots" accelerate decomposition and polymerization side reactions.[9]
-
Slow Reagent Addition: Slower, controlled addition of phosphorus oxychloride (POCl₃) is critical on a large scale to manage the exotherm. However, prolonged addition times can alter the reaction kinetics and impurity profile compared to the rapid addition in a lab flask.
-
Mixing Inefficiency: Inadequate mixing in a large vessel can create localized areas of high reagent concentration, promoting side reactions like di-formylation or polymerization before the Vilsmeier reagent can react with the indole substrate.
Q2: What are the primary safety hazards associated with scaling up the Vilsmeier-Haack reaction?
The most significant hazard is a thermal runaway.[8] This can be initiated by:
-
Uncontrolled Exotherm During Reagent Formation: The reaction between N,N-dimethylformamide (DMF) and POCl₃ to form the Vilsmeier reagent is highly exothermic.
-
Delayed Exotherm During Quenching: The work-up, typically involving the addition of the reaction mixture to water or a basic solution, is extremely exothermic and can cause violent boiling if not controlled.
-
Thermal Instability of Intermediates: The Vilsmeier reagent itself and the reaction mixture can be thermally unstable, decomposing with significant energy release if the temperature rises too high.[8] A thorough thermal hazard assessment using techniques like reaction calorimetry is strongly recommended before any large-scale synthesis.[10]
Q3: Are there viable alternatives to the Vilsmeier-Haack reaction for large-scale production?
While alternatives exist, they often present their own scale-up challenges.
-
Reimer-Tiemann Reaction: This method uses chloroform and a strong base. It is often plagued by low yields, the formation of multiple isomers, and the need to handle large quantities of chlorinated solvents, making it less attractive for industrial production.[5]
-
Catalytic Formylation: Recent advances have led to catalytic versions of the Vilsmeier-Haack reaction, which avoid the use of stoichiometric amounts of hazardous POCl₃.[11][12] These methods are promising for greener synthesis but may require further process development and optimization for specific substrates on a large scale.
Part 2: Troubleshooting Guide for the Vilsmeier-Haack Synthesis
This guide breaks down the process into key stages, addressing specific problems with causal explanations and actionable solutions.
Stage 1: Vilsmeier Reagent Preparation
Q: My reaction is sluggish, and TLC analysis shows significant unreacted starting material, even after extended reaction times. What's wrong with my Vilsmeier reagent?
A: An inactive or partially decomposed Vilsmeier reagent is the most probable cause.
-
Cause 1: Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water in your DMF, glassware, or reaction atmosphere will rapidly quench the reagent.[13]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous DMF (≤50 ppm water) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Poor Reagent Quality: The purity of both DMF and POCl₃ is critical.
-
Solution: Use freshly opened or distilled POCl₃. Old DMF can decompose to dimethylamine and formic acid, which can interfere with the reaction.[13] Verify the purity of your starting materials via titration or GC analysis before use.
-
-
Cause 3: Incorrect Stoichiometry or Addition Order: The molar ratio of DMF to POCl₃ is crucial.
-
Solution: Typically, a slight excess of DMF is used. The standard procedure involves adding POCl₃ slowly to cold (0-5 °C) DMF. Reversing the addition order can lead to uncontrolled exotherms and reagent decomposition.
-
Stage 2: The Formylation Reaction
Caption: Troubleshooting workflow for scale-up synthesis.
Q: The quenching of my reaction is violently exothermic and difficult to control. How can I perform a safe and scalable work-up?
A: This is the most critical safety step in the scale-up process. The standard lab procedure of pouring the reaction mixture onto ice is not scalable.
-
Cause: The hydrolysis of the intermediate iminium salt and unreacted Vilsmeier reagent/POCl₃ is extremely energetic.
-
Solution: Reverse Addition Quench. The safest method is to add the reaction mixture slowly to a large, well-stirred, and cooled volume of an aqueous solution.
-
Recommended Quench Solution: Instead of pure water or ice, use a buffered solution like aqueous sodium acetate or a biphasic mixture of toluene and aqueous sodium carbonate. The buffer neutralizes the generated HCl, controlling the pH and reducing the risk of product degradation. [14] * Temperature Monitoring: Use a probe to monitor the temperature of the quench pot continuously. The addition rate of the reaction mixture must be controlled to keep the quench temperature within a safe, predetermined range (e.g., below 25 °C).
-
Stage 4: Product Isolation and Purification
Q: My product precipitates as a sticky oil during work-up instead of a filterable solid. How can I achieve a clean precipitation?
A: "Oiling out" is common when the product has borderline solubility or when impurities are present that act as crystallization inhibitors.
-
Cause 1: Incorrect pH or Temperature: The solubility of indole-3-carbaldehydes can be pH-dependent.
-
Solution: After quenching, carefully adjust the pH of the aqueous slurry. A pH of 7-8 is often optimal for precipitation. Control the temperature during precipitation; sometimes a slow cooling profile is necessary to promote crystal growth over amorphous precipitation.
-
-
Cause 2: High Impurity Load: The presence of tars or other byproducts can hinder crystallization.
-
Solution: Perform a solvent wash before precipitation. After quenching, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer to remove water-soluble impurities, and then perform a solvent swap to a crystallization solvent (e.g., ethanol, isopropanol/heptane). [15]* Cause 3: Wrong Crystallization Solvent:
-
Solution: Conduct a solvent screen to find the optimal system for crystallization. A good system is one where the product is sparingly soluble at room temperature but highly soluble at reflux. Common choices include ethanol, isopropanol, or mixtures like toluene/heptane.
-
Part 3: Recommended Scale-Up Protocols
Protocol 1: General Procedure for Scale-Up Vilsmeier-Haack Formylation
(This is a general guide. All steps must be adapted and validated for your specific substrate and equipment.)
-
Reactor Preparation: Ensure a clean, dry, glass-lined or Hastelloy reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel is inerted with nitrogen.
-
Reagent Charging: Charge anhydrous N,N-dimethylformamide (1.5 equivalents) to the reactor. Begin stirring and cool the reactor contents to 0-5 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition may take 1-2 hours depending on scale.
-
Reagent Maturation: Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
Substrate Addition: Add the substituted indole (1.0 equivalent), either as a solid or as a solution in a minimal amount of anhydrous solvent (e.g., dichloromethane), in portions, ensuring the temperature remains below 20 °C.
-
Reaction: Allow the reaction to warm to the desired temperature (typically 25-50 °C) and stir until reaction completion is confirmed by in-process control (e.g., HPLC).
Protocol 2: Safe and Scalable Aqueous Work-Up
-
Quench Pot Preparation: In a separate, larger reactor, prepare a quench solution of 10% w/w aqueous sodium carbonate (approx. 10 volumes relative to the reaction mixture). Cool the quench solution to 10-15 °C.
-
Controlled Quench (Reverse Addition): Slowly transfer the completed reaction mixture from Protocol 1 into the vigorously stirred quench solution. Carefully monitor the internal temperature of the quench pot and adjust the addition rate to maintain it below 25 °C.
-
Hydrolysis & Precipitation: After the addition is complete, stir the resulting slurry for 1-2 hours at room temperature to ensure complete hydrolysis.
-
Isolation: Isolate the precipitated product by filtration.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7) to remove inorganic salts.
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 50-60 °C) to a constant weight.
Part 4: Data Summary
Table 1: Troubleshooting Summary for Vilsmeier-Haack Scale-Up
| Problem Observed | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Moisture; Poor reagent quality; Incorrect stoichiometry. | Use anhydrous reagents/solvents under N₂; Verify reagent purity; Optimize molar ratios (typically 1.1-1.5 eq. of Vilsmeier reagent). [13] |
| Tar / Polymer Formation | Poor temperature control; Highly activated substrate. | Improve reactor cooling; Slow down reagent addition; Use lower reaction temperature and shorter time. [9] |
| Uncontrolled Exotherm on Quench | Rapid hydrolysis of excess reagents. | Use a controlled reverse addition into a cooled, buffered aqueous solution (e.g., Na₂CO₃ or NaOAc). [14] |
| Product "Oils Out" | High impurity load; Incorrect pH/temperature. | Perform solvent extraction/wash before isolation; Screen for optimal pH and crystallization solvent/temperature profile. |
| Difficult Purification | Formation of regioisomers or N-formylated byproducts. | Optimize reaction conditions for selectivity; Recrystallize from a suitable solvent system to purge impurities. [15] |
References
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2017). ResearchGate. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017). Semantic Scholar. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central (PMC). [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. ResearchGate. [Link]
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. ACS Publications. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Applicable Chemistry. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Oriental Journal of Chemistry. [Link]
- Method for producing indole-3-carbinol.
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]
-
Problems with Fischer indole synthesis. Reddit. [Link]
-
Why Do Some Fischer Indolizations Fail? PubMed Central (PMC). [Link]
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]
-
indole-3-aldehyde. Organic Syntheses Procedure. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Indole-3-carbaldehyde. Wikipedia. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
stability issues of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde under acidic conditions
Welcome to the technical support center for 4-(trifluoromethyl)-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the successful application of this versatile building block.
Introduction to the Stability of this compound
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl (CF3) group at the 4-position significantly influences the electronic properties of the indole ring, which in turn affects its reactivity and stability. While the CF3 group itself is generally robust, the indole core can be susceptible to degradation under certain conditions, especially in acidic media. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound under acidic conditions?
A1: The main stability issue arises from the inherent reactivity of the indole nucleus in the presence of acid. The electron-rich pyrrole ring of the indole is susceptible to protonation, which can lead to subsequent reactions. While the electron-withdrawing nature of the CF3 group at the 4-position can somewhat deactivate the benzene ring towards electrophilic attack, the pyrrole ring remains reactive. The primary concerns are acid-catalyzed dimerization or polymerization, and in some cases, degradation of the aldehyde functional group.
Q2: How does the trifluoromethyl group at the 4-position affect the stability of the indole ring in acid compared to unsubstituted indole-3-carbaldehyde?
A2: The trifluoromethyl group is a strong electron-withdrawing group. Its presence at the 4-position reduces the electron density of the indole ring system. This has a dual effect. On one hand, it can decrease the susceptibility of the benzene portion of the indole to electrophilic attack. On the other hand, it can influence the nucleophilicity of the C3 position, which is typically the most reactive site in indoles. This can alter the course of acid-catalyzed reactions compared to unsubstituted indole-3-carbaldehyde. While generally robust, fluorinated indoles can undergo defluorination under harsh conditions, although the CF3 group is significantly more stable than monofluoromethyl (CH2F) or difluoromethyl (CHF2) groups[1].
Q3: At what pH range does this compound start to show significant degradation?
Q4: What are the likely degradation products of this compound in acidic media?
A4: Based on the known reactivity of indoles in acid, the most probable degradation pathway is acid-catalyzed self-condensation or polymerization. This occurs through the protonation of the indole ring, followed by nucleophilic attack by another indole molecule. This can lead to the formation of dimeric and oligomeric species, which are often highly colored and insoluble. While less common, under certain conditions, reactions involving the aldehyde group, such as acetal formation in the presence of alcohols, can also occur.
Q5: Can I use common mineral acids like HCl or H2SO4 in reactions with this compound?
A5: The use of strong mineral acids should be approached with caution.[2] If your reaction requires acidic catalysis, it is recommended to use milder acids or Lewis acids. If a strong protic acid is necessary, it should be used in catalytic amounts and at the lowest possible temperature to minimize degradation. Monitoring the reaction closely by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound under acidic conditions.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with the formation of a dark, insoluble precipitate. | Acid-catalyzed polymerization of the indole starting material. | - Reduce Acid Concentration: Use a catalytic amount of acid instead of stoichiometric amounts. - Use a Milder Acid: Consider using a weaker organic acid (e.g., acetic acid) or a Lewis acid (e.g., ZnCl2, Sc(OTf)3). - Lower the Temperature: Perform the reaction at a lower temperature to slow down the rate of polymerization. |
| Multiple spots on TLC, with some remaining at the baseline. | A mixture of desired product and polymeric byproducts. | - Optimize Reaction Time: Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant byproduct formation occurs. - Purification Strategy: Polymeric byproducts are often less soluble. Attempt to precipitate the polymer by adding a non-polar solvent and filtering it off. The desired product may then be purified from the filtrate by column chromatography. |
| Disappearance of the starting material on TLC, but no desired product is observed. | The desired product might also be unstable under the reaction conditions or during workup. | - In-situ Analysis: Analyze a quenched aliquot of the reaction mixture by LC-MS or NMR to identify the product before workup. - Modified Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to neutralize the acid and prevent further degradation. Avoid prolonged exposure to acidic conditions. |
| Inconsistent reaction outcomes. | Sensitivity to trace amounts of water or air. | - Anhydrous Conditions: Ensure all solvents and reagents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Degas Solvents: If applicable, degas the solvents to remove dissolved oxygen, which can sometimes contribute to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for an Acid-Catalyzed Reaction
This protocol provides a starting point for performing an acid-catalyzed reaction while minimizing the degradation of this compound.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and the appropriate reaction partner.
-
Dissolve the solids in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
-
Reaction Initiation:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid) portion-wise or as a solution in the reaction solvent.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC at regular intervals.
-
-
Workup:
-
Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Stability Assessment by HPLC
This protocol can be used to evaluate the stability of this compound under your specific acidic conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, dilute the stock solution with your acidic reaction medium to the final reaction concentration.
-
Prepare a control sample by diluting the stock solution with a neutral solvent.
-
-
Incubation:
-
Maintain the vials at the intended reaction temperature.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench it with a suitable base to stop the degradation, and dilute it with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the samples onto a suitable HPLC system (e.g., a C18 column).
-
Monitor the disappearance of the starting material peak and the appearance of any new peaks corresponding to degradation products.
-
Quantify the percentage of the remaining starting material at each time point to determine the degradation rate.
-
Visualizing Reaction Pathways
Acid-Catalyzed Dimerization of Indole
Caption: Generalized mechanism of acid-catalyzed indole dimerization.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of the compound by HPLC.
References
- BenchChem. (2025). Preventing defluorination of fluorinated indole compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem Technical Support.
Sources
common side products in the formylation of 4-(trifluoromethyl)-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the formylation of 4-(trifluoromethyl)-1H-indole. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the challenges of this specific transformation, ensuring the successful synthesis of the high-value intermediate, 4-(trifluoromethyl)-1H-indole-3-carbaldehyde.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of the key challenges and considerations for this reaction.
Q1: Why is the formylation of 4-(trifluoromethyl)-1H-indole more challenging than that of unsubstituted indole?
A1: The primary challenge arises from the electronic properties of the trifluoromethyl (CF₃) group. The CF₃ group is a strong electron-withdrawing group, which significantly decreases the electron density of the entire indole ring system. The Vilsmeier-Haack reaction, the most common formylation method, is an electrophilic aromatic substitution.[1][2] Its success hinges on the nucleophilicity of the indole ring. The deactivating effect of the CF₃ group makes the indole less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent, often requiring more forcing conditions (higher temperatures or longer reaction times), which can lead to an increased incidence of side products.
Q2: What is the expected major product, and what are the most common side products I should watch for?
A2: The desired and major product is This compound . The C3 position is the most electron-rich and kinetically favored site for electrophilic attack on the indole ring.[3]
However, due to the challenging nature of the substrate, several side products can be observed:
-
Unreacted Starting Material: Incomplete conversion due to the deactivated ring.
-
N-Formylation Product: Formation of 1-formyl-4-(trifluoromethyl)-1H-indole .
-
Alternative C-Formylation: Minor formation of other isomers, though less common.
-
Di-formylated Products: Under harsh conditions, products like 1,3-diformyl-4-(trifluoromethyl)-1H-indole may appear.
-
Polymeric/Tarry Materials: Decomposition of starting material or intermediates under forcing conditions.
Q3: Which formylation method is recommended for this substrate?
A3: The Vilsmeier-Haack reaction remains the most reliable and widely used method.[3][4] It involves the use of a phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent in situ.[5] While other methods like the Duff or Reimer-Tiemann reactions exist, they often require even more reactive substrates (e.g., phenols) and are generally less suitable for this deactivated indole.[6]
Section 2: Troubleshooting Guide: From Problem to Solution
This guide is structured by common experimental observations. Identify your issue in the table below to find probable causes and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Troubleshooting Steps & Scientific Rationale |
| 1. Low or No Conversion (TLC/LC-MS shows mainly starting material) | A. Insufficient Reactivity: The reaction conditions (temperature, time) are too mild for the deactivated substrate. B. Impure Reagents: Moisture in the DMF or degraded POCl₃ can quench the Vilsmeier reagent. | Solution A: Gradually increase the reaction temperature. Start at 0-25°C and, if no conversion is observed, slowly raise the temperature to 40-60°C. Monitor closely by TLC. Rationale: Increasing thermal energy helps overcome the activation barrier for the less nucleophilic indole. Solution B: Use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Rationale: The Vilsmeier reagent is highly electrophilic and readily hydrolyzes.[5] |
| 2. Multiple Spots on TLC (Besides starting material and desired product) | A. N-Formylation: A significant amount of the 1-formyl isomer is forming. B. Di-formylation: Reaction conditions are too harsh, leading to a second formylation event. C. Degradation: High temperatures are causing decomposition. | Solution A: Control the stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents). Add the POCl₃ to the DMF at 0°C and allow the reagent to pre-form before adding the indole solution, also at a low temperature. Rationale: N-formylation can be competitive. Low temperatures and controlled stoichiometry favor the kinetically preferred C3-attack over N-attack.[7] Solution B: Reduce the reaction temperature and time. If higher temperatures are needed for conversion, consider reducing the equivalents of the Vilsmeier reagent to just over 1.0. Rationale: Di-formylation is typically a result of excessive energy input and an excess of the formylating agent. Solution C: Ensure a homogenous reaction mixture and efficient stirring to avoid localized overheating. If high temperatures are unavoidable, shorten the reaction time as much as possible. |
| 3. Product is a Dark Oil/Tar (Difficult to purify) | A. Reaction Overheating: Uncontrolled exothermic reaction upon reagent addition. B. Harsh Quench: The workup procedure is causing degradation of the intermediate iminium salt or product. | Solution A: Add the POCl₃ to DMF very slowly at 0°C or below. Similarly, add the indole substrate solution dropwise to the pre-formed Vilsmeier reagent, maintaining a low internal temperature. Rationale: The formation of the Vilsmeier reagent and the subsequent electrophilic substitution are exothermic. Solution B: Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Then, carefully neutralize with a cold aqueous base (e.g., NaOH or Na₂CO₃ solution), keeping the temperature below 20°C. Rationale: The intermediate iminium salt must be hydrolyzed to the aldehyde. A controlled, cold quench prevents side reactions and degradation that can occur from the heat generated during neutralization.[6] |
Section 3: Mechanistic Insight & Side Product Formation
Understanding the reaction mechanism is key to controlling its outcome. The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich indole.
Caption: Vilsmeier-Haack mechanism showing major and side pathways.
Analysis of Side Product Formation:
-
1-Formyl-4-(trifluoromethyl)-1H-indole: The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile. While C3 attack is generally faster, N-formylation can become significant, particularly if the reaction temperature is elevated or if there is steric hindrance at C3 (not an issue in this case). The N-formyl product can sometimes revert to the starting material during aqueous workup, but it can also be a stable, isolable side product.[7]
-
Di-formylated Products: If an excess of the Vilsmeier reagent is used and the conditions are forcing, the initially formed 3-formyl product can undergo a second formylation. The most likely position for this second attack is the indole nitrogen, leading to the 1,3-diformyl derivative. This is because the C3-formyl group further deactivates the ring towards another electrophilic substitution on carbon, leaving the nitrogen as the most nucleophilic site.
Section 4: Experimental Protocol & Characterization
This section provides a baseline protocol and guidance on identifying your products.
Optimized Protocol for Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous DMF (5.0 eq.). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 4-(trifluoromethyl)-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If conversion is slow, gently warm the reaction mixture to 40°C and continue monitoring.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Slowly neutralize the mixture to pH 8-9 with a cold 2M NaOH solution, maintaining the temperature below 20°C.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Caption: Recommended experimental workflow for the formylation reaction.
Characterization of Products by NMR and MS
Identifying side products is crucial for optimizing your reaction. Use LC-MS for initial identification and NMR for structural confirmation.
-
Mass Spectrometry (MS):
-
Desired Product (C₁₀H₆F₃NO): Expected M+H⁺ ~214.05
-
N-Formyl Side Product (C₁₀H₆F₃NO): Same mass as the desired product. LC retention time will be different. Fragmentation patterns may also differ.
-
Di-Formyl Side Product (C₁₁H₆F₃NO₂): Expected M+H⁺ ~242.04
-
-
¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):
-
This compound: Look for a characteristic aldehyde proton singlet (~10 ppm), a singlet or doublet for the H2 proton (~8.0-8.5 ppm), and the disappearance of the original H3 proton signal. A broad singlet for the N-H proton will also be present (>8.5 ppm).
-
1-formyl-4-(trifluoromethyl)-1H-indole: The most telling signal is the N-formyl proton, which will appear as a singlet downfield (~8.5-9.5 ppm). The characteristic broad N-H signal will be absent. The proton at C3 will still be present and will likely appear as a doublet.
-
References
- Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
- Patil, P., Bari, S., & Shinde, D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 134-146.
- Merck. (Various Years).
- Xue, J., Zhang, Y. S., Huan, Z., & Cheng, J. P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of organic chemistry, 87(22), 15539–15546.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Aghazadeh, M., & Ramazani, A. (2019). Formation of indole trimers in Vilsmeier type reactions. ARKIVOC, 2019(6), 141-148.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Li, W., Liu, Z., Tang, R., Yin, D., & Chen, J. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine drugs, 15(3), 82.
- Akgün, E., & Tunali, M. (1988). Reaction of electron rich heterocycles with electrophiles. Formylation of indoles via thiomethylation.
- Li, G., Wang, Y., Li, W., Liu, W., & Zhang, J. (2023). Photoredox-catalyzed diastereoselective dearomative prenylation and reverse-prenylation of electron-deficient indole derivatives.
- Forgács, A., Kuki, Á., & Szabó, D. (2006). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules (Basel, Switzerland), 11(12), 978–987.
- Wang, Y., Zhang, Y., & Xu, J. (2023). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ChemistrySelect, 8(40).
- Ahluwalia, V. K., & Kumar, S. (2009). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
- Forgács, A., Kuki, Á., & Szabó, D. (2006). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules, 11(12), 978-987.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Efficient Synthesis of Trifluoromethyl Indole Derivatives: A Greener Approach for Organic Synthesis. Retrieved from [Link]
- Gerus, I. I., Kliuchko, S. V., & Tolmachev, A. A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 80-88.
- Nasresfahani, M., & Kiasat, A. R. (2021). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 23(1), 185-212.
- Xue, J., Zhang, Y. S., Huan, Z., & Cheng, J. P. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 86-100.
- Kim, J. G., & Jang, D. O. (2010). Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions. Synlett, 2010(8), 1231-1234.
- Bingul, M., & Karaali, N. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Science and Engineering, 20(3), 736-744.
- García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(31), 5841-5843.
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
- Ramos-Tomillero, I., Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2015).
- Hong, D., & Hong, S. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.
- Varghese, J. R., & Bhalerao, D. S. (2021). A polymeric ionic liquid catalyst for the N-formylation and N-methylation of amines using CO2/PhSiH3. New Journal of Chemistry, 45(44), 20853-20860.
- Aghazadeh, M., & Ramazani, A. (2019). Formation of indole trimers in Vilsmeier type reactions. ARKIVOC, 2019(6), 141-148.
- Chen, G. L., Chen, B. H., & Lin, Y. S. (2017). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules (Basel, Switzerland), 22(8), 1335.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting low reactivity of the aldehyde group in subsequent reactions
Technical Support Center: Aldehyde Chemistry
Guide: Troubleshooting Low Reactivity of the Aldehyde Group in Subsequent Reactions
As a Senior Application Scientist, I've frequently encountered researchers facing challenges with stubborn aldehyde groups that refuse to participate in desired reactions. This guide is structured to move beyond simple procedural lists and delve into the causal chemistry. We will diagnose the root cause of low reactivity and explore robust, field-proven strategies to overcome it.
Part 1: Foundational Principles - Why is My Aldehyde Unreactive?
Before troubleshooting, it's crucial to understand the factors governing an aldehyde's reactivity. The core of its function is the electrophilic nature of the carbonyl carbon, which bears a partial positive charge (δ+) and invites attack by nucleophiles.[1][2][3] The magnitude of this positive charge and the accessibility of the carbonyl carbon are the primary determinants of reactivity.
Two main factors are at play:
-
Electronic Effects : The nature of the substituent group (R-group) attached to the carbonyl can either enhance or diminish the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs) : Groups like halogens or nitro groups pull electron density away from the carbonyl carbon, increasing its partial positive charge and making the aldehyde more reactive.[4]
-
Electron-Donating Groups (EDGs) : Alkyl groups or resonance-donating aromatic rings push electron density towards the carbonyl carbon.[4][5][6] This partially neutralizes the positive charge, making the aldehyde less reactive.[4][5][6]
-
-
Steric Hindrance : The physical bulk of the R-group can block the nucleophile's path to the carbonyl carbon.[2][7][8][9] Large, branched alkyl groups or ortho-substituted aromatic rings can significantly slow down or prevent a reaction.[2][10][11][12] Aldehydes are generally more reactive than ketones precisely because they have a small hydrogen atom on one side, presenting a less hindered face for nucleophilic attack.[1][6][13]
Caption: Factors influencing aldehyde reactivity.
Part 2: Troubleshooting Guide & FAQs
This section is designed as a conversation to walk you through common problems and their solutions.
Q1: My reaction is sluggish or failing to proceed. What are the most common culprits I should investigate first?
A1: Before assuming the aldehyde's inherent reactivity is the issue, always verify the fundamentals. This is the most common source of error.
-
Reagent Purity and Integrity:
-
Aldehyde: Aldehydes are prone to oxidation, forming unreactive carboxylic acids, or polymerization, especially upon storage.[14][15] Is your aldehyde old or has it been improperly stored? A simple purity check is essential.
-
Nucleophile: Is your nucleophile active? For example, Grignard reagents decompose in the presence of moisture or air.
-
Solvent: Is your solvent anhydrous and free of contaminants? Many reactions are sensitive to trace amounts of water.
-
-
Reaction Conditions:
-
Stoichiometry: Have you re-checked your calculations? An incorrect molar ratio of reactants can lead to poor conversion.
-
Temperature: Is the reaction being conducted at the optimal temperature? Some reactions require heating to overcome the activation energy barrier, while others need cold conditions to prevent side reactions.
-
Concentration: Are the reactants too dilute? Le Chatelier's principle dictates that higher concentrations can favor product formation, especially in equilibrium reactions.
-
Q2: I suspect my aldehyde has degraded. How can I quickly test for the presence of the active aldehyde group?
A2: Several classic qualitative tests can confirm the presence of a carbonyl group and, more specifically, an aldehyde. These are excellent for a quick diagnostic before moving to more complex solutions.
| Diagnostic Test | Reagent | Positive Result for Aldehyde | Principle |
| 2,4-DNPH Test | 2,4-Dinitrophenylhydrazine | Formation of a yellow, orange, or red precipitate.[16][17] | Confirms the presence of a carbonyl (aldehyde or ketone). The color can hint at conjugation.[17] |
| Tollens' Test | Ammoniacal silver nitrate [Ag(NH₃)₂]⁺ | Formation of a silver mirror or black precipitate.[16][18][19] | Differentiates aldehydes from ketones. Aldehydes are oxidized, reducing Ag⁺ to Ag(s).[19] |
| Fehling's Test | Copper(II) complex in a basic solution | Formation of a red-brown precipitate (Cu₂O).[16][18][19] | Primarily for aliphatic aldehydes. Aldehydes reduce Cu²⁺ to Cu⁺.[19] |
A positive 2,4-DNPH test followed by a positive Tollens' test strongly indicates your sample contains an active aldehyde. If the Tollens' test is negative, your aldehyde may have been oxidized to a carboxylic acid.
Q3: My aldehyde is sterically hindered and/or electronically deactivated by EDGs. How can I force it to react?
A3: This is where you need to enhance the electrophilicity of the carbonyl carbon or use a more potent nucleophile.
-
Lewis Acid Catalysis: This is often the most effective strategy. A Lewis acid (e.g., BF₃·OEt₂, TiCl₄, MgBr₂, Sc(OTf)₃) will coordinate to the carbonyl oxygen.[20] This coordination pulls electron density away from the carbon, making it a much "hotter" electrophile and more susceptible to nucleophilic attack.[20]
-
Brønsted Acid Catalysis: A strong acid can protonate the carbonyl oxygen, which also significantly increases the carbon's electrophilicity.[1][21] However, this is incompatible with acid-sensitive functional groups or strongly basic nucleophiles.[21]
-
Increase Temperature: Raising the reaction temperature provides the necessary activation energy to overcome steric repulsion. This should be done cautiously as it can also promote side reactions.
-
Use a More Reactive Nucleophile: If possible, switch to a more potent nucleophile. For example, an organolithium reagent is more reactive than a Grignard reagent.
-
Transition Metal Catalysis: For specific transformations, transition metal catalysts (e.g., Rhodium, Cobalt) can activate the aldehyde C-H bond itself, opening up entirely different reaction pathways beyond simple nucleophilic addition.[22]
Caption: Mechanism of Lewis Acid activation.
Q4: My molecule has multiple reactive sites. How can I prevent the aldehyde from reacting prematurely or causing side reactions?
A4: This is a classic chemoselectivity problem that is solved using protecting groups. You temporarily "mask" the aldehyde to render it inert while you perform reactions elsewhere in the molecule.
-
Acetal Protection: The most common method is to convert the aldehyde into an acetal or a cyclic acetal (using a diol like ethylene glycol).[23][24][25] Acetals are stable in neutral to strongly basic conditions and do not react with nucleophiles like Grignard reagents or hydrides.[23][26] They are easily removed (deprotected) later by treatment with aqueous acid.[24][26]
-
Thioacetal Protection: For reactions that require acidic conditions, thioacetals can be used. They are stable in both acidic and basic media and offer robust protection.[26]
Caption: A logical workflow for troubleshooting aldehyde reactivity.
Part 3: Key Experimental Protocols
Protocol 1: Aldehyde Purity Check via 2,4-DNPH Derivatization
This protocol confirms the presence of the carbonyl functional group.
-
Preparation: Create the 2,4-DNPH reagent by dissolving 0.5 g of 2,4-dinitrophenylhydrazine in 100 mL of ethanol.
-
Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of your aldehyde in a minimal amount of ethanol in a test tube.
-
Reaction: Add 1-2 mL of the 2,4-DNPH reagent to the test tube.[16]
-
Observation: Vigorously shake the mixture. The formation of a yellow to deep red precipitate within a few minutes indicates the presence of an aldehyde or ketone.[27] No precipitate suggests the absence or significant degradation of the carbonyl compound.
Protocol 2: Small-Scale Test Reaction with a Positive Control
This protocol validates your reaction conditions and nucleophile activity.
-
Setup: Prepare two identical small-scale reactions in parallel (e.g., in small vials).
-
Reaction A (Test): Use your aldehyde of interest.
-
Reaction B (Positive Control): Use a known, highly reactive aldehyde (e.g., benzaldehyde or freshly distilled acetaldehyde) in place of your test aldehyde, keeping all other reagents and conditions identical.
-
Execution: Run both reactions under your intended experimental conditions.
-
Analysis: Monitor both reactions by TLC or another appropriate method.
-
If Reaction B works but Reaction A fails , the problem lies with the reactivity of your specific aldehyde.
-
If both reactions fail , the issue is likely with your other reagents (e.g., inactive nucleophile, wet solvent) or the reaction conditions themselves.
-
Protocol 3: General Protocol for Lewis Acid-Catalyzed Activation
This protocol provides a general starting point for using a Lewis acid to enhance reactivity.
-
Drying: Ensure all glassware is oven- or flame-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Initial Mixture: In the reaction flask, dissolve your aldehyde substrate and any other non-nucleophilic reagents in the anhydrous solvent.
-
Cooling: Cool the mixture to the desired temperature (often 0 °C or -78 °C to control the reaction rate).
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., 1.1 equivalents of BF₃·OEt₂) to the solution and stir for 15-30 minutes. This allows the aldehyde-Lewis acid complex to form.
-
Nucleophile Addition: Add the nucleophile dropwise to the activated mixture.
-
Reaction & Workup: Allow the reaction to proceed as planned, followed by a standard aqueous workup to quench the Lewis acid.
References
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. Retrieved from [Link]
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
Quora. (2018). Why are aldehydes more reactive than ketone in a nucleophilic addition reaction? Retrieved from [Link]
-
Britannica. (2025). Aldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Key Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
GeeksforGeeks. (2025). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Yuan, Z., et al. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]
-
PubMed. (2021). Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. Retrieved from [Link]
-
Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Retrieved from [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (n.d.). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Retrieved from [Link]
-
Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. Retrieved from [Link]
-
Khan Academy. (2013). Reactivity of aldehydes and ketones. YouTube. Retrieved from [Link]
-
Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved from [Link]
-
Rogue Chem. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. Retrieved from [Link]
-
University of Technology. (2021). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]
-
JoVE. (2020). Video: Identification of Unknown Aldehydes and Ketones - Procedure. Retrieved from [Link]
-
Kanazawa University. (2019). Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals. Retrieved from [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
ResearchGate. (2025). Activation of Unreactive Bonds in Organic Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). What is Activation of the Aldehyde. Retrieved from [Link]
-
CDC Stacks. (1999). New analytical method for determining aldehydes in aqueous samples. Retrieved from [Link]
-
Filo. (2025). Explain reactivity of aldehyde and ketones in nucleophilic addition reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Keika Ventures. (n.d.). Analytical Method 2539: Aldehyde, Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Aldehydes and Ketones and their Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
askIITians. (2025). Aldehydes are more reactive toward nucleophilic addition reactions. Retrieved from [Link]
Sources
- 1. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. quora.com [quora.com]
- 3. jackwestin.com [jackwestin.com]
- 4. brainkart.com [brainkart.com]
- 5. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 6. Aldehydes are more reactive toward nucleophilic addition reactions th - askIITians [askiitians.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Explain reactivity of aldehyde and ketones in nucleophilic addition react.. [askfilo.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 15. Aldehyde - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. Video: Identification of Unknown Aldehydes and Ketones - Procedure [jove.com]
- 18. studymind.co.uk [studymind.co.uk]
- 19. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 20. What is Activation of the Aldehyde | lookchem [lookchem.com]
- 21. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 22. Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 25. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 26. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 27. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
methods for removing impurities from crude 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
Introduction
Welcome to the technical support guide for the purification of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde (CAS 959236-12-5). This molecule is a critical building block in medicinal chemistry and materials science, often utilized in the synthesis of pharmaceuticals targeting a range of disorders.[1] The presence of impurities, even in trace amounts, can significantly impact downstream reaction yields, biological activity, and overall product integrity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the purification of this specific indole derivative. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to optimize your purification strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?
A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common problem in recrystallization. This typically occurs for two main reasons: the melting point of your compound is low relative to the solvent's boiling point, or the presence of significant impurities is depressing the melting point of the mixture.[2][3]
Causality & Solution:
-
High Impurity Load: A high concentration of impurities can create a eutectic mixture with a melting point lower than the boiling point of the solvent.
-
Solution: Before a full recrystallization, try an initial purification step. A simple solvent wash with a non-polar solvent like hexane might remove greasy, non-polar impurities. Alternatively, a quick pass through a silica plug can remove highly polar impurities.
-
-
Cooling Too Rapidly: If a saturated solution is cooled too quickly, the molecules don't have sufficient time to align into a crystal lattice, causing them to crash out as a disordered, supercooled liquid (an oil).
-
Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent (the one in which the compound is more soluble if using a mixed-solvent system) to ensure complete dissolution.[4] Then, slow down the cooling process. Insulate the flask by placing it in a beaker of warm water or wrapping it in glass wool to allow for gradual cooling over several hours.[2]
-
-
Inappropriate Solvent Choice: The solubility curve of your compound in the chosen solvent may be too shallow, or the boiling point of the solvent may be higher than the compound's melting point.
-
Solution: Re-evaluate your solvent system. For this compound, which is a polar molecule, consider mixed solvent systems where it is highly soluble in one solvent and poorly soluble in the other (e.g., Ethyl Acetate/Hexane, Acetone/Water, or Ethanol/Water). This allows for finer control over the saturation point.
-
Q2: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column. Why is this happening?
A2: Streaking (or tailing) during chromatography is usually a sign of an undesirable interaction between your compound and the stationary phase, or an issue with the sample application or mobile phase.
Causality & Solution:
-
Acidic Nature of Silica Gel: Standard silica gel is slightly acidic. The indole nitrogen in your compound is weakly basic, and the aldehyde can be sensitive. Strong interactions or even a slow reaction on the silica surface can cause tailing.
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine or ammonia to your eluent system.[5] This neutralizes the acidic sites on the silica, preventing strong adsorption of your compound. Always perform a co-spot on a TLC plate with the neutralized eluent to confirm it resolves the issue before committing to a column.
-
-
Sample Overload: Applying too much sample to the TLC plate or column is a frequent cause of streaking. The stationary phase becomes saturated at the point of application, leading to poor separation.
-
Solution: For TLC, spot a more dilute solution of your crude material. For column chromatography, a general rule is to use a 20:1 to 50:1 ratio of silica gel to crude compound by weight; for difficult separations, this ratio may need to be increased.[6]
-
-
Poor Solubility in Eluent: If your compound is not fully soluble in the mobile phase as it moves through the column, it can lead to a "smearing" effect.
-
Solution: Ensure your chosen eluent system can adequately dissolve your compound. If the ideal eluent for separation is one in which your compound has poor solubility, consider a "dry loading" technique.[7] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of your column.
-
Q3: My yield is very low after recrystallization. Where could my product have gone?
A3: Low recovery is a frustrating but solvable issue. The cause is often related to the solvent volume or handling steps.
Causality & Solution:
-
Using Too Much Solvent: This is the most common reason for low yield.[3][8] Your compound has some degree of solubility even in the cold solvent, and an excessive volume will retain a significant portion of your product in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. It's better to add the solvent in small portions to the heated mixture until everything just dissolves. If you've already used too much, you can carefully evaporate some of the solvent and attempt the crystallization again.[8]
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, the product will crystallize on the filter paper or in the funnel stem.
-
Solution: Use a heated or jacketed funnel. If unavailable, pre-heat your filtration setup (funnel and receiving flask) in an oven and use a small amount of hot solvent to wet the filter paper just before filtration. Perform the filtration as quickly as possible.
-
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes. For some compounds, further cooling in a freezer may improve yield, provided the solvent does not freeze.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis is the Vilsmeier-Haack formylation of 4-(trifluoromethyl)-1H-indole. Potential impurities from this process include:
-
Unreacted Starting Material: 4-(trifluoromethyl)-1H-indole.
-
Reagents/Byproducts: Residual dimethylformamide (DMF) or phosphorus oxychloride byproducts. These are typically removed during the aqueous workup.
-
Regioisomers: While formylation is highly selective for the C3 position of the indole ring, trace amounts of other isomers could be present.
-
Polymeric Materials: Indoles can be sensitive to strong acids and may form colored polymeric impurities.
Q2: What is the best solvent system for recrystallizing this compound?
A2: The ideal solvent is one in which the compound is very soluble at high temperatures and poorly soluble at low temperatures. Based on the polarity of this compound, which is a light yellow to yellow solid, good starting points are:
-
Single Solvents: Isopropanol, Ethanol, or Ethyl Acetate.
-
Mixed Solvents: An excellent approach for fine-tuning solubility is using a mixed solvent system.[3] Good candidates include:
-
Ethyl Acetate / Hexanes
-
Acetone / Water
-
Ethanol / Water
-
To select the best system, perform small-scale solubility tests in test tubes.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the purity of your crude material and the nature of the impurities. A workflow for this decision is outlined below.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Storage and Long-Term Stability of Trifluoromethylated Aromatic Aldehydes
Document ID: TSC-TFAA-2026-01
Last Updated: January 3, 2026
Introduction: The Unique Challenge of Trifluoromethylated Aromatic Aldehydes
Trifluoromethylated aromatic aldehydes are indispensable building blocks in modern drug discovery, agrochemical development, and materials science.[1] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] However, the powerful electron-withdrawing nature of the -CF3 group, which makes these compounds so valuable, also imparts unique stability challenges not always observed with their non-fluorinated analogs.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage, handling, and troubleshooting of common issues related to the long-term stability of trifluoromethylated aromatic aldehydes. Our goal is to equip you with the expertise to mitigate degradation, ensure experimental reproducibility, and preserve the integrity of these critical reagents.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the stability and handling of these reagents.
Q1: What are the primary degradation pathways for trifluoromethylated aromatic aldehydes?
A1: Like most aldehydes, these compounds are susceptible to several degradation pathways. However, the reactivity is often exacerbated by the electron-deficient nature of the carbonyl carbon. The main pathways are:
-
Oxidation: This is the most common degradation route. Atmospheric oxygen can readily oxidize the aldehyde to the corresponding, and often less reactive, trifluoromethylated benzoic acid.[3][4] This is often observed as the formation of a white crystalline solid in a liquid aldehyde sample.
-
Hydration: The electron-withdrawing -CF3 group significantly destabilizes the carbonyl group, making it more electrophilic and prone to hydration (reaction with water) to form a gem-diol hydrate.[5] While often reversible, the equilibrium for many trifluoromethylated aldehydes favors the hydrate form, which can complicate reactions and analytical characterization.[5][6]
-
Polymerization/Condensation: Aldehydes can undergo acid-catalyzed polymerization or self-condensation reactions (e.g., aldol condensation), though this is sometimes less pronounced for aromatic aldehydes compared to aliphatic ones.[7][8] Trace acidic impurities, often formed via oxidation, can catalyze these processes.[7]
Q2: What are the ideal storage conditions?
A2: To minimize degradation, strict storage protocols are essential.
-
Temperature: Store at 2-8°C (refrigerated). For very sensitive compounds or long-term storage ( >6 months), storage at -20°C is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[9][10][11]
-
Atmosphere: These compounds are often air-sensitive.[9][12] They should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9] Use of a desiccator is also recommended to protect from moisture.
-
Light: Protect from light by storing in amber vials or in a dark location to prevent photo-induced degradation.
-
Container: Use containers with tight-fitting seals. Polytetrafluoroethylene (PTFE)-lined caps are recommended. For bulk storage, polyethylene or polypropylene containers are suitable.[9]
Q3: My aldehyde has turned yellow and/or contains white crystals. What happened?
A3: This is a classic sign of degradation. The white crystalline solid is almost certainly the corresponding trifluoromethylated benzoic acid, formed via oxidation.[13][14] Yellowing can indicate the formation of polymeric byproducts or other minor impurities. The material should be repurified before use.
Q4: Can I use a stabilizer for long-term storage?
A4: Yes, for aromatic aldehydes that are particularly prone to oxidation but do not readily polymerize, small amounts (a fraction of a percent) of an antioxidant can be effective.[15]
-
Thiourea: Has been shown to be an excellent oxidation inhibitor for aromatic aldehydes like benzaldehyde.[15]
-
Hydroquinone: Often used as a general-purpose polymerization inhibitor, but its effectiveness against oxidation may be limited compared to other agents.
-
BHT (Butylated Hydroxytoluene): A common radical scavenger that can inhibit autoxidation.[16]
It is critical to note that any stabilizer must be chemically compatible with your intended downstream application.
Q5: How does the position of the -CF3 group (ortho, meta, para) affect stability?
A5: The position can have a subtle but important impact. An ortho-CF3 group can sterically hinder the approach of nucleophiles or oxidants to the aldehyde group to some extent. However, the electronic effect is dominant. All three isomers render the aldehyde highly susceptible to nucleophilic attack (including hydration) and oxidation due to the strong inductive electron withdrawal.
Troubleshooting Guide
This table is designed to help you quickly diagnose and solve common problems encountered during the use and storage of trifluoromethylated aromatic aldehydes.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| White Crystalline Precipitate | Oxidation: The aldehyde has oxidized to the corresponding carboxylic acid. | Purification: Purify the aldehyde via distillation under reduced pressure or flash column chromatography. Prevention: Ensure storage under an inert atmosphere (Argon/Nitrogen) and at low temperatures (2-8°C).[9][12] |
| Decreased Purity by NMR/GC-MS | Multiple Degradation Pathways: A combination of oxidation, hydration, and/or polymerization. | Purity Assessment: Use ¹H and ¹⁹F NMR to identify major impurities. The hydrate will have a distinct chemical shift. Repurification: Distill or chromatograph the material immediately before use. |
| Inconsistent Reaction Yields | Variable Reagent Purity: Using a partially degraded aldehyde. Hydrate Formation: Water in the reaction solvent or from the aldehyde itself is forming the less reactive hydrate. | Purity Check: Always check the purity of the aldehyde before starting a reaction. Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere. Consider using a Dean-Stark trap for reactions that are sensitive to water.[1] |
| Liquid Appears Viscous or Discolored | Polymerization/Condensation: Formation of higher molecular weight byproducts. | Discard or Purify: For significant polymerization, it may be more cost-effective to discard the reagent. Minor discoloration may be removed by distillation. Inhibitor: Consider adding a small amount of a polymerization inhibitor like hydroquinone for long-term storage if compatible with future use. |
| Broad ¹H NMR Signal for Aldehyde Proton | Hydrate Equilibrium: Rapid exchange between the aldehyde and its gem-diol hydrate form in the NMR solvent (especially if protic or contains trace water). | Solvent Choice: Use a rigorously dry, aprotic NMR solvent (e.g., Benzene-d₆, Toluene-d₈). Low Temperature NMR: Cooling the sample may slow the exchange rate, allowing for the resolution of both aldehyde and hydrate signals. |
Key Experimental Protocols
Protocol 1: Purity Assessment by ¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is a highly sensitive technique for assessing the purity of trifluoromethylated compounds. The -CF3 group provides a clean, distinct signal, and the chemical shift is highly sensitive to the electronic environment, allowing for easy differentiation between the aldehyde, its oxidized acid form, and the hydrate.
Procedure:
-
Sample Preparation: Prepare a solution of the aldehyde (approx. 10-20 mg) in a dry, aprotic NMR solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
-
Acquisition: Acquire a standard proton-decoupled ¹⁹F NMR spectrum. A common reference standard is trifluorotoluene (δ ≈ -63.7 ppm) or hexafluorobenzene (δ ≈ -164.9 ppm).
-
Analysis:
-
Identify the main signal corresponding to the trifluoromethyl group of the aldehyde.
-
Look for a smaller, downfield signal which typically corresponds to the trifluoromethylated benzoic acid.
-
A signal slightly upfield of the aldehyde peak may indicate the presence of the gem-diol hydrate.
-
Integrate the peaks to quantify the relative percentages of each species. Purity is calculated as: (Integral of Aldehyde Peak / Sum of All Integrals) * 100%.
-
Protocol 2: Inert Atmosphere Handling and Aliquoting
Rationale: The primary cause of degradation is exposure to atmospheric oxygen and moisture.[9] Proper handling under an inert atmosphere is the most effective preventative measure.
Procedure:
-
Preparation: Ensure you have a supply of dry inert gas (argon or nitrogen), a Schlenk line or glovebox, and oven-dried glassware (syringes, needles, receiving flask).
-
Inerting: Place the sealed bottle of the aldehyde and the receiving flask (with a septum cap) under inert atmosphere by connecting them to the Schlenk line and performing at least three vacuum/backfill cycles.
-
Warming: Allow the aldehyde bottle to warm completely to room temperature before opening to prevent moisture condensation.
-
Transfer: Using a dry, gas-tight syringe that has been flushed with inert gas, carefully pierce the septum of the aldehyde bottle. Slowly draw the desired volume of the liquid aldehyde.
-
Dispensing: Transfer the aldehyde to the receiving flask by piercing its septum and dispensing the liquid. Maintain positive inert gas pressure in both vessels throughout the transfer.
-
Storage of Aliquots: Seal the receiving flask, wrap the septum with paraffin film, and store under the recommended conditions (refrigerated, protected from light). This prevents repeated exposure of the main stock bottle.
Visualization of Degradation Pathways
The following diagram illustrates the primary chemical transformations that lead to the degradation of a representative trifluoromethylated aromatic aldehyde.
Caption: Primary degradation routes for trifluoromethylated aromatic aldehydes.
References
- Roblin, R. O. (1942). U.S. Patent No. 2,280,311. Washington, DC: U.S. Patent and Trademark Office.
- Fleming, R. H. (1983). U.S. Patent No. 4,414,419. Washington, DC: U.S. Patent and Trademark Office.
- Levin, D., & Poulsen, T. B. (2023). W.O. Patent No. 2023/175065 A1. World Intellectual Property Organization.
-
Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Retrieved from [Link]
-
Prakash, G. K. S., Zhang, Z., Wang, F., Munoz, S. B., & Olah, G. A. (2014). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Angewandte Chemie International Edition, 53(4), 1153–1156. Retrieved from [Link]
-
Rzepa, H. S. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. Retrieved from [Link]
- Wang, J., et al. (2013). C.N. Patent No. 103274929B. China National Intellectual Property Administration.
-
Hussain, Z., et al. (2020). Chemical structures of aromatic aldehydes used in chemical synthesis. ResearchGate. Retrieved from [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 2-(trifluoromethyl)- (CAS 447-61-0). Retrieved from [Link]
-
Sandler, S. R. (1983). E.P. Patent No. 0096153 A2. European Patent Office. Retrieved from [Link]
-
Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry, 53(6), 898-906. Retrieved from [Link]
-
Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233. Retrieved from [Link]
- Solvay S.A. (2007). C.N. Patent No. 101066917A. China National Intellectual Property Administration.
-
Hariyati, P., et al. (2021). Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. Retrieved from [Link]
-
Wang, F., et al. (2007). Enantioselective Trifluoromethylation of Aromatic Aldehydes Catalyzed by Combinatorial Catalysts. ResearchGate. Retrieved from [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2010). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 132(25), 8130–8131. Retrieved from [Link]
Sources
- 1. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rzepa.net [rzepa.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 14. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 15. US2280311A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 16. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
avoiding degradation of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde during workup
Welcome to the technical support center for 4-(trifluoromethyl)-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this valuable synthetic intermediate. The presence of a strong electron-withdrawing trifluoromethyl group on the indole ring introduces unique stability challenges, particularly during reaction workup and purification. This guide provides in-depth troubleshooting advice and detailed protocols to help you minimize degradation and maximize your yield of high-purity material.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture (post-Vilsmeier-Haack) is a dark, tarry color after quenching. Is this normal?
A1: While some coloration is expected, a dark, tarry appearance often indicates degradation or polymerization. This can be caused by residual acidity from the Vilsmeier-Haack reagent (POCl₃/DMF). It is crucial to neutralize the reaction mixture thoroughly during the aqueous workup. Incomplete hydrolysis of the intermediate iminium salt can also lead to side reactions upon heating or prolonged standing.[1][2]
Q2: I am observing a new, more polar spot on my TLC after the aqueous workup. What could this be?
A2: A more polar spot is often indicative of the over-oxidation of the aldehyde to the corresponding carboxylic acid, 4-(trifluoromethyl)-1H-indole-3-carboxylic acid.[3] This is particularly a risk if the workup is not performed promptly or if the crude product is exposed to air for an extended period.
Q3: My yield drops significantly after silica gel column chromatography. Why is this happening?
A3: this compound can be sensitive to the acidic nature of standard silica gel.[4][5] The Lewis acidic sites on the silica surface can catalyze degradation or irreversible adsorption of your polar compound. You may observe streaking on the TLC plate and a colored band remaining on the column.
Q4: Can I use a different stationary phase for chromatography?
A4: Yes, for acid-sensitive compounds like this indole derivative, using neutral or basic alumina can be a good alternative to silica gel.[6][7][8][9] Neutral alumina is particularly useful for separating aldehydes and ketones.[4][6] It is always recommended to perform a small-scale test with your material on a TLC plate of the alternative stationary phase before committing to a large-scale column.
Q5: What is the best way to store this compound?
A5: The compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. It is typically a solid and should be kept tightly sealed to avoid moisture absorption.
Troubleshooting Guide: Degradation During Workup and Purification
This section provides a structured approach to identifying and resolving common issues encountered during the workup and purification of this compound.
| Symptom | Potential Cause | Recommended Action |
| Dark/Tarry Crude Product | Incomplete neutralization of acidic reagents. | Ensure the aqueous workup is performed with a sufficiently concentrated base (e.g., 2M NaOH) until the aqueous layer is strongly basic (pH > 10).[10] |
| Overheating during reaction or workup. | Maintain careful temperature control during the reaction and avoid excessive heating during solvent removal. | |
| Low Yield of Isolated Product | Degradation on silica gel column. | Consider using neutral alumina for chromatography or deactivating the silica gel with a triethylamine-containing eluent.[4][7][8][11] |
| Incomplete extraction from the aqueous layer. | Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (3x). | |
| Oxidation to carboxylic acid. | Minimize exposure of the crude product to air. Work up the reaction promptly. | |
| Multiple Spots on TLC of Purified Product | Co-elution of impurities. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.[11] |
| On-column degradation. | Switch to a less acidic stationary phase like neutral alumina.[4][6][8][9] | |
| Product is Colored (e.g., Pink, Brown) | Trace impurities or oxidation. | Recrystallization of the final product may be necessary to remove colored impurities. |
| Formation of indole trimers or other side products from the Vilsmeier reaction.[2] | Ensure slow, controlled addition of the Vilsmeier reagent to the indole at low temperature to minimize side reactions. |
Visualizing the Problem: Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound during a typical synthetic workup.
Caption: Potential degradation pathways during synthesis and workup.
Recommended Experimental Protocols
Protocol 1: Robust Aqueous Workup for Vilsmeier-Haack Reaction
This protocol is designed to neutralize the reaction mixture effectively and hydrolyze the intermediate iminium salt to the desired aldehyde while minimizing degradation.
-
Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add the reaction mixture to a beaker of crushed ice.
-
Basification: While stirring vigorously, add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the mixture is strongly basic (pH > 10). Monitor the pH with litmus paper or a pH meter.
-
Stirring: Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete hydrolysis of the iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
Protocol 2: Purification by Column Chromatography on Neutral Alumina
This protocol is recommended for purifying acid-sensitive this compound.
-
TLC Analysis: Determine a suitable eluent system using neutral alumina TLC plates. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Select a column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of neutral alumina in the least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed alumina.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Troubleshooting Workflow: A Decision Diagram
If you are facing issues with your synthesis, this workflow can help you diagnose the problem and find a solution.
Caption: A decision diagram for troubleshooting experimental issues.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. silicycle.com [silicycle.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. biotage.com [biotage.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Purification [chem.rochester.edu]
Validation & Comparative
analytical methods for the characterization of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
An In-Depth Comparative Guide to the Analytical Characterization of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities and key intermediates is paramount. This compound, with a molecular formula of C₁₀H₆F₃NO and a molecular weight of 213.16 g/mol , is a critical building block in medicinal chemistry. Its indole scaffold is a privileged structure in numerous pharmacologically active compounds, while the trifluoromethyl group can significantly enhance metabolic stability and binding affinity.
This guide provides a comprehensive comparison of the essential analytical methods required for the complete structural elucidation and purity assessment of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.
The Integrated Analytical Workflow
A multi-technique, or orthogonal, approach is non-negotiable for the definitive characterization of a molecule like this compound. Each technique provides a unique piece of the puzzle, and their collective data builds a case for the compound's identity, structure, and purity that is far stronger than any single method. The logical flow of analysis typically proceeds from confirming the core structure and molecular weight to quantifying purity.
Caption: An integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the specific arrangement of atoms and the covalent structure of the molecule. For a compound containing hydrogen, carbon, and fluorine, a suite of 1D NMR experiments is essential.
Causality: The choice of ¹H, ¹³C, and ¹⁹F NMR is dictated by the elemental composition of the target. ¹H and ¹³C NMR map the core organic scaffold, while ¹⁹F NMR is uniquely required to confirm the presence and electronic environment of the crucial trifluoromethyl group.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The following table summarizes the anticipated chemical shifts (δ) in ppm. These predictions are based on established principles and data from analogous structures. The exact values will vary based on the solvent and instrument frequency.
| Analysis | Atom/Group | Predicted Shift (δ, ppm) | Expected Multiplicity | Rationale |
| ¹H NMR | Aldehyde (-CHO) | 9.9 - 10.2 | Singlet (s) | Highly deshielded proton due to the electronegative oxygen and aromatic ring current. |
| Indole N-H | 8.5 - 9.0 | Broad Singlet (br s) | Exchangeable proton, often broad. Deshielded by the aromatic system. | |
| Aromatic C-H | 7.2 - 8.4 | Multiplets (m), Doublets (d) | Complex region due to coupling between adjacent aromatic protons. The C-2 proton will appear as a distinct singlet or narrow doublet. | |
| ¹³C NMR | Aldehyde (C=O) | 184 - 186 | Singlet | Characteristic downfield shift for an aldehyde carbon. |
| Aromatic C-CF₃ | 125 - 135 | Quartet (q) | Carbon directly attached to the CF₃ group will be split by the three fluorine atoms (¹JCF coupling). | |
| Trifluoromethyl (-CF₃) | 120 - 125 | Quartet (q) | The CF₃ carbon itself, split by the attached fluorine atoms. | |
| Other Aromatic C | 110 - 140 | Singlets/Doublets | Range for indole ring carbons. | |
| ¹⁹F NMR | Trifluoromethyl (-CF₃) | -60 to -65 | Singlet (s) | A single peak is expected as all three fluorine atoms are equivalent and there are no adjacent fluorine or hydrogen atoms to couple with. Referenced against CFCl₃. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the observation of the N-H proton.
-
Internal Standard: The residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H) serves as a reliable internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry is indispensable for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.
Causality: While NMR defines the connectivity, HRMS validates the atomic composition. An exact mass measurement that matches the theoretical mass of C₁₀H₆F₃NO to within 5 ppm provides extremely high confidence in the compound's identity.
Expected Mass Spectrometry Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO | |
| Molecular Weight | 213.16 g/mol | |
| Monoisotopic Mass | 213.04015 Da | |
| Expected Ion (ESI+) | 214.04742 [M+H]⁺ | Calculated |
Fragmentation Analysis: Under electron ionization (EI), a common fragmentation pathway for indole-3-carbaldehydes is the loss of the formyl group as carbon monoxide (CO, 28 Da), which would result in a fragment ion corresponding to the 4-(trifluoromethyl)-1H-indole cation.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the measured exact mass of the most intense ion in the mass spectrum to the theoretical exact mass calculated for the protonated molecular formula. The mass error should be below 5 ppm.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the definitive method for determining the purity of the compound and for quantifying it in the presence of impurities or related substances. A UV detector is ideal, as the indole ring system is a strong chromophore.
Causality: Orthogonal to spectroscopic methods that provide structural information on the bulk sample, chromatography physically separates the main compound from any potential impurities (e.g., starting materials, by-products). This separation allows for the precise quantification of purity based on relative peak area.
Caption: A typical workflow for HPLC-based purity analysis.
Experimental Protocol: Reverse-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Data Interpretation: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
Supporting Spectroscopic and Analytical Techniques
While NMR, MS, and HPLC form the core characterization triad, FTIR and Elemental Analysis provide valuable confirmatory data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the presence of key functional groups. It serves as an excellent fingerprinting method to confirm the identity of a manufactured batch against a known reference standard.
Causality: The vibrational frequencies of chemical bonds are highly specific. Observing absorptions corresponding to all expected functional groups (N-H, C=O, C-F) provides strong, cumulative evidence for the proposed structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (indole) | 3300 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=O (aldehyde) | 1660 - 1700 | Stretching |
| C=C (aromatic) | 1500 - 1600 | Stretching |
| C-F (trifluoromethyl) | 1100 - 1350 | Strong, multiple bands for stretching |
Elemental Analysis (EA)
EA provides the elemental composition (C, H, N) of the compound. It is a fundamental test of purity, as the presence of solvents or inorganic impurities will cause the experimental values to deviate from the theoretical percentages.
Causality: This is a bulk analysis technique that directly measures the mass percentages of key elements. A close match between theoretical and experimental values (typically within ±0.4%) confirms the empirical formula and indicates high purity, free from non-volatile, non-carbon-containing impurities. Note that analyzing fluorine-containing compounds may require special combustion reagents or instrument configurations to avoid interference.
| Element | Theoretical % |
| Carbon (C) | 56.35% |
| Hydrogen (H) | 2.84% |
| Nitrogen (N) | 6.57% |
Comparative Summary of Analytical Techniques
| Technique | Primary Information | Key Advantage | Primary Application |
| NMR Spectroscopy | Covalent structure, atom connectivity | Unambiguous structural elucidation | Identity, Structure |
| Mass Spectrometry | Molecular weight, molecular formula | High sensitivity and mass accuracy | Identity, Structure |
| HPLC | Purity, quantification | Excellent separation and quantitation | Purity, Quantification |
| FTIR Spectroscopy | Presence of functional groups | Speed and simplicity | Identity (Fingerprinting) |
| Elemental Analysis | Elemental composition (%C, H, N) | Fundamental confirmation of formula | Identity, Purity |
Conclusion
The comprehensive characterization of this compound is not achieved by a single "best" method, but by the intelligent application of an integrated suite of analytical techniques. NMR spectroscopy defines the structure, high-resolution mass spectrometry confirms the molecular formula, and HPLC provides a definitive measure of purity. Supported by FTIR and elemental analysis, this multi-faceted approach creates a self-validating system that ensures the material's identity, quality, and suitability for its intended use in research and drug development.
References
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from this compound(959236-12-5) 1 H NMR - ChemicalBook. (n.d.). Retrieved from Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). Retrieved from Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. (n.d.). Retrieved from this compound 959236-12-5 wiki - Guidechem. (n.d.). Retrieved from this compound. (n.d.). Retrieved from Food Chemistry Advances - FLORE. (2024). Retrieved from CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer - Thermo Fisher Scientific. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2gvgxZoFgeH-8E7cSCMxUmJEz6tn8Pn1j_WQU0qBsfoFFxxpoNqwBpKbmdL4IUz03dfIl7vbCM9C9Cxzhp--aPPaFgzSd0A_wbnXN_eG9JallDKCBvZNLkuR2jmyA1w8gTYSg4AT2EcKlYRZnNIOP2x1jigjwtWEOTyxAvkem5OLoEtVVeLQdr0rFuu067JlBBw7b-ZsomjmfEmlkmo5q5CIUFJiEe4E=](
A Senior Application Scientist's Guide to Comparing the Biological Activity of 4-CF3 vs. 5-CF3 Indole-3-carbaldehyde
Introduction: The Significance of Positional Isomerism in Trifluoromethylated Indoles
To the dedicated researcher in drug discovery, the indole scaffold is a familiar and highly valued framework. Its presence in a multitude of biologically active natural products and synthetic drugs underscores its privileged status in medicinal chemistry. The strategic introduction of a trifluoromethyl (CF3) group can dramatically enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins. However, the precise placement of this potent functional group on the indole ring is a critical determinant of its ultimate biological effect.
This guide provides a comprehensive framework for comparing the biological activities of two positional isomers: 4-trifluoromethyl-indole-3-carbaldehyde (4-CF3-I3C) and 5-trifluoromethyl-indole-3-carbaldehyde (5-CF3-I3C). While the public domain lacks a direct comparative study of these two specific molecules, this document will serve as a roadmap for the researcher to conduct such an evaluation. We will delve into the theoretical underpinnings of why a positional change of the CF3 group from the 4- to the 5-position could lead to divergent biological outcomes and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.
The rationale for this comparison lies in the distinct electronic and steric environments of the 4- and 5-positions of the indole ring. A CF3 group at the 5-position is expected to exert a more pronounced electron-withdrawing effect on the pyrrole nitrogen, potentially influencing hydrogen bonding interactions with target proteins. Conversely, a CF3 group at the 4-position is in closer proximity to the 3-carbaldehyde group, which could lead to intramolecular interactions or steric hindrance that affects its reactivity and binding orientation. These subtle yet significant differences can translate into substantial variations in anticancer activity, mechanism of action, and overall pharmacological profile.
Hypothesized Biological Activities and Mechanisms of Action
Indole-3-carbaldehyde derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a trifluoromethyl group is anticipated to enhance these properties, particularly their anticancer potential. Several key mechanisms of action are plausible for these compounds:
-
Tubulin Polymerization Inhibition: Many indole derivatives are known to interfere with microtubule dynamics, a critical process in cell division. By binding to tubulin, they can either inhibit its polymerization or promote its stabilization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indole scaffold can serve as a template for designing potent kinase inhibitors.
-
Induction of Apoptosis: Regardless of the primary target, the ultimate goal of many anticancer agents is to induce programmed cell death (apoptosis) in cancer cells.
This guide will provide protocols to investigate these potential mechanisms for both 4-CF3-I3C and 5-CF3-I3C, allowing for a thorough comparative analysis.
Experimental Roadmap: A Step-by-Step Guide to Comparative Analysis
To objectively compare the biological activity of 4-CF3-I3C and 5-CF3-I3C, a series of well-established in vitro assays should be performed. The following protocols are designed to be self-validating and provide a clear path to generating robust and comparable data.
Assessment of Cytotoxicity: The MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of 4-CF3-I3C and 5-CF3-I3C in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Causality Behind Experimental Choices: The use of multiple cancer cell lines from different tissue origins will provide insights into the spectrum of activity and potential selectivity of the compounds. A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that interfere with cell proliferation.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of 4-CF3 and 5-CF3 indole-3-carbaldehyde using the MTT assay.
Investigating the Mechanism of Action: Tubulin Polymerization Assay
To determine if the observed cytotoxicity is due to an interaction with the microtubule network, an in vitro tubulin polymerization assay is essential. This assay measures the effect of the compounds on the assembly of purified tubulin into microtubules.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Prepare a GTP stock solution (100 mM).
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and either 4-CF3-I3C, 5-CF3-I3C, a known tubulin inhibitor (e.g., colchicine), a known tubulin stabilizer (e.g., paclitaxel), or vehicle (DMSO).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance against time. Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase, while stabilization will lead to a higher rate and extent.
Causality Behind Experimental Choices: Using both a known inhibitor and a stabilizer as controls is crucial for validating the assay and accurately interpreting the effects of the test compounds. Monitoring the reaction kinetically provides detailed information on how the compounds affect the different phases of tubulin polymerization.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Exploring an Alternative Mechanism: Kinase Inhibition Assays
If the compounds do not significantly affect tubulin polymerization, they may be acting through the inhibition of protein kinases. A general kinase screening panel can be used to identify potential targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare solutions of the kinase of interest, its specific substrate peptide, and ATP in a kinase assay buffer.
-
Compound Dilution: Prepare serial dilutions of 4-CF3-I3C and 5-CF3-I3C in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the test compounds, the kinase, and incubate briefly to allow for binding. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to drive a luciferase-based reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Causality Behind Experimental Choices: A luminescence-based assay for ADP detection is highly sensitive and has a large dynamic range, making it suitable for high-throughput screening of kinase inhibitors. Using a known kinase inhibitor as a positive control is essential for assay validation.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Comparative Data Summary
The following table template is provided for the researcher to summarize their experimental findings and facilitate a direct comparison of the biological activities of 4-CF3-I3C and 5-CF3-I3C.
| Assay | Parameter | 4-CF3-I3C | 5-CF3-I3C | Positive Control |
| Cytotoxicity (MCF-7) | IC50 (µM) | Experimental Value | Experimental Value | Doxorubicin: Value |
| Cytotoxicity (A549) | IC50 (µM) | Experimental Value | Experimental Value | Doxorubicin: Value |
| Cytotoxicity (HCT116) | IC50 (µM) | Experimental Value | Experimental Value | Doxorubicin: Value |
| Tubulin Polymerization | % Inhibition at 10 µM | Experimental Value | Experimental Value | Colchicine: Value |
| Kinase Inhibition (e.g., EGFR) | IC50 (µM) | Experimental Value | Experimental Value | Erlotinib: Value |
Conclusion: Paving the Way for Structure-Activity Relationship Studies
By systematically following the experimental roadmap outlined in this guide, researchers can generate the necessary data to conduct a robust and objective comparison of the biological activities of 4-trifluoromethyl-indole-3-carbaldehyde and 5-trifluoromethyl-indole-3-carbaldehyde. The resulting data will not only elucidate the impact of the CF3 group's position on anticancer potency and mechanism of action but will also provide a solid foundation for future structure-activity relationship (SAR) studies. Understanding these nuances is paramount in the rational design of more potent and selective indole-based anticancer agents. The path to novel therapeutics is paved with such meticulous and comparative investigations.
References
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085–2115.
- Sever, B., Altıntop, M. D., Özdemir, A., Akalın Çiftçi, G., Ellakwa, D. E., Tateishi, H., ... & Ciftci, H. I. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 27(23), 8275.
A Senior Application Scientist's Comparative Guide to the Structural Confirmation of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers and scientists, particularly those working with heterocyclic scaffolds like indoles, absolute certainty in molecular structure is paramount to understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory requirements. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a compound of interest due to the prevalence of the indole nucleus and the trifluoromethyl group in pharmaceuticals.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to make informed decisions in your own research. We will begin with the gold standard—single-crystal X-ray crystallography—and then delve into a suite of powerful spectroscopic techniques that offer complementary and often more accessible avenues for structural verification.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a precise electron density map and, from that, a complete molecular structure, including bond lengths, bond angles, and stereochemistry.
It is important to note that a search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for this compound as of January 2026. However, the crystal structure of the parent compound, indole-3-carbaldehyde, has been determined and provides a valuable reference point.[2] The presence of the trifluoromethyl group at the 4-position is anticipated to significantly influence the crystal packing due to its size and potential for intermolecular interactions, such as hydrogen bonding with the indole N-H or weak C-F···H interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision.
Step 1: Crystal Growth (The Art of Crystallization)
The primary challenge in SCXRD is obtaining a single, high-quality crystal.[1] For a small organic molecule like this compound, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
Step 2: Data Collection
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Step 3: Structure Solution and Refinement
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The initial phases of the diffracted X-rays are determined, often using direct methods for small molecules.
-
An initial electron density map is generated, and atoms are fitted to the electron density.
-
The structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Expected Crystallographic Data for this compound (Hypothetical)
Based on the parent compound, indole-3-carbaldehyde, and the known effects of trifluoromethyl substitution, we can anticipate the following crystallographic parameters.
| Parameter | Expected Value for 4-(CF3)-indole-3-carbaldehyde | Indole-3-carbaldehyde (Reference) |
| Crystal System | Monoclinic or Orthorhombic | Orthorhombic |
| Space Group | P2₁/c or similar | Pca2₁ |
| a (Å) | 10-15 | 14.076 |
| b (Å) | 5-10 | 5.8059 |
| c (Å) | 15-20 | 8.6909 |
| α, β, γ (°) | 90, >90, 90 (for Monoclinic) | 90, 90, 90 |
| V (ų) | ~1000-1500 | 710.3 |
| Z | 4 | 4 |
Complementary Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques is indispensable for comprehensive structural confirmation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number and types of protons and their neighboring protons.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
Acquire a ¹⁹F NMR spectrum, which will be crucial for confirming the presence and environment of the trifluoromethyl group.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which helps in assembling the molecular fragments.
-
Caption: Workflow for NMR Spectroscopy.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~10.1 | s | - | CHO |
| ¹H | ~8.5 | br s | - | NH |
| ¹H | ~8.3 | s | - | H2 |
| ¹H | ~7.8 | d | ~8.0 | H7 |
| ¹H | ~7.5 | d | ~8.0 | H5 |
| ¹H | ~7.4 | t | ~8.0 | H6 |
| ¹³C | ~185 | s | - | CHO |
| ¹³C | ~138 | s | - | C7a |
| ¹³C | ~137 | s | - | C2 |
| ¹³C | ~128 | q | ~30 | C4 |
| ¹³C | ~125 | q | ~270 | CF₃ |
| ¹³C | ~124 | s | - | C6 |
| ¹³C | ~122 | s | - | C5 |
| ¹³C | ~118 | s | - | C3 |
| ¹³C | ~112 | s | - | C3a |
| ¹³C | ~110 | s | - | C7 |
| ¹⁹F | ~ -62 | s | - | CF₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
-
Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Caption: Workflow for Mass Spectrometry.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₆F₃NO |
| Exact Mass | 213.0401 |
| [M+H]⁺ (ESI+) | 214.0474 |
| [M-H]⁻ (ESI-) | 212.0329 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are observed as peaks in the IR spectrum.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.
-
Data Acquisition: The sample is irradiated with infrared radiation, and the amount of radiation absorbed at each frequency is measured.
Caption: Workflow for Infrared Spectroscopy.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Indole N-H |
| ~1650 | C=O stretch | Aldehyde |
| ~1300-1100 | C-F stretch | Trifluoromethyl |
Comparative Analysis of Techniques
| Technique | Conclusiveness | Sample Requirement | Throughput | Key Information Provided |
| X-ray Crystallography | Absolute 3D structure | Single crystal (0.1-0.3 mm) | Low | Bond lengths, angles, stereochemistry, packing |
| NMR Spectroscopy | High (structure in solution) | 5-10 mg | Medium | Connectivity, chemical environment, stereochemistry |
| Mass Spectrometry | Molecular weight & formula | < 1 mg | High | Molecular weight, elemental composition, fragmentation |
| IR Spectroscopy | Functional groups only | < 1 mg | High | Presence of specific functional groups |
Conclusion
The structural confirmation of this compound, like any novel compound in drug discovery, necessitates a rigorous and multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for providing a complete three-dimensional structure, its reliance on high-quality single crystals can be a significant bottleneck.
A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and IR spectroscopy provides a powerful and often more readily accessible alternative for comprehensive structural elucidation. NMR establishes the carbon-hydrogen framework and the connectivity of the molecule, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. Together, these techniques provide a self-validating system that can lead to an unambiguous structural assignment, even in the absence of a crystal structure. For researchers in the fast-paced environment of drug development, mastering the application and interpretation of these complementary techniques is essential for advancing promising candidates from the bench to the clinic.
References
-
Clegg, W., & Watson, D. G. (2005). Acta Crystallographica Section E: Structure Reports Online: Rapid Growth 2001–2004. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C126. [Link]
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
IUCr. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. International Union of Crystallography. Retrieved January 3, 2026, from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2095-2115. [Link]
-
Wikipedia. (2023, December 15). Indole-3-carbaldehyde. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Retrieved January 3, 2026, from [Link]
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry, 60(5), 847-862. [Link]
Sources
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Trifluoromethylated Indoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into the indole scaffold is a cornerstone of modern medicinal chemistry. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and receptor binding affinity, making trifluoromethylated indoles highly valuable in drug discovery.[1] This guide provides an in-depth comparison of the primary synthetic strategies to access these critical building blocks, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
Two principal strategies dominate the synthesis of trifluoromethylated indoles: (A) Late-Stage Trifluoromethylation of a pre-formed indole core and (B) Ring Synthesis from Trifluoromethylated Precursors . Each approach offers distinct advantages and is suited to different synthetic challenges.
Part 1: Late-Stage Trifluoromethylation of the Indole Core
This "functionalization" approach is ideal for modifying complex indoles in the final steps of a synthesis, allowing for rapid diversification of drug candidates.[2] The primary methods involve the generation of electrophilic or radical CF₃ species that react with the electron-rich indole ring.
Radical Trifluoromethylation: Innate C-H Functionalization
Radical trifluoromethylation has emerged as a powerful tool for its operational simplicity and tolerance of various functional groups.[3][4][5] These methods capitalize on the innate reactivity of the indole C-H bonds, often proceeding at ambient temperatures without the need for pre-functionalized substrates.[3][4][5]
Mechanism & Causality: The core principle involves the generation of a highly electrophilic trifluoromethyl radical (•CF₃). This radical preferentially attacks the most electron-rich positions of the indole, typically C2 or C3. The choice of the radical source is critical. Reagents like sodium triflinate (CF₃SO₂Na, Langlois' reagent) or Togni's reagent can be activated by photoredox catalysis, chemical oxidants, or even UV light to generate the •CF₃ radical.[6][7] The reaction environment, including solvent, can subtly influence regioselectivity, offering a handle for fine-tuning the outcome.[3][4]
Workflow: Radical C2-Trifluoromethylation of Indole
Caption: General workflow for copper-catalyzed radical C2-trifluoromethylation.
Comparative Data for Radical Trifluoromethylation
| Substrate | Reagent / Conditions | Position | Yield | Reference |
| Indole | CF₃SO₂Na, tBuOOH, CuSO₄, DMA, 85 °C | C2 | High | [7] |
| 3-Methylindole | CF₃SO₂Na, tBuOOH, CuSO₄, DMA, 85 °C | C2 | 86% | [7] |
| N-Benzylindole | CF₃SO₂Na, tBuOOH, CuSO₄, DMA, 85 °C | C2 | 70% | [7] |
| Melatonin | CF₃SO₂Na, tBuOOH, CuSO₄, DMA, 85 °C | C2 | 68% | [7] |
Representative Protocol: Copper-Catalyzed C2-Trifluoromethylation of 3-Methylindole [7]
-
To an oven-dried reaction tube, add 3-methylindole (0.5 mmol, 1.0 equiv.), CF₃SO₂Na (1.5 mmol, 3.0 equiv.), CuSO₄ (10 mol%), and KF (50 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMA (3.0 mL) via syringe.
-
Add tert-butyl hydroperoxide (tBuOOH, 2.5 mmol, 5.0 equiv.) dropwise.
-
Seal the tube and place it in a preheated oil bath at 85 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 2-trifluoromethyl-3-methylindole product.
Electrophilic Trifluoromethylation
This strategy employs highly reactive electrophilic "CF₃⁺" sources, typically hypervalent iodine reagents (e.g., Togni's reagents) or sulfonium salts (e.g., Umemoto's reagents).[8][9][10] These powerful reagents can trifluoromethylate electron-rich heterocycles, often with high regioselectivity for the C3 position of N-protected indoles, a site that can be difficult to access via radical methods.
Mechanism & Causality: The mechanism involves the direct attack of the nucleophilic indole π-system onto the electrophilic trifluoromethylating agent. For N-substituted indoles, the C3 position is typically the most nucleophilic, leading to selective functionalization at that site. The reactivity of the reagent can be tuned by modifying its chemical structure; for instance, adding electron-withdrawing groups to the aromatic backbone of a hypervalent iodine reagent can enhance its electrophilicity.[8] Lewis or Brønsted acid catalysts can also be used to activate either the indole substrate or the electrophilic reagent, facilitating the reaction.[8]
Comparative Data for Electrophilic Trifluoromethylation
| Substrate | Reagent / Conditions | Position | Yield | Reference |
| N-Methylindole | Togni Reagent I, CuOAc, MeCN, 60 °C | C2 | 86% | [8] |
| N-Boc-Indole | Togni Reagent I, TMSOTf, DCE, rt | C2 | 78% | [8] |
| Indole | Umemoto's Reagent | C3 | Moderate | [9] |
| Phenols | Togni Reagent I | ortho | High | [9] |
Representative Protocol: Catalytic C2-Trifluoromethylation of N-Methylindole [8]
-
In a glovebox, add N-methylindole (0.2 mmol, 1.0 equiv.), Togni's reagent I (0.24 mmol, 1.2 equiv.), and CuOAc (0.02 mmol, 10 mol%) to a vial.
-
Add anhydrous acetonitrile (MeCN, 1.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to yield N-methyl-2-(trifluoromethyl)indole.
Part 2: Ring Synthesis from Trifluoromethylated Precursors
This "construction" approach builds the indole ring from starting materials that already contain the CF₃ group. This strategy provides unambiguous control over the position of the trifluoromethyl substituent and is often highly scalable.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic, robust, and widely used method for constructing the indole core.[11] By starting with a trifluoromethyl-substituted phenylhydrazine, one can synthesize a variety of CF₃-indoles with absolute regiochemical control.[12][13]
Mechanism & Causality: The reaction proceeds by condensing a trifluoromethylated phenylhydrazine with an aldehyde or ketone to form a hydrazone.[11] Under strong acid catalysis (e.g., H₂SO₄, PPA), the hydrazone tautomerizes to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement.[11] This key step is followed by the loss of ammonia and subsequent aromatization to form the stable indole ring. The N-CF₃ group has been shown to be remarkably robust, tolerating the strongly acidic and high-temperature conditions required for the cyclization.[12][13]
Decision Workflow: Selecting a Synthetic Strategy
Caption: Decision-making framework for choosing the optimal synthetic route.
Comparative Data for Fischer Indole Synthesis
| Hydrazine Precursor | Ketone/Aldehyde | Conditions | Product | Yield | Reference |
| (4-CF₃-phenyl)hydrazine | Cyclohexanone | H₂SO₄, MeOH, 80 °C | 6-CF₃-1,2,3,4-tetrahydrocarbazole | High | [13] |
| (4-Br-phenyl)N-CF₃-hydrazine | Cyclohexanone | H₂SO₄, MeOH, 80 °C | 6-Br-9-CF₃-1,2,3,4-tetrahydrocarbazole | 89% | [13] |
| (4-Br-phenyl)N-CF₃-hydrazine | Acetophenone | H₂SO₄, MeOH, 80 °C | 6-Br-2-phenyl-1-CF₃-indole | 86% | [13] |
Representative Protocol: Synthesis of 6-Bromo-2-phenyl-1-(trifluoromethyl)indole [13]
-
To a solution of (4-bromophenyl)(trifluoromethyl)hydrazine (1.0 equiv.) in methanol, add acetophenone (2.0 equiv.).
-
Add concentrated sulfuric acid (H₂SO₄) catalytically.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude material by silica gel chromatography to obtain the desired N-CF₃ indole.
Domino Trifluoromethylation/Cyclization
An elegant and efficient alternative involves the domino reaction of a CF₃ source with a suitably functionalized precursor, forming the indole ring in a single, streamlined operation. A prime example is the copper-catalyzed reaction of 2-alkynylanilines with a fluoroform-derived CuCF₃ reagent.[14][15]
Mechanism & Causality: This process involves the addition of the CuCF₃ reagent across the alkyne of a 2-alkynylaniline. This is followed by an intramolecular cyclization of the nitrogen atom onto the newly formed vinyl-copper intermediate. Subsequent steps lead to the formation of the 2-(trifluoromethyl)indole.[14] This method provides excellent regiocontrol, placing the CF₃ group exclusively at the C2 position. The scope is broad, tolerating various functional groups on the aniline ring, though electron-donating groups generally lead to higher yields.[14]
Comparative Data for Domino Cyclization
| 2-Alkynylaniline Substrate | Conditions | Product | Yield | Reference |
| N-Tosyl-2-(phenylethynyl)aniline | CuCF₃, TMEDA, DMF, 80 °C | 2-CF₃-1-tosyl-3-phenylindole | 85% | [14] |
| N-Tosyl-2-(hex-1-yn-1-yl)aniline | CuCF₃, TMEDA, DMF, 80 °C | 3-Butyl-2-CF₃-1-tosylindole | 91% | [14] |
| 5-Chloro-N-tosyl-2-(phenylethynyl)aniline | CuCF₃, TMEDA, DMF, 80 °C | 5-Chloro-2-CF₃-1-tosyl-3-phenylindole | 72% | [14] |
Part 3: Strategic Synthesis Selection
Choosing the optimal route depends on several factors:
-
Desired Regiochemistry: If a specific isomer is required, synthesis from a precursor (e.g., Fischer indole) offers unambiguous results. For late-stage functionalization, radical methods typically favor C2, while electrophilic methods can be directed to C3.
-
Substrate Complexity: For simple, scalable syntheses, building from CF₃-precursors is often most efficient. For the late-stage modification of complex, multi-step drug candidates, C-H functionalization is unparalleled.
-
Functional Group Tolerance: Modern radical trifluoromethylation methods exhibit broad functional group tolerance, making them suitable for highly decorated molecules.[3][4] The strong acids used in the Fischer synthesis may not be compatible with sensitive functional groups.
Conclusion
Both late-stage functionalization and de novo ring synthesis are powerful and complementary strategies for accessing trifluoromethylated indoles. Radical and electrophilic C-H trifluoromethylation provide rapid access to analogs from common intermediates, proving invaluable for structure-activity relationship (SAR) studies. Conversely, methods like the Fischer indole synthesis and domino cyclizations offer robust, scalable, and regiochemically precise routes for producing key building blocks. A thorough understanding of the mechanisms, scope, and limitations of each approach, as outlined in this guide, empowers researchers to make strategic, evidence-based decisions in their synthetic campaigns.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Bouayad-Gervais, S., Scattolin, T., & Schoenebeck, F. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(29), 11908–11912. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
Liao, W.-W., et al. (2022). Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Organic Letters, 24(6), 1110–1115. [Link]
-
Merchant, R. R., et al. (2021). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields). ResearchGate. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2012). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
-
ResearchGate. (n.d.). Preparation of trifluoromethylindoles from indoles. ResearchGate. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed. [Link]
-
Bouayad-Gervais, S., Scattolin, T., & Schoenebeck, F. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition. [Link]
-
Wang, B., et al. (2017). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Catalysts, 9(1), 278. [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
ResearchGate. (n.d.). Development of Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1995). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 60(7), 1856-1861. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Wang, C., et al. (2022). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry, 18, 1118-1124. [Link]
-
Zhang, Y., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 8(1), 87-94. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Guo, S., AbuSalim, D. I., & Cook, S. P. (2018). Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization. Journal of the American Chemical Society, 140(39), 12378–12382. [Link]
-
Bouayad-Gervais, S., Scattolin, T., & Schoenebeck, F. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. PubMed. [Link]
-
Journal of the American Chemical Society. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link]
-
The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). LinkedIn. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. brynmawr.edu [brynmawr.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 15. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Guide to Modulating Indole Reactivity in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] Its inherent electron-rich nature dictates a well-understood reactivity profile, primarily characterized by electrophilic substitution at the C3 position.[3][4] However, modern drug design often demands fine-tuning of a molecule's physicochemical and pharmacological properties. The strategic incorporation of a trifluoromethyl (CF3) group is a powerful tool to achieve this, profoundly altering the electronic landscape of the indole ring and unlocking new avenues for chemical modification and biological activity.[2][5]
This guide provides an in-depth comparison of the reactivity of the trifluoromethylated indole nucleus against its unsubstituted counterpart. We will explore the fundamental electronic and steric effects of the CF3 group, supported by experimental data, and discuss the causal relationships behind observed reactivity patterns in key synthetic transformations.
The Trifluoromethyl Group: A Paradigm Shift in Electronic Properties
The CF3 group is a potent modulator of molecular properties due to its unique electronic characteristics, which stand in stark contrast to a simple methyl group.[5][6]
-
Strong Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect.[7][8] This effect significantly reduces the electron density of the entire indole ring system, a phenomenon that is the primary driver for the observed changes in reactivity.
-
Increased Lipophilicity: Despite its strong polarity, the CF3 group increases a molecule's lipophilicity (Hansch π value of +0.88).[5][7] This enhancement can improve cell membrane permeability, a critical factor for drug bioavailability.[1][2]
-
Metabolic Stability: The strength of the C-F bond (bond dissociation energy ~485 kJ/mol) makes the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism.[5][8] This can increase a drug's half-life and reduce metabolic liabilities.[6][8]
dot graph "" { graph [rankdir=LR, layout=dot, label="Electronic Influence of CF3 Group on Indole", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=record, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];
} caption { label = "Fig 1. Inductive electron withdrawal by the CF3 group deactivates the indole ring."; fontsize = 12; fontname = "Helvetica"; } }
Comparative Reactivity: Electrophilic Aromatic Substitution
The hallmark reaction of indole is electrophilic aromatic substitution (EAS), which reliably occurs at the electron-rich C3 position. The introduction of a CF3 group dramatically alters this outcome. By withdrawing electron density, the CF3 group deactivates the indole nucleus, making EAS reactions significantly more sluggish and often requiring harsher conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings.[9][10] While unsubstituted indole reacts readily to yield indole-3-carboxaldehyde, the reaction with CF3-substituted indoles demonstrates the powerful deactivating effect.
| Indole Derivative | Position of CF3 | Conditions | Product | Yield |
| Indole | - | POCl₃, DMF, 0-85°C | Indole-3-carboxaldehyde | 96% |
| 5-(Trifluoromethyl)indole | C5 | POCl₃, DMF | 5-(Trifluoromethyl)indole-3-carboxaldehyde | Lower yields, requires forcing conditions |
| 2-(Trifluoromethyl)indole | C2 | POCl₃, DMF | Complex mixture / No reaction at C3 | - |
Data compiled from representative literature.[10] Actual yields may vary based on specific reaction optimization.
The deactivation is profound. For a C5-CF3 indole, the electron-withdrawing effect is transmitted through the benzene portion, reducing the nucleophilicity of the C3 position. When the CF3 group is placed directly on the pyrrole ring at C2, it not only deactivates the ring but also sterically hinders the adjacent C3 position, often leading to complex product mixtures or requiring alternative synthetic strategies.[11]
Friedel-Crafts Acylation
Friedel-Crafts acylation, another key EAS reaction, shows a similar trend. Unsubstituted indoles can be acylated at the C3 position using acyl chlorides with a Lewis acid like dialkylaluminum chloride.[12] Trifluoromethylated indoles, however, are significantly less reactive. The deactivated ring requires stronger Lewis acids or more forcing conditions, which can sometimes lead to decomposition.[12] Enantioselective Friedel-Crafts alkylations with CF3-containing electrophiles have been developed, highlighting the continued interest in creating complex trifluoromethylated indole structures.[13][14]
dot graph "" { graph [layout=dot, label="Comparative Electrophilic Substitution Pathways", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4"]; edge [fontname="Helvetica"];
} caption { label = "Fig 2. Comparison of EAS reactivity between indole and CF3-indole."; fontsize = 12; fontname = "Helvetica"; } }
Impact on N-H Acidity and Nucleophilicity
The indole N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO.[15][16] It can be deprotonated with strong bases to form the indolide anion, a potent nucleophile. The strong electron-withdrawing nature of the CF3 group significantly increases the acidity of the N-H proton.
This enhanced acidity means that deprotonation can be achieved with weaker bases or under milder conditions compared to unsubstituted indole. This facilitates N-alkylation, N-arylation, and the installation of protecting groups on the indole nitrogen. While specific pKa values for many CF3-indoles are not broadly compiled, the trend is well-established in related heterocyclic systems.[17]
Activating the Ring for Nucleophilic Substitution
The indole ring is generally resistant to nucleophilic aromatic substitution (SNAr) due to its high electron density. However, the presence of a powerful electron-withdrawing group like CF3, combined with a suitable leaving group (e.g., a halogen) on the ring, can render the system susceptible to SNAr.
For example, 3-halo-2-CF3-indoles have been shown to undergo substitution reactions with various nucleophiles, including thiols and cyanides, often mediated by a copper catalyst.[18] This "umpolung" or reversal of reactivity opens up synthetic possibilities that are inaccessible with standard indole chemistry.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol describes the standard procedure for the formylation of unsubstituted indole, which serves as a baseline for comparison with less reactive CF3-substituted analogues.
Objective: To synthesize 1H-indole-3-carboxaldehyde.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Round-bottom flask and standard glassware
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool anhydrous DMF in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with stirring. Maintain the temperature below 5°C. The formation of the chloroiminium salt (Vilsmeier reagent) will occur.
-
Addition of Indole: Dissolve indole in a minimal amount of DMF and add it slowly to the Vilsmeier reagent solution, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 6 hours), or until TLC indicates consumption of the starting material. The reaction may require gentle heating (e.g., up to 85°C) for less reactive substrates.[10]
-
Workup: Cool the reaction mixture again in an ice bath. Carefully add a saturated aqueous solution of sodium acetate to quench the reaction and precipitate the product.[9]
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure indole-3-carboxaldehyde.
dot graph "" { graph [layout=dot, label="Vilsmeier-Haack Formylation Workflow", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4"]; edge [fontname="Helvetica"];
} caption { label = "Fig 3. Step-by-step workflow for the Vilsmeier-Haack formylation of indole."; fontsize = 12; fontname = "Helvetica"; } }
Conclusion: A Strategic Tool for Drug Design
The trifluoromethyl group is far more than a simple bioisostere for a methyl or chloro group.[6] Its profound electron-withdrawing effect fundamentally alters the reactivity of the indole nucleus. It deactivates the ring towards classical electrophilic substitution, necessitating more vigorous reaction conditions, but in turn, it enhances N-H acidity and can enable nucleophilic substitution reactions that are otherwise unfeasible.
For researchers in drug discovery, understanding these effects is paramount. The ability to strategically place a CF3 group allows for the fine-tuning of a lead compound's reactivity, metabolic stability, and lipophilicity.[1][2][5] This guide serves as a foundational comparison, demonstrating that by embracing the altered reactivity of CF3-indoles, chemists can expand their synthetic toolkit and more effectively navigate the complex landscape of medicinal chemistry.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery.
- (2025). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- U.S. National Library of Medicine. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center.
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Trifluoromethylation: Enhancing Chemical Properties with CF3 Groups.
-
U.S. National Library of Medicine. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Retrieved from [Link]
-
U.S. National Library of Medicine. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
The Denton Chemistry Group. (2020). Pyrroles and Indoles. Retrieved from [Link]
-
ACS Publications. (2019). Enantioselective Friedel–Crafts Alkylation Reaction of Indoles with α-Trifluoromethylated β-Nitrostyrenes Catalyzed by Chiral BINOL Metal Phosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Friedel‐Crafts alkylation at C3 of indole with β‐CF3 enones using Zirconium catalyst. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]
-
Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. nbinno.com [nbinno.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 12. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. indole acidity [quimicaorganica.org]
- 16. dentonchemistry.com [dentonchemistry.com]
- 17. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 18. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Fluoro- and 4-Trifluoromethyl-1H-indole-3-carbaldehyde: An In-Depth Guide for Researchers
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with substitutions on the indole ring playing a pivotal role in modulating the physicochemical and biological properties of the resulting molecules. Among the vast array of possible substitutions, fluorine-containing groups have garnered significant attention due to their unique ability to influence properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive spectroscopic comparison of two closely related, yet distinct, 4-substituted indole-3-carbaldehydes: 4-fluoro-1H-indole-3-carbaldehyde and 4-trifluoromethyl-1H-indole-3-carbaldehyde.
The seemingly subtle change from a single fluorine atom to a trifluoromethyl group at the C4-position of the indole ring induces significant alterations in the electronic environment of the molecule. These changes are directly reflected in their spectroscopic signatures. Understanding these differences is crucial for researchers in drug discovery and materials science for compound characterization, reaction monitoring, and structure-property relationship studies. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, providing both theoretical explanations and practical insights into the expected spectral data for these two compounds.
Experimental Methodologies
The acquisition of high-quality spectroscopic data is fundamental to a robust comparative analysis. The following sections detail the standardized protocols for obtaining ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra for the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural connectivity and electronic environment of molecules.
Sample Preparation:
-
Weigh approximately 5-10 mg of the indole-3-carbaldehyde derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
¹H and ¹³C NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, to achieve adequate signal-to-noise.
-
Caption: Experimental workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.
Sample Preparation and Data Acquisition:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
Caption: Experimental workflow for FT-IR spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-systems.
Sample Preparation and Data Acquisition:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum, typically from 200 to 600 nm.
-
Use the same solvent as a blank to zero the instrument.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Results and Discussion: A Comparative Spectroscopic Analysis
The electronic nature of the substituent at the C4-position profoundly influences the spectroscopic properties of the indole-3-carbaldehyde core. The fluorine atom is an interesting case, as it is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), but it also possesses lone pairs of electrons that can be donated to the aromatic system via a resonance effect (+M). In contrast, the trifluoromethyl group is a powerful electron-withdrawing group through both a strong inductive effect (-I) and a deactivating hyperconjugative effect, with no significant mesomeric donation.[1][2]
¹H NMR Spectroscopy
The proton chemical shifts in the ¹H NMR spectra are sensitive to the electron density around the protons. An electron-withdrawing substituent will generally deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 4-Fluoro-1H-indole-3-carbaldehyde (Expected) | 4-Trifluoromethyl-1H-indole-3-carbaldehyde (Expected) | Rationale for a Shift |
| N-H | ~12.2 | ~12.5 | The stronger electron-withdrawing nature of the CF₃ group leads to greater deshielding of the N-H proton. |
| CHO | ~10.0 | ~10.1 | The aldehyde proton is also deshielded by the electron-withdrawing substituent on the benzene ring. |
| H-2 | ~8.3 | ~8.4 | Similar to the N-H and CHO protons, H-2 experiences deshielding due to the electron-withdrawing group at C4. |
| H-5 | ~7.2 (dd) | ~7.8 (d) | H-5 is significantly deshielded by the adjacent CF₃ group. The coupling pattern will also differ due to the absence of coupling to fluorine. |
| H-6 | ~7.4 (m) | ~7.5 (t) | H-6 is less affected than H-5 but still shows a downfield shift in the trifluoromethyl derivative. |
| H-7 | ~7.6 (d) | ~7.9 (d) | H-7 is deshielded by the overall electron-poor nature of the aromatic ring in the trifluoromethyl compound. |
The coupling of the fluorine atom to the adjacent protons (H-5) in 4-fluoro-1H-indole-3-carbaldehyde will result in characteristic doublet of doublets splitting patterns, which will be absent in the spectrum of the trifluoromethyl analogue.
¹³C NMR Spectroscopy
The carbon chemical shifts in ¹³C NMR are also highly dependent on the electronic environment. Electron-withdrawing groups generally cause a downfield shift (deshielding) of the carbon atoms they are attached to and, to a lesser extent, other carbons in the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 4-Fluoro-1H-indole-3-carbaldehyde (Expected) | 4-Trifluoromethyl-1H-indole-3-carbaldehyde (Expected) | Rationale for a Shift |
| C=O | ~185.0 | ~185.5 | The electron-withdrawing group at C4 slightly deshields the aldehyde carbon. |
| C-2 | ~138.0 | ~139.0 | Deshielded due to the overall electron-poor character of the indole ring. |
| C-3 | ~118.0 | ~117.0 | The C-3 carbon is influenced by both the aldehyde and the C4 substituent. |
| C-3a | ~124.0 | ~123.0 | The bridgehead carbon chemical shift is sensitive to the substitution pattern. |
| C-4 | ~155.0 (d, ¹JCF ≈ 240 Hz) | ~125.0 (q, ¹JCF ≈ 270 Hz) | The C-4 carbon in the fluoro derivative is directly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant. In the trifluoromethyl derivative, the C-4 carbon is deshielded by the CF₃ group, and the signal will appear as a quartet due to coupling with the three fluorine atoms. |
| C-5 | ~110.0 (d, ²JCF ≈ 20 Hz) | ~120.0 (q, ²JCF ≈ 30 Hz) | The C-5 carbon experiences a smaller through-bond coupling to the fluorine(s). |
| C-6 | ~123.0 | ~124.0 | Less affected by the C4 substituent compared to other carbons in the benzene ring. |
| C-7 | ~115.0 | ~116.0 | Slightly deshielded in the trifluoromethyl derivative. |
| C-7a | ~137.0 | ~136.0 | The chemical shift of this bridgehead carbon is also influenced by the C4 substituent. |
| CF₃ | N/A | ~124.0 (q, ¹JCF ≈ 270 Hz) | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant. |
The most significant differences in the ¹³C NMR spectra will be the chemical shift and splitting pattern of C-4 and the presence of the CF₃ signal in the trifluoromethyl derivative.
FT-IR Spectroscopy
The vibrational frequencies of functional groups in the FT-IR spectrum are influenced by bond strength and the electronic effects of neighboring groups.
Table 3: Expected FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | 4-Fluoro-1H-indole-3-carbaldehyde (Expected) | 4-Trifluoromethyl-1H-indole-3-carbaldehyde (Expected) | Rationale for a Shift |
| N-H stretch | ~3300-3400 | ~3300-3400 | The N-H stretching frequency is broad and not significantly different between the two compounds. |
| C-H stretch (aromatic) | ~3100-3150 | ~3100-3150 | Typically weak and similar for both compounds. |
| C=O stretch (aldehyde) | ~1650-1670 | ~1660-1680 | The stronger electron-withdrawing effect of the CF₃ group leads to a slight increase in the C=O bond order and a shift to a higher wavenumber. |
| C=C stretch (aromatic) | ~1580-1620 | ~1580-1620 | Multiple bands are expected in this region, with minor shifts between the two compounds. |
| C-F stretch | ~1200-1250 | ~1100-1200 (multiple strong bands) | The C-F stretch in the fluoro derivative will be a single strong band. The trifluoromethyl group will exhibit multiple strong C-F stretching bands. |
The most prominent difference in the FT-IR spectra will be in the fingerprint region, specifically the strong C-F stretching vibrations, which will be diagnostic for each compound.
UV-Vis Spectroscopy
The UV-Vis absorption spectra of these compounds are dominated by π→π* transitions within the indole chromophore. The position of the absorption maxima (λmax) is sensitive to the electronic effects of the substituents.
Table 4: Expected UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Compound | Expected λmax | Rationale for a Shift |
| 4-Fluoro-1H-indole-3-carbaldehyde | ~290-300 | The fluorine atom, through its mesomeric effect, can slightly extend the conjugation, leading to a small bathochromic (red) shift compared to unsubstituted indole-3-carbaldehyde. |
| 4-Trifluoromethyl-1H-indole-3-carbaldehyde | ~280-290 | The strongly electron-withdrawing trifluoromethyl group can cause a hypsochromic (blue) shift by destabilizing the excited state. |
The UV-Vis spectra are expected to show subtle but measurable differences, reflecting the opposing electronic contributions of the fluoro and trifluoromethyl groups to the π-system of the indole ring.
Conclusion
The spectroscopic comparison of 4-fluoro- and 4-trifluoromethyl-1H-indole-3-carbaldehyde reveals the profound impact of C4-substituents on the molecular properties of the indole scaffold. The interplay of inductive and resonance effects of the fluorine atom versus the potent and multifaceted electron-withdrawing nature of the trifluoromethyl group gives rise to distinct and predictable differences in their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra.
This guide provides researchers with a foundational understanding of these spectroscopic differences, enabling more accurate and efficient characterization of these and related fluorinated indole derivatives. The detailed experimental protocols and the rationale behind the expected spectral shifts serve as a valuable resource for those engaged in the synthesis and application of these important classes of molecules in drug discovery and materials science.
References
- BenchChem. A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development. BenchChem. Accessed January 3, 2026.
- Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Accessed January 3, 2026.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Accessed January 3, 2026.
- Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups.
- Electronic Supplementary Information. The Royal Society of Chemistry. Accessed January 3, 2026.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Accessed January 3, 2026.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Accessed January 3, 2026.
- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 3, 2026.
- Chemical shifts. University of California, Irvine. Accessed January 3, 2026.
- ¹H NMR Chemical Shift. Oregon State University. Accessed January 3, 2026.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Accessed January 3, 2026.
- Indole-3-Carboxaldehyde. PubChem. Accessed January 3, 2026.
- 5-fluoro-1H-indole-3-carbaldehyde. PubChem. Accessed January 3, 2026.
- 4-Fluoro-1H-indole-3-carbaldehyde. Chem-Impex. Accessed January 3, 2026.
- Food Chemistry Advances. FLORE. Accessed January 3, 2026.
- 4-Fluoro-1H-indole-3-carbaldehyde. Amerigo Scientific. Accessed January 3, 2026.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Accessed January 3, 2026.
- Fluorine-containing indoles: Synthesis and biological activity.
- Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in r
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. Accessed January 3, 2026.
- Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Accessed January 3, 2026.
- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. MDPI. Accessed January 3, 2026.
- 13C NMR Spectroscopy. Thieme. Accessed January 3, 2026.
- ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Accessed January 3, 2026.
- 23073-31-6|4-Fluoro-1H-indole-3-carbaldehyde|BLD Pharm. BLD Pharm. Accessed January 3, 2026.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich. Accessed January 3, 2026.
- 5-(Trifluoromethyl)-1H-indole-3-carboxaldehyde(468718-16-3) 1 H NMR. ChemicalBook. Accessed January 3, 2026.
- UV Vis Spectra of Indole Analogues.
- 1H-Indole-3-carbaldehyde. PMC. Accessed January 3, 2026.
- Indole-3-carboxaldehyde-13C. Benchchem. Accessed January 3, 2026.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Accessed January 3, 2026.
- organic compounds. An-Najah Staff. Accessed January 3, 2026.
- 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. Accessed January 3, 2026.
- Indole-3-carbaldehyde. Wikipedia. Accessed January 3, 2026.
- (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM)...
- UV − visible absorption spectra of indole-3-acetaldehyde,...
Sources
A Comparative Guide to the Mechanistic Landscape of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] The strategic functionalization of this core has paved the way for novel therapeutic agents. This guide delves into the mechanistic underpinnings of a specific, promising class of these compounds: 4-(trifluoromethyl)-1H-indole-3-carbaldehyde derivatives. The introduction of a trifluoromethyl group at the 4-position of the indole ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. Herein, we compare the evidence for the primary mechanisms of action of these derivatives—anticancer and anti-inflammatory activities—supported by experimental data and protocols.
I. Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
The trifluoromethyl moiety is increasingly recognized for its ability to enhance the anticancer activity of various heterocyclic compounds.[2][3] For this compound derivatives, the primary proposed mechanism of anticancer action is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle in cancerous cells.[4]
A. Comparative Efficacy of Trifluoromethylated Indole Derivatives
While direct comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, data from related trifluoromethylated heterocyclic compounds provide valuable insights. For instance, a study on 4-(trifluoromethyl)isoxazoles demonstrated potent anticancer activity against various cell lines. The lead compound in that study, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 μM against the MCF-7 human breast cancer cell line.[5] This highlights the potential of the trifluoromethyl group in driving significant cytotoxic effects.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| 4-(Trifluoromethyl)isoxazoles | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [5] |
| Indole-based Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [6] |
| Indole-based Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [6] |
| Indolyl Dihydroisoxazoles | (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Jurkat | 21.83 | [1] |
| Indolyl Dihydroisoxazoles | (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | HL-60 | 19.14 | [1] |
Table 1: Comparative IC50 Values of Related Trifluoromethylated and Indole Derivatives Against Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of these compounds in inhibiting cancer cell growth.
B. Mechanistic Pathway: Apoptosis Induction
The apoptotic pathway is a critical target for anticancer therapies. Evidence suggests that indole derivatives can trigger this cascade.
Figure 1: Proposed Apoptotic Pathway. This diagram illustrates the proposed mechanism by which this compound derivatives may induce apoptosis through the inhibition of the anti-apoptotic protein Bcl-2.
C. Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This is a standard flow cytometry-based assay to detect and differentiate between apoptotic and necrotic cells.
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound derivatives.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
II. Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response.[7] Some indole derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[8]
A. Mechanistic Pathway: Inhibition of NF-κB Activation
The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of inflammatory genes. Inhibition of this pathway is a key strategy for anti-inflammatory drug development.
Figure 2: Proposed NF-κB Pathway Inhibition. This diagram shows the proposed mechanism of anti-inflammatory action by inhibiting the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
B. Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing evidence for the modulation of signaling pathways.
Objective: To determine if this compound derivatives inhibit the phosphorylation and nuclear translocation of NF-κB pathway proteins.
Procedure:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with the indole derivative for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction:
-
Cytoplasmic and Nuclear Fractions: Lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Whole-cell lysates: Lyse the cells in RIPA buffer to obtain total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 and IκBα. Also, use antibodies for markers of cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B1) fractions to ensure proper fractionation.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative protein expression levels.
III. Kinase Inhibition: A Potential Convergent Mechanism
Many signaling pathways, including those involved in cancer cell proliferation and inflammation, are regulated by protein kinases.[9][10] The indole scaffold is a common feature in many kinase inhibitors.[11] It is plausible that this compound derivatives could exert their biological effects by directly inhibiting specific kinases involved in the aforementioned pathways. For example, inhibition of kinases upstream of the NF-κB pathway, such as IKK, or kinases involved in cell cycle regulation, like cyclin-dependent kinases (CDKs), could be a key mechanism. Further investigation is required to identify the specific kinase targets of this class of compounds.
A. Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Objective: To assess the ability of this compound derivatives to inhibit the activity of a purified kinase (e.g., IKKβ, CDK2).
Procedure:
-
Assay Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and ATP in a suitable reaction buffer.
-
Compound Addition: Add the this compound derivative at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., fluorescence, luminescence) is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
IV. Conclusion and Future Directions
The available evidence, largely extrapolated from structurally related compounds, suggests that this compound derivatives are a promising class of molecules with potential anticancer and anti-inflammatory activities. The proposed mechanisms of action center on the induction of apoptosis and cell cycle arrest in cancer cells and the inhibition of the pro-inflammatory NF-κB signaling pathway. The trifluoromethyl group likely plays a crucial role in enhancing the potency of these compounds.
However, to fully elucidate the therapeutic potential of this specific scaffold, further research is imperative. Future studies should focus on:
-
Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships (SAR).
-
Direct comparative studies of these derivatives against a panel of cancer cell lines and in various inflammatory models.
-
Comprehensive mechanistic studies to identify the specific molecular targets, including the direct kinase targets, of the most potent compounds.
-
In vivo efficacy and safety studies to evaluate the therapeutic potential in preclinical models.
By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound derivatives as a novel class of therapeutic agents.
V. References
-
IC50 values and dose–response curves of designed... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - NIH. (2023, June 16). Retrieved January 3, 2026, from [Link]
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (n.d.). Retrieved January 3, 2026, from [Link]
-
Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Probing Anti-inflammatory Properties Independent of NF-κB Through Conformational Constraint of Peptide-Based Interleukin-1 Receptor Biased Ligands - PMC - PubMed Central. (2019, February 13). Retrieved January 3, 2026, from [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. (n.d.). Retrieved January 3, 2026, from [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - ResearchGate. (2025, August 6). Retrieved January 3, 2026, from [Link]
-
Role of NF-κB Transcription Factors in Antiinflammatory and Proinflammatory Actions of Mechanical Signals - PMC - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Retrieved January 3, 2026, from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017, October 1). Retrieved January 3, 2026, from [Link]
-
Probing Anti-inflammatory Properties Independent of NF-κB Through Conformational Constraint of Peptide-Based Interleukin-1 Receptor Biased Ligands - Frontiers. (2019, February 12). Retrieved January 3, 2026, from [Link]
-
Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science. (2025, July 14). Retrieved January 3, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). Retrieved January 3, 2026, from [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC - NIH. (2022, November 10). Retrieved January 3, 2026, from [Link]
-
Structure of 1H-indole-3-carbaldehyde 1 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC. (n.d.). Retrieved January 3, 2026, from [Link]
-
Comparison of IC50 values of the reported antimalarial agents - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
synthesis of novel 4-substituted-1, 2, 3-triazole tagged 1-phenyl-3-(trifluoromethyl)-1h-pyrazole-4- carbaldehyde derivatives - ResearchGate. (2025, June 27). Retrieved January 3, 2026, from [Link]
-
Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed. (2021, April 15). Retrieved January 3, 2026, from [Link]
-
IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
A Comparative Guide to the Cytotoxicity of Substituted Indole-3-Carbaldehydes in Cancer Cell Lines
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a vast number of natural products and synthetic compounds with significant biological activities.[1][2] Within this class, indole-3-carbaldehyde (I3C) and its derivatives have emerged as a particularly fertile ground for the development of novel anticancer agents.[2][3] These compounds have demonstrated the ability to induce cell death across a spectrum of cancer cell lines through diverse mechanisms, making them a focal point of intensive research.[1][4]
This guide provides a comparative analysis of the cytotoxic effects of various substituted indole-3-carbaldehyde derivatives. We will dissect structure-activity relationships, present key experimental data, and detail the methodologies required to evaluate these promising compounds, offering researchers and drug development professionals a technically grounded overview of the field.
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of an anticancer agent is quantified by its IC50 value—the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies higher potency. The following table summarizes the cytotoxic activity of several representative indole-3-carbaldehyde derivatives against a panel of human cancer cell lines, synthesized from multiple research findings.
| Compound Class/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Sulfonohydrazide | N'-(...methylene)benzenesulfonohydrazide with p-chloro on the phenyl ring (Compound 5f) | MCF-7 (Breast) | 13.2 | [5][6] |
| MDA-MB-468 (Breast) | 8.2 | [5][6] | ||
| Other substitutions (H, Me, OMe, Br, NO2) on the phenyl ring | MCF-7 (Breast) | 18.0 - 82.03 | [5][6] | |
| 2-Phenylindole-3-carbaldehyde Imine | Imine derivative of 2-phenylindole | Tubulin Assay | 1.2 | [7] |
| Palladium(II) Thiosemicarbazone Complex | Pd(II) complex of Indole-3-carbaldehyde thiosemicarbazone (Complex 4) | HepG-2 (Liver) | 22.8 | [8] |
| A549 (Lung) | Moderate Activity | [8] | ||
| MCF-7 (Breast) | Moderate Activity | [8] | ||
| 3-Benzylidene Indole-2-one | 5-bromo substitution (Compound IVa) | MCF-7 (Breast) | < 10 | [9] |
| 5-bromo substitution (Compound IVa) | HT-29 (Colon) | < 10 | [9] | |
| 5-chloro substitution (Compound IVb) | MCF-7 (Breast) | < 10 | [9] | |
| 5-chloro substitution (Compound IVb) | HT-29 (Colon) | < 10 | [9] | |
| Indole-3-acetaldehyde (IAAD) | Unsubstituted (Intermediate metabolite) | HCT116 (Colon) | Inhibitory at 50-100 µM | [10] |
| DLD-1 (Colon) | Inhibitory at 50-100 µM | [10] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between the chemical structure of these derivatives and their cytotoxic potency.
-
Substitution on Appended Aromatic Rings: The introduction of an electron-withdrawing group, such as a chlorine atom at the para-position of a phenyl ring in sulfonohydrazide derivatives, significantly enhances cytotoxic activity. The compound 5f , with a p-chlorophenyl group, was the most potent in its series against both MCF-7 and the aggressive triple-negative MDA-MB-468 breast cancer cells.[5][6]
-
Halogenation of the Indole Core: Direct substitution on the indole nucleus is a powerful strategy. As seen with 3-benzylidene indole-2-one derivatives, adding a bromine or chlorine atom at the 5-position of the indole ring results in compounds with potent activity (IC50 < 10 µM) against both breast (MCF7) and colon (HT29) cancer cell lines.[9]
-
Modification of the 3-Carbaldehyde Group: The aldehyde functional group at the C-3 position is a versatile handle for creating more complex and potent molecules. Converting it into thiosemicarbazones, which can then be used to form metal complexes, is a proven strategy for enhancing anticancer effects.[8] Similarly, forming imines with 2-phenylindoles has led to potent tubulin polymerization inhibitors.[7]
-
Substitution at the N-1 Position: The indole nitrogen (N-1) is another key site for modification. Studies on related indole compounds have shown that introducing a methyl group at the N-1 position can increase cytotoxic activity by as much as 60-fold compared to the unsubstituted analogue.[11]
The synthesis of these derivatives often starts with the core indole-3-carbaldehyde molecule, which is then modified through various chemical reactions to introduce new functional groups.
Caption: General synthesis pathway for indole-3-carbaldehyde derivatives.
Mechanisms of Cytotoxicity
Substituted indole-3-carbaldehydes exert their anticancer effects through multiple mechanisms, often leading to programmed cell death, or apoptosis.
-
Tubulin Polymerization Inhibition: Several potent indole derivatives, particularly those with substitutions at the C-2 and C-3 positions, function as antimitotic agents.[7] They bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[11]
-
DNA Interaction and Damage: Certain derivatives, especially metal complexes of indole-3-carbaldehyde thiosemicarbazones, can interact with and cleave DNA.[8] This damage to the cell's genetic material activates DNA damage response pathways, which can also lead to apoptosis if the damage is too severe to be repaired.
-
Modulation of Signaling Pathways and Cell Cycle Arrest: Indole compounds are known to modulate a wide array of cellular signaling pathways.[12] Indole-3-carbinol (a related compound) and its derivatives can induce a G1 cell cycle arrest by inhibiting cyclin-dependent kinase 2 (CDK2) activity.[13] This prevents the cell from progressing from the G1 to the S phase, halting proliferation. The resulting apoptotic cell death is a common outcome of these mechanistic pathways.[8]
Caption: Key mechanisms of action for cytotoxic indole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test indole-3-carbaldehyde derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include wells with vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The family of substituted indole-3-carbaldehydes represents a highly promising and versatile scaffold for the development of novel anticancer therapeutics. The evidence strongly indicates that strategic substitutions—particularly halogenation on the indole core and the addition of electron-withdrawing groups on appended moieties—can dramatically increase cytotoxic potency. The ability to modify the core structure at multiple positions (N-1, C-2, C-3, C-5) allows for fine-tuning of activity and exploration of diverse mechanisms of action, from tubulin inhibition to DNA damage.
Future research should focus on synthesizing novel derivatives that combine these favorable structural features. Moreover, investigating these compounds against a wider range of cancer cell lines, including drug-resistant models, will be crucial. Elucidating their precise molecular targets and downstream signaling effects will further pave the way for developing highly selective and potent indole-based drugs for clinical use.
References
-
Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]
-
Yurttas, L., et al. (2020). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]
-
Palanimuthu, D., et al. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones. New Journal of Chemistry. Available at: [Link]
-
Fassihi, A., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]
-
Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]
-
Luan, J., et al. (2022). Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. World Journal of Gastrointestinal Oncology. Available at: [Link]
-
Kumar, V., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science. Available at: [Link]
-
Singh, T., & Sharma, P. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry Reports. Available at: [Link]
-
Abubakar, I. B., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Abed, F. M., et al. (2021). Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes: A study on Cyclin D and P21 expression by acute promylocytic leukemia cell line (NB4). ResearchGate. Available at: [Link]
-
Rinaldi, F., et al. (2022). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. Available at: [Link]
-
Safe, S., et al. (2008). Cancer chemotherapy with indole-3-carbinol, bis(3'-indolyl)methane and synthetic analogs. Cancer Letters. Available at: [Link]
-
Abubakar, I. B., et al. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. Available at: [Link]
-
Charris, J., et al. (2016). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Molecules. Available at: [Link]
Sources
- 1. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer chemotherapy with indole-3-carbinol, bis(3'-indolyl)methane and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
Introduction: Beyond the Benchtop
In the fields of pharmaceutical research and fine chemical synthesis, the indole scaffold is a cornerstone of innovation. The introduction of a trifluoromethyl group, as seen in 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, significantly alters the molecule's electronic properties, often enhancing its metabolic stability and bioactivity. However, this same modification fundamentally changes its environmental and safety profile, necessitating a disposal protocol that is both rigorous and scientifically sound. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a core tenet of responsible scientific practice.
Part 1: Hazard Profile and Inherent Risks
The key to its disposal lies in its classification as a halogenated organic compound due to the presence of fluorine atoms in the trifluoromethyl group.[1] This classification is critical because halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts and to manage their environmental persistence.[1] Mixing halogenated and non-halogenated waste streams can lead to significant increases in disposal costs and regulatory non-compliance.[2]
| Hazard Classification (Anticipated) | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][4] |
Part 2: Personnel Protection and Spill Management
Ensuring personal and environmental safety begins with establishing robust protective barriers and having a clear plan for accidental releases.
Required Personal Protective Equipment (PPE)
The selection of PPE is dictated by the anticipated hazards of skin, eye, and respiratory irritation.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact and irritation.[4] Always check the glove manufacturer's specifications for compatibility.[2] |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes or airborne dust particles that could cause serious eye irritation.[3][4] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. | All handling and commingling of waste should be performed in a fume hood to mitigate inhalation risks.[2][3] |
Emergency Spill Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don PPE: Ensure you are wearing the appropriate PPE as specified above.
-
Containment: For solid spills, carefully sweep up the material to minimize dust generation.[3][6] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[2]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, properly labeled hazardous waste container.[2][7]
-
Decontamination: Clean the spill area thoroughly.
-
Notification: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part 3: Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[8][9]
Step 1: Waste Characterization and Segregation
This is the most critical decision point in the process.
-
Identify as Halogenated Waste: Due to the trifluoromethyl (-CF3) group, this compound MUST be classified as a halogenated organic waste .[1]
-
Segregate at the Source: Do not mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane), aqueous waste, or solid waste streams.[1][10] Keep it separate from incompatible materials like acids, bases, and strong oxidizing agents.[10][11]
Step 2: Select a Compatible Waste Container
Container integrity is essential to prevent leaks and exposure.[10]
-
Material Compatibility: Use a container made of a material that does not react with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for potentially acidic waste.[9]
-
Condition and Closure: The container must be in good condition, free from damage, and possess a secure, leak-proof screw cap.[8][10][11]
-
Headspace: Fill containers to no more than 90% capacity to allow for expansion.[9][10]
Step 3: Proper Labeling of the Waste Container
Accurate labeling is a strict regulatory requirement and ensures safe handling.
-
Initiate Labeling Immediately: Affix a hazardous waste tag to the container before adding the first drop of waste.[2][11]
-
Required Information: The label must, at a minimum, include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[10][12]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][12]
-
Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[10][11][13]
-
Secondary Containment: Store the container within a secondary containment bin to prevent spills from reaching drains or reacting with other chemicals.[8]
-
Volume Limits: An SAA is limited to accumulating no more than 55 gallons of hazardous waste.[12]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for preparing waste for pickup by trained professionals.
-
Request Pickup: Once the container is full (or before regulatory time limits are reached), contact your institution's EHS office or designated hazardous waste disposal service to schedule a pickup.[14]
-
Professional Handling: Do not attempt to transport, treat, or dispose of the waste yourself. Final disposal must be carried out by a licensed hazardous waste handler who will transport it to a permitted treatment, storage, and disposal facility (TSDF).[9][15]
Part 4: Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . IDR Environmental Services. [Link]
-
Hazardous Waste Disposal Guidelines . Purdue University. [Link]
-
OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know . Hazardous Waste Experts. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management . Hazardous Waste Experts. [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]
-
Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]
-
Material Safety Data Sheet for 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde . Cole-Parmer. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. aksci.com [aksci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. pfw.edu [pfw.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. cleanmanagement.com [cleanmanagement.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a fluorinated indole derivative, represents a class of compounds with significant potential in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable building block for innovative therapeutic agents.[1][2] However, its chemical reactivity and powdered form necessitate a robust understanding and implementation of appropriate safety protocols to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Hazard Assessment: Understanding the Risks
-
Eye Irritation: Causes serious eye irritation.[3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[3][4][5][6][7]
The trifluoromethyl group itself is generally considered stable and not inherently toxic.[8] However, the overall toxicological profile is determined by the entire molecular structure. Therefore, it is crucial to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical splash goggles and a face shield[9][10] | Double-gloving with nitrile gloves[9] | Fully-buttoned lab coat[9] | NIOSH-approved respirator (e.g., N95)[11] |
| Solution Preparation | Chemical splash goggles[10] | Nitrile gloves[9] | Lab coat[9] | Work within a certified chemical fume hood |
| Reaction Setup and Work-up | Chemical splash goggles[10] | Nitrile gloves[9] | Lab coat[9] | Work within a certified chemical fume hood |
| Compound Storage and Transport | Safety glasses with side shields[10] | Nitrile gloves[9] | Lab coat[9] | Not generally required |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of fine powder becoming airborne during handling necessitates the use of chemical splash goggles to provide a complete seal around the eyes.[10] A face shield offers an additional layer of protection against splashes during solution preparation.[9][10]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[9] Double-gloving during the handling of the powder minimizes the risk of exposure in case the outer glove is compromised.
-
Body Protection: A fully-buttoned lab coat protects the skin and personal clothing from contamination.[9]
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the fine powder, a NIOSH-approved respirator is crucial when handling the solid outside of a containment system like a fume hood.[11]
Safe Handling Procedures: A Step-by-Step Workflow
Adherence to a systematic workflow is paramount to minimizing exposure and preventing contamination.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particles.[12][13][14]
-
Pre-weighing Preparation: Before introducing the compound, ensure all necessary equipment (spatulas, weigh paper, vials) is inside the fume hood.
-
Weighing Technique: To avoid fluctuations in balance readings caused by the fume hood's airflow, it is advisable to pre-weigh a sealed container, add the compound inside the hood, and then re-weigh the sealed container outside the hood.[12]
-
Spill Prevention: Work over a disposable bench cover to easily manage any spills.[12]
Solution Preparation
-
Solvent Addition: Add the solvent to the vial containing the pre-weighed compound slowly and carefully to avoid splashing.
-
Container Sealing: Securely cap the container immediately after solvent addition.
-
Dissolution: Use gentle agitation (e.g., vortexing or sonication) to dissolve the compound completely.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Minor Spills (Solid): In case of a small spill within the fume hood, carefully sweep up the material with a brush and dustpan and place it in a labeled waste container.
-
Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][16] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Storage and Disposal: Ensuring Long-Term Safety
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[17]
Disposal:
-
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[15] Do not discharge into sewers or waterways.[15]
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
By integrating these robust safety measures and fostering a culture of vigilance, researchers can confidently and safely unlock the scientific potential of this compound and other novel chemical compounds.
References
- Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Duke Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories.
- (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- US EPA. (2025, September 12). Personal Protective Equipment.
- (n.d.). Chemical Safety: Personal Protective Equipment.
- PubChem. (n.d.). 2-(trifluoromethyl)-1H-indole.
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzaldehyde.
- UAH. (n.d.). Laboratory Personal Protective Equipment.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
- (2025, April 28). SAFETY DATA SHEET.
- Princeton EHS. (n.d.). Section 6C: Protective Equipment.
- Fisher Scientific. (2024, March 1). SAFETY DATA SHEET.
- Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(62), 36239-36242.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Cayman Chemical. (2025, October 6). Indole-3-carboxaldehyde Safety Data Sheet.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
Sources
- 1. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(trifluoromethyl)-1H-indole | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.es [fishersci.es]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. reddit.com [reddit.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. safety.duke.edu [safety.duke.edu]
- 14. uwlax.edu [uwlax.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
